molecular formula C22H13N5O3 B15576506 h15-LOX-2 inhibitor 3

h15-LOX-2 inhibitor 3

Numéro de catalogue: B15576506
Poids moléculaire: 395.4 g/mol
Clé InChI: XZQXLMOGBXORHQ-MJGOQNOKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

H15-LOX-2 inhibitor 3 is a useful research compound. Its molecular formula is C22H13N5O3 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H13N5O3

Poids moléculaire

395.4 g/mol

Nom IUPAC

4-[(3aS,6aS)-4,6-dioxo-3-(quinoline-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]benzonitrile

InChI

InChI=1S/C22H13N5O3/c23-11-12-5-8-14(9-6-12)27-21(29)17-18(25-26-19(17)22(27)30)20(28)16-10-7-13-3-1-2-4-15(13)24-16/h1-10,17,19,26H/t17-,19+/m1/s1

Clé InChI

XZQXLMOGBXORHQ-MJGOQNOKSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of h15-LOX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of inhibitors targeting human 15-lipoxygenase-2 (h15-LOX-2), a critical enzyme implicated in a range of inflammatory diseases, certain cancers, and ferroptotic cell death. This document focuses on a representative potent and selective inhibitor, MLS000327069, to illustrate the core principles of h15-LOX-2 inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of 15-Hydroxyeicosatetraenoic Acid (15-HETE) Production

Human 15-lipoxygenase-2 (h15-LOX-2), encoded by the ALOX15B gene, is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids like arachidonic acid (AA) and linoleic acid.[1] The primary product of arachidonic acid oxygenation by h15-LOX-2 is 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[2] These lipid mediators are involved in various physiological and pathological processes.[3]

The core mechanism of action for h15-LOX-2 inhibitors is the direct binding to the enzyme to prevent the catalytic conversion of its substrates. Based on kinetic studies, many potent h15-LOX-2 inhibitors, including MLS000327069 and its analogs, exhibit a mixed-type inhibition .[1] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities, thereby reducing the enzyme's catalytic efficiency.[4]

Docking studies predict that these inhibitors occupy the U-shaped active site cavity of h15-LOX-2, which is predominantly formed by hydrophobic amino acid residues.[2][5] By binding within this cavity, the inhibitor likely blocks the proper orientation of the fatty acid substrate, preventing its interaction with the catalytic iron center and subsequent oxygenation.[2]

Signaling Pathways Modulated by h15-LOX-2 Inhibition

The inhibition of h15-LOX-2 has significant implications for downstream signaling pathways, most notably in inflammation and ferroptosis.

Attenuation of Pro-inflammatory Signaling

h15-LOX-2 is highly expressed in macrophages within atherosclerotic plaques, where its activity is linked to the formation of foam cells, a key event in the progression of atherosclerosis.[1][6] By inhibiting h15-LOX-2, the production of 15-HETE and other oxidized lipids is reduced, which in turn can decrease lipid accumulation in macrophages and temper the inflammatory response associated with atherosclerotic lesion development.[1]

Inhibition of Ferroptosis

A critical role for h15-LOX-2 has been identified in the process of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1] h15-LOX-2, particularly when in a complex with phosphatidylethanolamine-binding protein 1 (PEBP1), can directly oxygenate membrane phospholipids, leading to the generation of lipid hydroperoxides that drive ferroptotic cell death.[1] Potent h15-LOX-2 inhibitors can block this lipid peroxidation, thereby protecting cells from ferroptosis. This has therapeutic implications for neurodegenerative diseases where ferroptosis is a contributing factor.[1]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA_PE Polyunsaturated Fatty Acid (in Phospholipid) h15LOX2 h15-LOX-2 PUFA_PE->h15LOX2 Substrate AA Arachidonic Acid (AA) AA->h15LOX2 Substrate PEBP1 PEBP1 h15LOX2->PEBP1 Complex Formation HpETE 15-HpETE h15LOX2->HpETE Oxygenation Lipid_Peroxides Lipid Peroxides h15LOX2->Lipid_Peroxides Oxygenation Inhibitor h15-LOX-2 Inhibitor (e.g., MLS000327069) Inhibitor->h15LOX2 Inhibits HETE 15-HETE HpETE->HETE GSH_Px Glutathione Peroxidases HpETE->GSH_Px Inflammation Inflammation HETE->Inflammation Promotes Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Induces

Caption: h15-LOX-2 signaling and point of inhibition.

Quantitative Data for h15-LOX-2 Inhibitors

The potency and selectivity of h15-LOX-2 inhibitors are determined through various enzymatic assays. The data for MLS000327069 and related compounds are summarized below.

Compound IDIC50 (μM) for h15-LOX-2Inhibition TypeKic (μM)Kiu (μM)
MLS0003270690.34 ± 0.05Mixed--
MLS0003271860.53 ± 0.04Mixed0.80 ± 0.054.0 ± 3.0
MLS0003272060.87 ± 0.06Mixed--
MLS0005450912.6---
MLS0005369243.1---
Data sourced from Jameson et al., 2021 and other related publications.[1][7]

Selectivity Profile of Imidazole-Based Inhibitors (MLS000327069, etc.)

EnzymeSelectivity vs. h15-LOX-2
h15-LOX-1> 50-fold
h12-LOX> 50-fold
h5-LOX> 50-fold
COX-1> 50-fold
COX-2> 50-fold
Data represents the estimated selectivity based on IC50 values greater than 25-50 μM for the other isozymes.[1]

Experimental Protocols

In Vitro h15-LOX-2 Inhibition Assay (UV-Vis Spectrophotometry)

This protocol outlines the general procedure for determining the inhibitory potency (IC50) of a test compound against purified h15-LOX-2.

1. Materials and Reagents:

  • Purified human 15-lipoxygenase-2 (h15-LOX-2)

  • HEPES buffer (25 mM, pH 7.5)

  • Triton X-100 (0.01% v/v)

  • Arachidonic acid (AA) substrate (10 μM)

  • Test inhibitor stock solution (in DMSO)

  • DMSO (vehicle control)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

2. Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing HEPES buffer and Triton X-100.

  • Add a specified concentration of the test inhibitor (dissolved in DMSO) or an equivalent volume of DMSO for the control reaction.

  • Add purified h15-LOX-2 enzyme to the reaction mixture and incubate for a defined period at room temperature to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Immediately monitor the formation of the conjugated diene product, 15-HpETE, by measuring the increase in absorbance at 234 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis p1 Prepare Reaction Mix (Buffer, Triton X-100) p2 Add Inhibitor (or DMSO) to Cuvette p1->p2 p3 Add h15-LOX-2 Enzyme p2->p3 p4 Pre-incubate p3->p4 r1 Initiate with Arachidonic Acid p4->r1 Start r2 Monitor Absorbance at 234 nm a1 Calculate Initial Rate r2->a1 Data a2 Determine % Inhibition a1->a2 a3 Plot Dose-Response Curve a2->a3 a4 Calculate IC50 a3->a4

Caption: Workflow for in vitro h15-LOX-2 inhibition assay.
Steady-State Inhibition Kinetics

To determine the mode of inhibition (e.g., competitive, non-competitive, mixed), kinetic assays are performed by varying the concentrations of both the substrate (arachidonic acid) and the inhibitor.

1. Procedure:

  • Follow the general UV-Vis assay protocol.

  • Set up multiple series of reactions. Each series has a fixed inhibitor concentration (including zero for control).

  • Within each series, vary the concentration of the arachidonic acid substrate over a range (e.g., 2-20 μM).

  • Measure the initial reaction rates for all conditions.

  • Plot the data using a double reciprocal plot (Lineweaver-Burk) where 1/rate is plotted against 1/[Substrate].

  • Analyze the pattern of the lines generated for each inhibitor concentration. A mixed-type inhibitor will show lines that intersect to the left of the y-axis, above or below the x-axis.

  • Fit the velocity data as a function of substrate and inhibitor concentration to the appropriate rate equations to determine the kinetic parameters Kic (inhibition constant for binding to the free enzyme) and Kiu (inhibition constant for binding to the enzyme-substrate complex).[1]

This comprehensive guide provides a foundational understanding of the mechanism of action for a key class of h15-LOX-2 inhibitors. The provided data, protocols, and diagrams serve as a valuable resource for researchers actively engaged in the study of lipoxygenase pathways and the development of novel therapeutics targeting this enzyme family.

References

Unveiling Novel Therapeutics: A Technical Guide to the Discovery and Synthesis of h15-LOX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of inhibitors targeting human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in a range of inflammatory diseases, cancers, and ferroptosis. This document details the signaling pathways involving h15-LOX-2, methodologies for inhibitor screening and characterization, and the synthetic approaches for promising inhibitor candidates. Quantitative data is presented in structured tables for clear comparison, and key processes are visualized through detailed diagrams.

The Role of h15-LOX-2 in Health and Disease

Human 15-lipoxygenase-2 (h15-LOX-2), also known as ALOX15B, is a lipid-peroxidizing enzyme that catalyzes the regio- and stereospecific oxygenation of polyunsaturated fatty acids like arachidonic acid to produce 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[1][2] This enzyme is expressed in various tissues, including the skin, cornea, lung, and prostate, and plays a crucial role in inflammatory processes and cellular homeostasis.[3]

Emerging evidence has linked h15-LOX-2 to several pathological conditions. Its expression is significantly elevated in atherosclerotic lesions, suggesting a role in the development of atherosclerosis.[1][3] Furthermore, h15-LOX-2 has been implicated in the progression of certain cancers and is involved in ferroptosis, a form of iron-dependent cell death.[3][4] In lung adenocarcinoma, the h15-LOX-2 product 15(S)-HETE has been shown to regulate cell proliferation and metastasis through the STAT3 pathway.[5] Conversely, some studies suggest a tumor-suppressive role for h15-LOX-2 in prostate cancer.[6] This complex and context-dependent functionality makes h15-LOX-2 a compelling, albeit challenging, therapeutic target.[1]

Discovery of Novel h15-LOX-2 Inhibitors

The pursuit of potent and selective h15-LOX-2 inhibitors has led to the identification of several promising chemical scaffolds. High-throughput screening (HTS) and virtual screening (VS) approaches have been instrumental in this discovery process.[1][7]

Imidazole-Based Inhibitors

A notable class of h15-LOX-2 inhibitors features a central imidazole (B134444) ring.[8] These compounds were identified through HTS and subsequent medicinal chemistry efforts.[8] The initial hits, MLS000327069, MLS000327186, and MLS000327206, demonstrated sub-micromolar potency and high selectivity against other lipoxygenase and cyclooxygenase isoforms.[8] These molecules act as mixed-type, non-reductive inhibitors.[8]

Virtual Screening Hits

A virtual screening approach, combining shape-based matching, 2D structural dissimilarity filters, and docking, has successfully identified novel h15-LOX-2 inhibitors with micromolar activity.[1][2] This strategy led to the discovery of compounds that are structurally distinct from previously reported inhibitors and possess drug-like properties.[1][9] Compounds 10 and 13, identified through this method, exhibited a mixed-type inhibition mechanism with Ki values in the mid-micromolar range.[1][2][10]

Other Inhibitor Scaffolds

Earlier discovered inhibitors include MLS000545091 and MLS000536924, which also show strong potency and selectivity for h15-LOX-2.[8] Flavonoids have also been investigated as potential inhibitors of h15-LOX-2.[1] The oxo-lipid 15-oxo-ETE has been identified as a potent and selective inhibitor of h12-LOX and also shows activity against other LOX isozymes, suggesting that endogenous metabolites may play a regulatory role.[7]

Quantitative Data on h15-LOX-2 Inhibitors

The following tables summarize the inhibitory potency of various compounds against h15-LOX-2.

CompoundIC50 (µM)Inhibition TypeSelectivityReference
MLS0003270690.34 ± 0.05Mixed, Non-reductive>50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2[8]
MLS0003271860.53 ± 0.04Mixed, Non-reductive>50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2[8]
MLS0003272060.87 ± 0.06Mixed, Non-reductive>50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2[8]
MLS0005450912.6-Selective for h15-LOX-2[8]
MLS0005369243.1-Selective for h15-LOX-2[8]
Nordihydroguaiaretic acid (NDGA)11RedoxNon-selective[8]
6,7-dihydroxyisoflavan (27d)8-Non-selective[8]
Compound 10 (VS)26.9 ± 1.0Mixed-[4]
Compound 13 (VS)25.0 ± 1.1Mixed-[4]
CompoundKi (µM)Reference
Compound 10 (VS)16.4 ± 8.1[1][2]
Compound 13 (VS)15.1 ± 7.6[1][2]

Experimental Protocols

h15-LOX-2 Enzyme Inhibition Assay

Principle: The assay measures the activity of h15-LOX-2 by monitoring the formation of the conjugated diene product from a fatty acid substrate, which absorbs light at 234 nm.

Procedure:

  • Recombinant h15-LOX-2 is purified from an expression system (e.g., E. coli).

  • The enzyme (e.g., 420 nM) is pre-incubated with the test inhibitor or DMSO (vehicle control) in a buffer (e.g., 25 mM Tris, pH 8.0, 250 mM NaCl, 0.014% v/v Triton X-100) for a specified time at room temperature.[1]

  • The reaction is initiated by the addition of the substrate, arachidonic acid (e.g., 25 µM).[1]

  • The increase in absorbance at 234 nm is monitored over time using a spectrophotometer.

  • The initial reaction rates are calculated, and the percentage of inhibition is determined relative to the DMSO control.

  • IC50 values are calculated by fitting the dose-response data to a suitable equation.

Cellular Assay for h15-LOX-2 Inhibition

Principle: This assay evaluates the ability of inhibitors to suppress h15-LOX-2 activity within a cellular context.

Procedure:

  • HEK293 cells are engineered to overexpress h15-LOX-2.[8]

  • The cells are plated in a suitable culture medium and allowed to adhere.

  • The cells are then treated with various concentrations of the test inhibitor or DMSO for a defined period.

  • The cells are subsequently challenged with arachidonic acid to stimulate h15-LOX-2 activity.

  • The production of h15-LOX-2-specific lipid metabolites (e.g., 15-HETE) in the cell culture supernatant or cell lysate is quantified using methods such as LC-MS/MS.

  • The dose-dependent reduction in product formation is used to determine the cellular potency of the inhibitors.

Synthesis of h15-LOX-2 Inhibitors

General Synthesis of Imidazole-Based Inhibitors

A representative synthetic route for the imidazole-based inhibitors is depicted below.[8]

Step 1: Thiourea Formation A substituted phenyl isothiocyanate is reacted with aminoacetaldehyde diethyl acetal (B89532) in toluene (B28343) at room temperature.

Step 2: Imidazole Ring Formation Concentrated hydrochloric acid is added to the reaction mixture, which is then heated to reflux. This facilitates the cyclization and formation of the imidazole ring.

Step 3: Benzylthioether Introduction The imidazole intermediate is then reacted with a substituted benzyl (B1604629) bromide in the presence of a base to yield the final inhibitor.

A more detailed, step-by-step procedure is as follows:

  • A mixture of the required phenyl isothiocyanate (5 mmol) and aminoacetaldehyde diethyl acetal (5 mmol) in toluene (10 mL) is stirred at room temperature for 1 hour.[8]

  • Concentrated HCl (2.5 mmol) is added, and the mixture is heated to reflux for 1-3 hours.[8]

  • After solvent evaporation, the residue is treated with water and the pH is adjusted to 8 with 1N NaOH.[8] The resulting product is extracted and purified.

  • The purified imidazole derivative is then subjected to reaction with a suitable benzyl halide to introduce the benzylthio moiety.

Visualizations

Signaling Pathway of h15-LOX-2 in Cell Growth Inhibition

h15_LOX_2_Signaling h15_LOX_2 h15-LOX-2 HETE_15 15-HETE h15_LOX_2->HETE_15 catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->h15_LOX_2 ROS Increased ROS HETE_15->ROS p38_MAPK p38 MAPK Activation ROS->p38_MAPK DNA_Synthesis_Inhibition DNA Synthesis Inhibition p38_MAPK->DNA_Synthesis_Inhibition Cell_Growth_Inhibition Cell Growth Inhibition DNA_Synthesis_Inhibition->Cell_Growth_Inhibition

Caption: h15-LOX-2-mediated signaling cascade leading to cell growth inhibition.

Workflow for Virtual Screening of h15-LOX-2 Inhibitors

Virtual_Screening_Workflow Database Compound Database (ZINC) Shape_Based Shape-Based Matching Database->Shape_Based Dissimilarity 2D Structural Dissimilarity Filter Shape_Based->Dissimilarity Docking Molecular Docking into h15-LOX-2 Active Site Dissimilarity->Docking Visual_Inspection Visual Inspection & Selection Docking->Visual_Inspection Experimental_Validation Experimental Validation (Enzyme Assay) Visual_Inspection->Experimental_Validation Hit_Compounds Hit Compounds Experimental_Validation->Hit_Compounds

Caption: A typical workflow for the virtual screening of h15-LOX-2 inhibitors.

h15-LOX-2 in Lung Adenocarcinoma Proliferation and Metastasis

h15_LOX_2_Cancer_Pathway Hypoxia Hypoxia h15_LOX_2_up h15-LOX-2 Upregulation Hypoxia->h15_LOX_2_up HETE_15_inc Increased 15(S)-HETE h15_LOX_2_up->HETE_15_inc STAT3_pathway STAT3 Pathway Activation HETE_15_inc->STAT3_pathway PCNA_Cyclin Increased PCNA, Cyclin A/D STAT3_pathway->PCNA_Cyclin Proliferation_Metastasis Cell Proliferation & Metastasis PCNA_Cyclin->Proliferation_Metastasis

Caption: Role of h15-LOX-2 in promoting lung adenocarcinoma progression.

Conclusion

The discovery and development of h15-LOX-2 inhibitors represent a promising avenue for the treatment of various diseases. The identification of potent and selective inhibitors with diverse chemical scaffolds provides a strong foundation for future drug development efforts. The methodologies and data presented in this guide offer a valuable resource for researchers in this field. Further investigation into the cellular and in vivo activities of these inhibitors is crucial to translate these findings into novel therapeutic interventions.

References

The Dual Nature of 15-Lipoxygenase-2: A Key Regulator in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

15-Lipoxygenase-2 (15-LOX-2), encoded by the ALOX15B gene, is a non-heme iron-containing dioxygenase that plays a critical and often dichotomous role in the landscape of inflammatory diseases. Unlike its isoform, 15-LOX-1, 15-LOX-2 exhibits distinct tissue expression, substrate specificity, and regulation, positioning it as a unique modulator of lipid signaling pathways. It catalyzes the stereospecific peroxidation of polyunsaturated fatty acids (PUFAs) to generate a diverse array of bioactive lipid mediators. These mediators can either propagate pro-inflammatory responses or, conversely, initiate the resolution of inflammation through the biosynthesis of specialized pro-resolving mediators (SPMs). This guide provides a comprehensive technical overview of the biological role of 15-LOX-2 in inflammation, detailing its biochemical functions, involvement in signaling cascades, and implications in various pathologies. We present quantitative data in structured tables, outline key experimental protocols, and visualize complex pathways to support advanced research and therapeutic development.

Introduction to 15-Lipoxygenase-2 (ALOX15B)

The lipoxygenase (LOX) family of enzymes is central to the metabolism of PUFAs, such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[1][2] Humans express six functional LOX enzymes, including two 15-lipoxygenases: 15-LOX-1 (ALOX15) and 15-LOX-2 (ALOX15B).[3][4] While they share the ability to oxygenate fatty acids at the 15th carbon position, they differ significantly in sequence identity (<40%), tissue distribution, and substrate preference.[4][5]

15-LOX-1 is primarily found in reticulocytes, eosinophils, and IL-4/IL-13-stimulated macrophages.[6][7] In contrast, 15-LOX-2 is constitutively expressed in macrophages and is also found in the skin, cornea, prostate, and lung.[8][9][10] This differential expression pattern suggests distinct physiological roles. In the context of inflammation, 15-LOX-2 is implicated in a wide range of conditions, including atherosclerosis, asthma, and rheumatoid arthritis, where its activity contributes to both disease progression and resolution.[5][9][11]

Biochemical Function and Regulation

Substrate Specificity and Products

15-LOX-2 primarily metabolizes arachidonic acid (AA) to produce 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is then rapidly reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[5][12] Unlike 15-LOX-1, which also produces a significant amount of 12-HETE from AA, 15-LOX-2 is highly specific for 15-carbon oxygenation.[4][5] The enzyme can act on both free PUFAs and those esterified in complex lipids and membranes, a feature that distinguishes it from many other lipoxygenases.[9][10]

Beyond AA, 15-LOX-2 is crucial in the biosynthesis of Specialized Pro-Resolving Mediators (SPMs). It participates in the sequential oxidation of DHA to generate precursors for D-series resolvins, such as Resolvin D5.[1][13] This positions 15-LOX-2 as a key enzyme that can "class-switch" the lipid mediator profile from pro-inflammatory to anti-inflammatory.[13]

Regulation of Expression and Activity

The expression of 15-LOX-2 in immune cells, particularly macrophages, is dynamically regulated by the inflammatory microenvironment. While constitutively expressed in monocytes and macrophages, its levels can be further modulated by various stimuli.[2][8]

  • Hypoxia: Hypoxia-inducible factor-1α (HIF-1α) has been shown to enhance ALOX15B expression in macrophages, a condition relevant to the core of atherosclerotic plaques.[5][14]

  • Pathogen-Associated Molecular Patterns (PAMPs): Long-term stimulation with lipopolysaccharide (LPS) or zymosan can increase ALOX15B expression in macrophages.[2][15]

  • Cytokines: In human lung macrophages, LPS stimulation specifically increases ALOX15B expression, whereas Th2 cytokines like IL-4 and IL-13 predominantly induce ALOX15 (15-LOX-1).[15]

Signaling Pathways and Dual Role in Inflammation

The biological impact of 15-LOX-2 is dictated by the specific lipid mediators it produces and the cellular context. Its role is best described as a double-edged sword, capable of promoting both inflammation and its active resolution.

Pro-inflammatory Actions

The primary product, 15-HETE, can exert pro-inflammatory effects. It has been shown to promote inflammation in pulmonary arteries by activating the NF-κB pathway, which in turn can create a positive feedback loop by increasing 15-LOX expression.[7][11] In human lung macrophages, overexpression of 15-LOX-2 leads to enhanced secretion of chemokines such as CCL2 and CXCL10, which are potent recruiters of immune cells.[15] In atherosclerosis, 15-LOX-2 activity within macrophages contributes to the oxidation of low-density lipoproteins (LDL), a key event in the formation of lipid-laden foam cells and plaque progression.[5][14]

Pro-Resolving and Anti-inflammatory Actions

Conversely, 15-LOX-2 is a cornerstone of the resolution phase of inflammation. It is a critical enzyme in the biosynthetic pathways of SPMs, including lipoxins and D-series resolvins.[1][16] These molecules are potent "stop signals" for inflammation, acting in the picogram-to-nanogram range.[2] They actively inhibit neutrophil infiltration, stimulate the non-inflammatory clearance of apoptotic cells by macrophages (efferocytosis), and promote tissue repair.[2][17] The production of 15-HETE itself can also have anti-inflammatory consequences by antagonizing the effects of the potent chemoattractant leukotriene B4 (LTB4).[17]

Below is a diagram illustrating the central, dual role of 15-LOX-2 in metabolizing arachidonic acid.

G cluster_proinflam Pro-inflammatory Signaling cluster_prores Pro-resolving Signaling AA Arachidonic Acid (AA) (from membrane phospholipids) LOX2 15-LOX-2 (ALOX15B) AA->LOX2 HpETE 15(S)-HpETE LOX2->HpETE O2 HETE 15(S)-HETE HpETE->HETE GSH Peroxidase ProInflam Pro-inflammatory Outcomes HETE->ProInflam ProResolving Pro-resolving Outcomes HETE->ProResolving NfkB NF-κB Activation Chemokines Chemokine Secretion (CCL2, CXCL10) NfkB->Chemokines LDLOx LDL Oxidation (Foam Cell Formation) NfkB->LDLOx LTB4 Antagonism of LTB4 SPMs SPM Biosynthesis (via other enzymes, e.g., 5-LOX) Resolvins Resolvins, Lipoxins SPMs->Resolvins LTB4->SPMs

Fig. 1: Dual signaling cascades of 15-LOX-2 in arachidonic acid metabolism.

Role in Specific Inflammatory Diseases

The balance between the pro- and anti-inflammatory functions of 15-LOX-2 is critical in the pathogenesis of several diseases.

  • Atherosclerosis: 15-LOX-2 is highly expressed in human carotid plaques and macrophages within these lesions.[5][14] Its role here appears largely pro-atherogenic, contributing to lipid peroxidation, foam cell formation, and inflammation, particularly under the hypoxic conditions found in advanced plaques.[5][14]

  • Asthma and Airway Inflammation: Increased 15-LOX activity is a feature of asthma.[15] 15-LOX metabolites like 15-HETE can stimulate inflammation and mucus secretion.[15] However, the pathway also generates anti-inflammatory lipoxins.[17] Inhibition of 15-LOX pathways in human lung macrophages has been shown to reduce the production of key chemokines, suggesting it as a potential therapeutic target.[15]

  • Rheumatoid Arthritis: The 15-LOX metabolite 15-HETE has been implicated in the pathogenesis of rheumatoid arthritis via activation of the NF-κB pathway.[11] High levels of LTB4, which can be antagonized by 15-HETE, are found in the synovial fluid of arthritic patients, highlighting the complex interplay of these lipid mediators.[11][17]

Quantitative Data Summary

The following tables summarize key quantitative and comparative data regarding 15-LOX enzymes.

Table 1: Comparison of Human 15-LOX-1 and 15-LOX-2

Feature 15-LOX-1 (ALOX15) 15-LOX-2 (ALOX15B) References
Gene ALOX15 ALOX15B [15]
Primary Tissues Reticulocytes, eosinophils Skin, cornea, prostate, lung [4][7][10]
Macrophage Expression Inducible by IL-4, IL-13 Constitutively expressed; induced by LPS, hypoxia [2][8][15]
AA Product Specificity ~90% 15-HETE, ~10% 12-HETE Exclusively 15-HETE [3][5][18]

| Substrate Preference | Linoleic Acid, Arachidonic Acid | More restricted to Arachidonic Acid |[4] |

Table 2: Effects of 15-LOX-2 Modulation in Experimental Systems

Experimental System Modulation Key Finding Reference
Human Lung Macrophages Inhibition (PD146176, ML351) Reduced release of LPS- and Th2-induced chemokines. [15]
Human Primary Macrophages Knockdown (siRNA) Decreased lipid accumulation and inflammation. [5]
Human Macrophages Overexpression Enhanced secretion of CCL2 and CXCL10 chemokines. [15]

| Murine Atherosclerosis Model | Silencing of murine homolog (8-LOX) | Mitigated atherosclerotic plaque formation. |[5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 15-LOX-2. Below are generalized protocols for key experiments.

Protocol: Analysis of 15-LOX-2 Expression in Macrophages
  • Cell Culture: Culture human monocyte-derived macrophages (MDMs) from peripheral blood mononuclear cells.

  • Stimulation: Treat MDMs with stimuli such as LPS (10 ng/mL), IL-4 (10 ng/mL), or place under hypoxic conditions (e.g., 1% O₂) for 24-48 hours.

  • RNA Isolation and qPCR: Isolate total RNA and perform reverse transcription. Quantify ALOX15B and ALOX15 transcript levels using real-time quantitative PCR with specific primers, normalizing to a housekeeping gene (e.g., GAPDH).

  • Protein Lysate and Western Blot: Lyse cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for 15-LOX-2 and 15-LOX-1. Use an antibody for a loading control (e.g., β-actin). Visualize with a secondary antibody and chemiluminescence.

Protocol: 15-LOX-2 Enzyme Activity Assay

This spectrophotometric assay measures the formation of conjugated dienes during the oxygenation of a PUFA substrate.

  • Reagents:

    • Enzyme Source: Recombinant human 15-LOX-2 or cell lysate containing the enzyme.

    • Buffer: 0.2 M Borate buffer, pH 9.0.[19]

    • Substrate: Arachidonic acid or linoleic acid solution (e.g., 250 µM in buffer).[19]

  • Procedure:

    • Use quartz cuvettes suitable for UV spectrophotometry.

    • Add the enzyme solution to the buffer in the cuvette. For inhibition studies, pre-incubate the enzyme with the inhibitor (e.g., ML351 at 10 µM) for 5-10 minutes.[15]

    • Initiate the reaction by rapidly adding the substrate solution.

    • Immediately monitor the increase in absorbance at 234-237 nm for 5 minutes.[5][19] This wavelength corresponds to the formation of the conjugated diene system in the product.

    • Calculate enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the hydroperoxy product.

The following diagram outlines a typical experimental workflow for investigating the effect of a 15-LOX-2 inhibitor.

G cluster_analysis Downstream Analysis start Isolate Human Monocytes diff Differentiate to Macrophages (e.g., with M-CSF for 7 days) start->diff split Split into Treatment Groups diff->split control Vehicle Control split->control Group 1 inhibitor 15-LOX-2 Inhibitor (e.g., ML351) split->inhibitor Group 2 stim Stimulate with LPS (10 ng/mL) for 24h control->stim inhibitor->stim harvest Harvest Supernatant & Cells stim->harvest supernatant Supernatant harvest->supernatant cells Cell Lysates harvest->cells elisa Chemokine/Cytokine Analysis (ELISA / Immunoassay) supernatant->elisa lcms Lipid Mediator Analysis (LC-MS/MS) supernatant->lcms qpcr Gene Expression Analysis (qPCR for ALOX15B, CCL2, etc.) cells->qpcr western Protein Expression (Western Blot for 15-LOX-2) cells->western

Fig. 2: Workflow for studying 15-LOX-2 inhibitors in primary macrophages.

Conclusion and Future Directions

15-Lipoxygenase-2 is a pivotal enzyme at the crossroads of pro-inflammatory and pro-resolving lipid signaling. Its unique expression profile and tight regulation make it a highly attractive target for therapeutic intervention in chronic inflammatory diseases. The challenge for drug development lies in modulating its activity to favor the production of beneficial SPMs while dampening its pro-inflammatory actions. The development of highly specific 15-LOX-2 inhibitors and, potentially, activators that promote resolution, represents a promising frontier.[9][10] Future research should focus on elucidating the precise contextual factors that determine the functional outcome of 15-LOX-2 activity in vivo and on validating novel therapeutic agents in clinically relevant models of inflammatory disease.

References

Target Validation of Novel H15-LOX-2 Inhibitors in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-2 (15-LOX-2), an enzyme involved in the metabolism of polyunsaturated fatty acids, has emerged as a compelling, albeit complex, target in oncology.[1] Its role in cancer is context-dependent, acting as a tumor suppressor in some malignancies like prostate cancer while potentially promoting proliferation and metastasis in others, such as lung adenocarcinoma.[2][3] This dual functionality underscores the critical need for rigorous target validation of 15-LOX-2 inhibitors in specific cancer types.

This technical guide provides a comprehensive framework for the preclinical validation of novel 15-LOX-2 inhibitors in cancer cell lines. Given that a specific "inhibitor 3" is not publicly defined, this document will use the well-characterized, potent, and selective human 15-LOX-2 inhibitor, MLS000327069 (also designated as h15-LOX-2 inhibitor 1) , as a representative compound to illustrate the target validation process.[4]

Quantitative Data Summary

Effective target validation relies on robust quantitative data to assess the potency, selectivity, and cellular effects of the inhibitor. The following tables summarize key in vitro data for our representative inhibitor, MLS000327069.

Inhibitor Target IC50 (µM) Assay Conditions Reference
MLS000327069Human 15-LOX-20.34 ± 0.05In vitro enzyme assay[5]

Table 1: In Vitro Potency of MLS000327069 against h15-LOX-2.

Inhibitor Off-Target IC50 (µM) Selectivity (Fold) Reference
MLS000327069h5-LOX> 50> 147[5]
h12-LOX> 50> 147[5]
h15-LOX-1> 50> 147[5]
COX-1> 50> 147[5]
COX-2> 50> 147[5]

Table 2: Selectivity Profile of MLS000327069.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and reliable target validation. The following sections outline key experimental procedures.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the 15-LOX-2 inhibitor on cancer cell viability.[6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 15-LOX-2 inhibitor (e.g., MLS000327069)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the 15-LOX-2 inhibitor for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with the 15-LOX-2 inhibitor.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.[5][8]

Materials:

  • Treated and control cells

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA confirms the direct binding of the inhibitor to 15-LOX-2 within the cellular environment.[9][10]

Materials:

  • Intact cells

  • 15-LOX-2 inhibitor

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibody against 15-LOX-2

  • Western blot reagents and equipment

Procedure:

  • Treat intact cells with the 15-LOX-2 inhibitor or vehicle control.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble 15-LOX-2 in the supernatant by Western blot.

  • Ligand binding will stabilize the protein, resulting in more soluble protein at higher temperatures compared to the control.

Western Blot Analysis for Signaling Pathways

This technique is used to assess the effect of 15-LOX-2 inhibition on the phosphorylation status and expression levels of key signaling proteins.[11][12]

Materials:

  • Treated and control cell lysates

  • Primary antibodies against total and phosphorylated forms of signaling proteins (e.g., STAT3, p38 MAPK, Akt) and 15-LOX-2

  • HRP-conjugated secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Prepare protein lysates from treated and control cells.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate.

Visualizations: Signaling Pathways and Workflows

Visual representations are essential for understanding complex biological processes and experimental designs.

G cluster_0 Cell Proliferation & Survival AA Arachidonic Acid LOX2 15-LOX-2 AA->LOX2 HETE 15(S)-HETE LOX2->HETE STAT3 STAT3 HETE->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Proliferation Cell Proliferation (PCNA, Cyclin D) pSTAT3->Proliferation Metastasis Metastasis pSTAT3->Metastasis Inhibitor MLS000327069 Inhibitor->LOX2

Figure 1: 15-LOX-2/STAT3 signaling pathway in lung adenocarcinoma.

G cluster_1 Tumor Suppression LOX2_exp 15-LOX-2 Expression CellCycle Cell Cycle Arrest (G0/G1) LOX2_exp->CellCycle Apoptosis Apoptosis LOX2_exp->Apoptosis VEGFA VEGF-A Expression LOX2_exp->VEGFA inhibition TumorGrowth Tumor Growth CellCycle->TumorGrowth inhibition Apoptosis->TumorGrowth inhibition VEGFA->TumorGrowth promotion Inhibitor Inhibitor Treatment Inhibitor->LOX2_exp mimics loss of function

Figure 2: Tumor suppressive role of 15-LOX-2 in prostate cancer.

G cluster_2 Target Validation Workflow Start Select Cancer Cell Line Treat Treat with Inhibitor Start->Treat Viability Cell Viability (MTT) Treat->Viability Apoptosis Apoptosis (Annexin V/PI) Treat->Apoptosis CellCycle Cell Cycle (PI Staining) Treat->CellCycle TargetEngagement Target Engagement (CETSA) Treat->TargetEngagement Signaling Signaling Pathway Analysis (Western Blot) Treat->Signaling Data Data Analysis & Interpretation Viability->Data Apoptosis->Data CellCycle->Data TargetEngagement->Data Signaling->Data

Figure 3: Experimental workflow for 15-LOX-2 inhibitor target validation.

Conclusion

The validation of 15-LOX-2 as a therapeutic target requires a multifaceted approach, combining robust in vitro assays with a clear understanding of the underlying signaling pathways. By employing the detailed protocols and methodologies outlined in this guide, researchers can systematically evaluate the efficacy and mechanism of action of novel 15-LOX-2 inhibitors like MLS000327069 in relevant cancer cell models. This rigorous preclinical validation is an indispensable step in the journey of translating promising inhibitors into potential clinical candidates.

References

Structure-Activity Relationship of Novel 15-Lipoxygenase-2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-2 (15-LOX-2), an enzyme encoded by the ALOX15B gene, plays a pivotal role in the metabolism of polyunsaturated fatty acids, primarily converting arachidonic acid to 15-hydroxyeicosatetraenoic acid (15-HETE).[1][2] Emerging evidence implicates 15-LOX-2 in the pathophysiology of various inflammatory diseases, certain cancers, and atherosclerosis, making it an attractive therapeutic target.[3][4][5] This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of novel 15-LOX-2 inhibitors, detailed experimental protocols for their evaluation, and a summary of their quantitative data.

15-LOX-2 Signaling Pathway

The 15-LOX-2 signaling cascade is initiated by the enzymatic oxidation of arachidonic acid. The resulting products, primarily 15-HETE, can then exert downstream effects through various mechanisms. One key pathway involves the interaction of 15-HETE with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[2] Additionally, 12-HETE, another product of lipoxygenases, can activate G protein-coupled receptor 31 (GPR31), leading to the activation of downstream signaling cascades such as the ERK1/2 and NF-κB pathways.[2][6] The activity of 15-LOX-2 itself can be modulated by proteins like phosphatidylethanolamine-binding protein 1 (PEBP1), which can redirect the enzyme's substrate preference.[2]

15-LOX-2_Signaling_Pathway AA Arachidonic Acid h15LOX2 15-LOX-2 (ALOX15B) AA->h15LOX2 substrate HETE15 15(S)-HETE h15LOX2->HETE15 HETE12 12-HETE h15LOX2->HETE12 PEBP1 PEBP1 PEBP1->h15LOX2 modulates PPARg PPARγ HETE15->PPARg activates GPR31 GPR31 HETE12->GPR31 activates GeneExpression Modulation of Gene Expression (Lipid Metabolism, Inflammation) PPARg->GeneExpression ERK_NFkB Activation of ERK1/2 & NF-κB Pathways GPR31->ERK_NFkB

Caption: 15-LOX-2 signaling pathway.

Novel h15-LOX-2 Inhibitors and their Structure-Activity Relationships

Recent research has focused on the discovery of potent and selective 15-LOX-2 inhibitors. Two prominent classes of novel inhibitors are imidazole-based compounds and flavonoids.

Imidazole-Based Inhibitors

A novel class of imidazole-based inhibitors has been identified with potent and selective activity against h15-LOX-2.[7][8] These compounds generally feature a central imidazole (B134444) ring substituted at the 1-position with a phenyl moiety and at the 2-position with a benzylthio moiety.[7]

Structure-Activity Relationship (SAR) of Imidazole-Based Inhibitors:

A limited SAR study of this class has provided initial insights into the structural requirements for potent inhibition.[7]

  • Substitution on the Benzylthio Moiety: The nature of the substituent at the para position of the benzylthio group significantly influences inhibitory potency. For instance, a trifluoromethyl group (as in MLS000327069) confers greater potency compared to a bromo (MLS000327186) or a methyl group (MLS000327206).[7] This suggests that electron-withdrawing groups at this position may enhance activity.

Compound IDR Group (para-position of benzylthio)IC50 (µM) vs h15-LOX-2Selectivity vs other LOX/COX enzymes
MLS000327069-CF30.34 ± 0.05>50-fold
MLS000327186-Br0.53 ± 0.04>50-fold
MLS000327206-CH30.87 ± 0.06>50-fold
MLS000545091(Thiazole-based)2.6>20-fold
MLS000536924(Oxadiazole-based)3.1>20-fold

Data sourced from Jameson et al., 2021.[7][9]

Flavonoid-Based Inhibitors

Flavonoids represent a class of natural products with demonstrated inhibitory activity against various lipoxygenases.[10][11] Their mechanism of action is often attributed to their antioxidant properties and their ability to chelate the non-heme iron at the enzyme's active site.[12]

Structure-Activity Relationship (SAR) of Flavonoids:

Studies on a range of flavonoids have elucidated key structural features for potent 15-LOX inhibition:[11][13]

  • Catechol Moiety: A catechol arrangement (two adjacent hydroxyl groups) on the B-ring generally enhances inhibitory activity.[11][13]

  • C-Ring Unsaturation: A 2,3-double bond in the C-ring also contributes to stronger inhibition.[11][13]

  • Hydroxylation Pattern: Interestingly, in the presence of a catechol group, an inverse correlation is observed between the number of hydroxyl groups and inhibitory potency.[11][13]

FlavonoidIC50 (µM) vs 15-LOX-1Key Structural Features
Luteolin0.6Catechol in B-ring, 2,3-double bond in C-ring
Baicalein1.0Three hydroxyl groups in A-ring, 2,3-double bond in C-ring
Fisetin1.5Catechol in B-ring, 3-OH group, 2,3-double bond in C-ring
Quercetin-Catechol in B-ring, 3-OH group, 2,3-double bond in C-ring

Note: Data for 15-LOX-1 is presented as a close surrogate for SAR studies, as detailed SAR for flavonoids against 15-LOX-2 is less available.[11][13]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of 15-LOX-2 inhibitors.

In Vitro Enzyme Inhibition Assay

This assay spectrophotometrically measures the activity of 15-LOX-2 by monitoring the formation of the conjugated diene product from a fatty acid substrate.

Enzyme_Inhibition_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Borate (B1201080) Buffer (0.2 M, pH 9.0) - Substrate (Linoleic Acid) - Enzyme (15-LOX) - Inhibitor Stock (in DMSO) Start->PrepareReagents Incubate Incubate Inhibitor with Enzyme PrepareReagents->Incubate AddSubstrate Add Substrate to Initiate Reaction Incubate->AddSubstrate Measure Measure Absorbance at 234 nm AddSubstrate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for in vitro 15-LOX-2 enzyme inhibition assay.

Materials:

  • 15-Lipoxygenase (from soybean, Sigma-Aldrich, or recombinant human 15-LOX-2)

  • Linoleic acid or Arachidonic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test inhibitors

  • UV-Vis spectrophotometer

Procedure: [14][15]

  • Reagent Preparation:

    • Prepare a 0.2 M borate buffer, pH 9.0.

    • Prepare a substrate solution of linoleic acid or arachidonic acid in the borate buffer. A slight pre-oxidation of linoleic acid may be necessary to activate the enzyme.[14]

    • Dissolve the 15-LOX enzyme in the borate buffer to a working concentration (e.g., 200 units/mL). Keep the enzyme solution on ice.[16]

    • Dissolve test inhibitors in DMSO to create stock solutions.

  • Assay Protocol:

    • In a cuvette or 96-well plate, add the enzyme solution.

    • Add a small volume of the inhibitor solution (or DMSO for control) to the enzyme solution and incubate for a specified time (e.g., 5 minutes) at room temperature.[16]

    • Initiate the reaction by adding the substrate solution.

    • Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes).[14]

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Cell-Based 15-LOX-2 Inhibition Assay

This assay measures the ability of an inhibitor to block 15-LOX-2 activity within a cellular context.

Cell Line:

  • HEK293 cells transfected to express h15-LOX-2.[7]

Materials:

  • Transfected HEK293 cells

  • Cell culture medium (e.g., MEM with 10% FBS)

  • Phosphate-buffered saline (PBS) with 0.1% glucose

  • Calcium chloride (CaCl2)

  • Calcium Ionophore A23187

  • Arachidonic acid

  • DMSO

  • Test inhibitors

  • LC-MS/MS system for 15-HETE analysis

Procedure: [7]

  • Cell Preparation:

    • Culture h15-LOX-2 expressing HEK293 cells to ~90% confluency.

    • Harvest the cells, wash, and resuspend in PBS with 0.1% glucose to a concentration of 1 million cells/mL.

  • Inhibition and Stimulation:

    • Pre-incubate the cells with the test inhibitor (dissolved in DMSO) or DMSO alone for 20 minutes at 37°C.

    • Stimulate the cells by adding CaCl2, Calcium Ionophore A23187, and arachidonic acid and incubate for 10 minutes at 37°C.

  • Sample Processing and Analysis:

    • Stop the reaction by acidifying the cell suspension and snap-freeze in liquid nitrogen.

    • Thaw the samples and extract the lipids.

    • Analyze the amount of 15-HETE produced using a validated LC-MS/MS method.

  • Data Analysis:

    • Quantify the amount of 15-HETE in inhibitor-treated samples and compare it to the DMSO control to determine the percentage of inhibition.

    • Calculate the IC50 value from a dose-response curve.

Conclusion

The development of potent and selective 15-LOX-2 inhibitors holds significant promise for the treatment of a range of inflammatory and proliferative diseases. The imidazole-based and flavonoid classes of inhibitors provide valuable scaffolds for further drug development. The detailed structure-activity relationships and experimental protocols presented in this guide offer a foundation for researchers and drug development professionals to advance the discovery of novel 15-LOX-2 targeted therapeutics. Future work should focus on optimizing the potency and pharmacokinetic properties of these lead compounds and further elucidating the complex role of 15-LOX-2 in human health and disease.

References

The Role of 15-Lipoxygenase-2 in Ferroptosis and Neurodegeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, has emerged as a critical mechanism in the pathology of numerous neurodegenerative diseases. Central to this process is the family of lipoxygenase (LOX) enzymes, with 15-lipoxygenase-2 (15-LOX-2), the product of the ALOX15B gene, playing a pivotal role. This technical guide provides an in-depth examination of 15-LOX-2's enzymatic function, its intricate involvement in the ferroptotic signaling cascade, and its implications for neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease. We present detailed experimental protocols, quantitative data from key studies, and signaling pathway visualizations to offer a comprehensive resource for targeting this enzyme in future therapeutic strategies.

Core Enzymology of 15-Lipoxygenase-2 (15-LOX-2)

15-LOX-2 is a non-heme iron-containing dioxygenase that catalyzes the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs).[1] Its primary substrates are free fatty acids like arachidonic acid (AA) and linoleic acid (LA).[1][2] The canonical reaction involves the oxygenation of AA to produce 15-S-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[3][4]

A critical development in understanding 15-LOX-2's role in ferroptosis was the discovery of its interaction with Phosphatidylethanolamine-Binding Protein 1 (PEBP1).[5][6] This protein-protein interaction acts as a molecular switch, altering the substrate specificity of 15-LOX-2.[6][7] In the 15-LOX-2/PEBP1 complex, the enzyme's catalytic activity is redirected from free PUFAs to PUFAs esterified within phosphatidylethanolamine (B1630911) (PE) phospholipids (B1166683), a major component of cellular membranes.[5][6][8] This complex directly oxygenates PUFA-PEs to generate hydroperoxy-phosphatidylethanolamines (PUFA-PE-OOH), such as 15-HpETE-PE, which are potent, membrane-destabilizing signals that execute ferroptotic cell death.[1][6][8] Computational studies suggest that PEBP1 binding enlarges the active site of 15-LOX-2, allowing it to accommodate the bulkier phospholipid substrates.[9]

The Central Role of 15-LOX-2 in Ferroptosis Signaling

Ferroptosis is fundamentally characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[10] The 15-LOX-2/PEBP1 complex is a direct and potent enzymatic driver of this process.[5] By generating lipid hydroperoxides directly on membrane phospholipids, the complex initiates a cascade of oxidative damage that leads to increased membrane permeability and eventual cell lysis.[5]

While other lipoxygenases (e.g., 5-LOX, 15-LOX-1) can also sensitize cells to ferroptosis, the 15-LOX-2/PEBP1 complex is specifically implicated in the generation of the PE-conjugated hydroperoxides considered to be key executioner molecules.[1][5] It is important to note that while LOX activity can be a powerful initiator of ferroptosis, the subsequent propagation of lipid peroxidation often involves non-enzymatic, autocatalytic radical chain reactions (lipid autoxidation).[11][12] Therefore, 15-LOX-2 acts as a critical catalyst that contributes to the cellular pool of lipid hydroperoxides, which in turn fuels the destructive cycle of lipid autoxidation that ultimately drives ferroptotic death.[11][12]

G cluster_1 Key Proteins cluster_2 Lipid Peroxidation Cascade cluster_3 Cellular Outcome Erastin Erastin GSH Glutathione (B108866) Erastin->GSH Depletes RSL3 RSL3 GPX4_active GPX4 (active) RSL3->GPX4_active Inhibits 15-LOX-2 15-LOX-2 Complex 15-LOX-2 / PEBP1 Complex 15-LOX-2->Complex Binds PEBP1 PEBP1 PEBP1->Complex Binds GPX4_inactive GPX4 (inactive) LPO Lipid Hydroperoxides (PUFA-PE-OOH) GPX4_active->LPO Reduces/ Neutralizes GSH->GPX4_active Cofactor for PUFA_PE PUFA-PE (in membrane) PUFA_PE->Complex Substrate Complex->LPO Catalyzes Oxygenation Ferroptosis Ferroptosis LPO->Ferroptosis Drives

Caption: 15-LOX-2/PEBP1 signaling pathway in ferroptosis.

Implication of 15-LOX-2 in Neurodegeneration

A growing body of evidence implicates ferroptosis as a significant contributor to neuronal cell death in a range of neurodegenerative disorders.[10][13] The brain is particularly vulnerable due to its high concentration of PUFAs, elevated iron content, and high metabolic activity, creating an environment ripe for oxidative damage.

  • Alzheimer's Disease (AD): Studies have shown that the expression and activity of 12/15-LOX (the murine ortholog of human 15-LOX-1, often studied alongside 15-LOX-2) are significantly increased in the frontal and temporal regions of AD brains.[14][15] This increase correlates directly with levels of lipid peroxidation and inversely with protective vitamin E levels.[14] Inhibition of 12/15-LOX in AD mouse models has been shown to reduce amyloid-beta formation, decrease lipid peroxidation, and improve memory function.[15][16]

  • Parkinson's Disease (PD): Ferroptosis is strongly implicated in the degeneration of dopaminergic neurons in PD. 12/15-LOX activation has been linked to the depletion of glutathione, an early biomarker of PD.[17] Recent findings suggest a direct mechanistic link where 4-HNE, a reactive aldehyde end-product of 15-LOX-mediated lipid peroxidation, can form adducts with the LRRK2 protein.[18][19] This modification leads to the pathogenic hyperactivation of LRRK2 kinase, a common factor in both genetic and idiopathic forms of PD.[18][19] Therefore, 15-LOX is positioned as an upstream regulator of LRRK2 hyperactivation.[19]

  • Stroke and Ischemic Injury: The activity of 12/15-LOX is upregulated in neurons and endothelial cells following a stroke, contributing to both neuronal death and blood-brain barrier damage.[20][21] Inhibitors of 12/15-LOX have demonstrated significant neuroprotection in mouse models of stroke, reducing infarct size even when administered hours after the ischemic event.[20][22]

G Neuro_Diseases Neurodegenerative Diseases (AD, PD, Stroke) Ox_Stress Oxidative Stress & Iron Dysregulation Neuro_Diseases->Ox_Stress Associated with 15LOX2_Up Upregulation/Activation of 15-LOX-2 Ox_Stress->15LOX2_Up Leads to LPO_Gen Lipid Peroxide Generation 15LOX2_Up->LPO_Gen Catalyzes Ferroptosis Ferroptosis LPO_Gen->Ferroptosis Initiates Neuron_Death Neuronal Cell Death Ferroptosis->Neuron_Death Causes Neuron_Death->Neuro_Diseases Contributes to Pathology

Caption: Logical relationship of 15-LOX-2 in neurodegeneration.

Quantitative Data on 15-LOX-2 Inhibition

The development of specific inhibitors for 15-LOX-2 and the 15-LOX-2/PEBP1 complex is a promising therapeutic avenue. Several compounds have been identified that show neuroprotective effects in various models.

Compound ClassSpecific Compound(s)Target(s)Model SystemKey Finding(s)Reference(s)
FerroLOXINs FerroLOXIN-1, FerroLOXIN-215-LOX-2/PEBP1 ComplexHBE Cells, Mouse ModelsSpecifically inhibit 15-LOX-2/PEBP1-catalyzed oxidation of PUFA-PEs; suppress RSL3-induced ferroptosis and accumulation of PE-AA-OOH.[5],[9]
LOXBlock LOXBlock-112/15-LOXHT22 Neuronal CellsEfficiently protected HT22 cells against oxidative glutamate (B1630785) toxicity; demonstrated neuroprotection.[23],[24]
Imidazole Derivatives 327069, 327186, 327206h15-LOX-2Recombinant Enzyme, Cell-based assaysPotent inhibitors of h15-LOX-2; distinct from previous scaffolds.[6]
Natural Products Baicalein, NDGA12/15-LOXPD Models, Stroke ModelsPrevents neurotoxic effects of nitric oxide; reduces Aβ concentration and tau phosphorylation in AD models.[17],[15]
Benzoxazepine Brozopine (BZP)15-LOX-2Rat Focal Cerebral Ischemia, PC12 CellsInhibits 15-HETE production; reduces cerebral infarct volume and inflammation (NF-κB, IL-6, TNF-α).[25]

Detailed Experimental Protocols

Reliable detection of ferroptosis and measurement of 15-LOX-2 activity are crucial for research in this field.

Protocols for Detecting Ferroptosis

Ferroptosis is characterized by iron accumulation, glutathione (GSH) depletion, and lipid peroxidation.[13][26]

  • Lipid Peroxidation Assessment:

    • Reagent: BODIPY™ 581/591 C11 (Thermo Fisher Scientific) or Liperfluo.[26]

    • Principle: This fluorescent probe incorporates into cellular membranes. Upon oxidation of its polyunsaturated butadienyl portion, its fluorescence emission shifts from red (~590 nm) to green (~510 nm). The ratio of green to red fluorescence provides a ratiometric measure of lipid peroxidation.

    • Methodology:

      • Culture cells (e.g., HT22, LUHMES) in a suitable plate format (e.g., 96-well plate).

      • Treat cells with ferroptosis inducers (e.g., Erastin, RSL3) and/or 15-LOX-2 inhibitors for the desired time (e.g., 24 hours).

      • Wash cells with PBS and incubate with 1-10 µM BODIPY C11 in serum-free media for 30-60 minutes at 37°C.

      • Wash cells again to remove excess probe.

      • Analyze lipid peroxidation via flow cytometry (detecting shifts in the FL1 channel) or fluorescence microscopy.[26] An increase in green fluorescence indicates lipid peroxidation.

  • Cell Viability/Death Assays:

    • Reagent: Resazurin (B115843) (e.g., alamarBlue™), LDH Cytotoxicity Assay Kit, or MTT.[26]

    • Principle: Resazurin is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates cell death. The LDH assay measures the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes.

    • Methodology (Resazurin):

      • After treatment with inducers and inhibitors, add resazurin solution to each well to a final concentration of 10% (v/v).

      • Incubate for 1-4 hours at 37°C.

      • Measure fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.

      • Confirm ferroptosis by demonstrating that cell death induced by Erastin/RSL3 can be rescued by ferroptosis inhibitors like Ferrostatin-1 or Liproxstatin-1.[26]

Protocols for Measuring 15-LOX-2 Activity
  • Spectrophotometric Assay (In Vitro):

    • Principle: Lipoxygenase activity on substrates like arachidonic acid produces a conjugated diene hydroperoxide product (e.g., 15-HpETE), which strongly absorbs light at 234-238 nm.[3][27][28] The rate of increase in absorbance is directly proportional to enzyme activity.

    • Methodology:

      • Prepare a reaction buffer (e.g., 20-50 mM Tris-HCl or borate (B1201080) buffer, pH 7.5-9.0).[3][27]

      • Use quartz cuvettes. To the sample cuvette, add buffer, purified recombinant 15-LOX-2 enzyme (e.g., 60-200 nM), and the inhibitor (dissolved in DMSO) or vehicle control.[3][6] Incubate for 5-20 minutes.

      • Initiate the reaction by adding the substrate, arachidonic acid (e.g., 1-40 µM).[3]

      • Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes using a spectrophotometer.[6][27]

      • Calculate the initial reaction rate from the linear portion of the absorbance curve.

  • LC-MS/MS for Product Analysis (Cell-based):

    • Principle: This highly sensitive and specific method quantifies the production of 15-HETE (the reduced form of 15-HpETE) in cells.[6]

    • Methodology:

      • Culture cells (e.g., HEK293 transfected with 15-LOX-2) to a concentration of ~1 million cells/mL.[6]

      • Pre-treat cells with DMSO (vehicle) or inhibitor for 20 minutes at 37°C.

      • Stimulate 15-LOX-2 activity by adding CaCl₂ (e.g., 100 µM), Ca²⁺ Ionophore A23187 (e.g., 5 µM), and arachidonic acid (e.g., 1 µM) for 10 minutes at 37°C.[6]

      • Stop the reaction by acidifying (e.g., to 40 µM HCl) and snap-freezing in liquid nitrogen.[6]

      • Perform lipid extraction (e.g., using dichloromethane (B109758) or solid-phase extraction).

      • Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, monitoring for the specific mass transition of 15-HETE (e.g., m/z 319.2→219).[6]

G cluster_workflow Experimental Workflow: Testing a 15-LOX-2 Inhibitor A 1. Cell Culture (e.g., HT22 Neuronal Cells) B 2. Treatment Groups A->B C1 Vehicle Control B->C1 C2 Ferroptosis Inducer (e.g., RSL3) B->C2 C3 Inducer + Inhibitor B->C3 C4 Inducer + Ferrostatin-1 (Positive Control) B->C4 D 3. Incubation (e.g., 24 hours at 37°C) C1->D C2->D C3->D C4->D E 4. Parallel Assays D->E F1 Cell Viability Assay (Resazurin / LDH) E->F1 Plate 1 F2 Lipid ROS Assay (BODIPY C11 Staining) E->F2 Plate 2 G1 5a. Measure Fluorescence/ Absorbance F1->G1 G2 5b. Flow Cytometry/ Microscopy F2->G2 H 6. Data Analysis (Compare treatment groups) G1->H G2->H

Caption: Workflow for testing a 15-LOX-2 inhibitor's anti-ferroptotic effect.

Conclusion

15-Lipoxygenase-2, particularly through its complex with PEBP1, has been firmly established as a key enzymatic driver of ferroptosis. Its ability to directly oxygenate membrane phospholipids provides a potent mechanism for initiating the lethal lipid peroxidation that defines this cell death pathway. The consistent upregulation and pathogenic activity of the 15-LOX pathway in multiple neurodegenerative diseases, including Alzheimer's and Parkinson's, highlight it as a high-value therapeutic target. The development of specific inhibitors that can disrupt the 15-LOX-2/PEBP1 complex or block its catalytic activity offers a promising strategy for neuroprotection. Further research focused on the discovery of potent, selective, and brain-penetrant 15-LOX-2 inhibitors is critical for translating these fundamental biological insights into novel therapies for devastating neurological disorders.

References

Identifying the Binding Site of Human 15-Lipoxygenase-2 (h15-LOX-2) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed to identify and characterize the binding sites of inhibitors for human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in various inflammatory diseases, including atherosclerosis, cystic fibrosis, and ferroptosis.[1][2][3] While the specific designation "inhibitor 3" is not explicitly defined in the provided literature, this document will detail the established experimental and computational workflows used to elucidate the binding interactions of novel h15-LOX-2 inhibitors, using examples of recently identified compounds.

The h15-LOX-2 enzyme possesses a distinctive U-shaped active site, which is predominantly hydrophobic to accommodate its fatty acid substrates.[3] Understanding how inhibitors interact within this cavity is crucial for the development of potent and selective therapeutics.

Quantitative Data Summary

The inhibitory activities of several recently identified h15-LOX-2 inhibitors are summarized below. This data is essential for structure-activity relationship (SAR) studies and for validating computational models.

Table 1: Inhibitory Potency of Imidazole-Based h15-LOX-2 Inhibitors [1][2][3]

Compound IDIC50 (μM)Inhibition TypeSelectivity
MLS0003270690.34 ± 0.05Mixed-type, Non-reductive>50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2
MLS0003271860.53 ± 0.04Mixed-type (Kic = 0.80 ± 0.05 μM, Kiu = 4.0 ± 3 μM)>50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2
MLS0003272060.87 ± 0.06Mixed-type, Non-reductive>50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2

Table 2: Inhibitory Potency of Virtually Screened h15-LOX-2 Inhibitors [4][5][6][7][8]

Compound IDKi (μM)Inhibition Type
Compound 1016.4 ± 8.1Mixed-type
Compound 1315.1 ± 7.6Mixed-type

Experimental and Computational Protocols

The identification of an inhibitor's binding site is a multi-faceted process that combines computational predictions with experimental validation.

Computational Docking

Computational docking is a pivotal first step in predicting the binding mode of an inhibitor. This method places the inhibitor into the known three-dimensional structure of the target protein to identify the most likely binding orientation and conformation.

Methodology:

  • Protein Structure Preparation: The crystal structure of h15-LOX-2, often in complex with a known ligand or substrate mimic (e.g., PDB code: 4NRE), is used as the starting point.[4][5] The protein structure is prepared by adding hydrogen atoms, assigning protonation states, and optimizing the orientation of amino acid side chains.[4][5]

  • Ligand Preparation: The three-dimensional structure of the inhibitor is generated and optimized.

  • Docking Simulation: Software such as GOLD or Glide is used to dock the inhibitor into the active site of h15-LOX-2.[1][4] These programs explore various poses of the inhibitor within the binding pocket and score them based on factors like shape complementarity and intermolecular interactions.

  • Analysis: The predicted binding poses are analyzed to identify key interactions, such as hydrophobic interactions and hydrogen bonds, with active site residues. For h15-LOX-2, inhibitors are expected to interact with hydrophobic residues that line the U-shaped active site cavity.[4][5]

X-ray Crystallography

X-ray crystallography provides direct, high-resolution structural evidence of how an inhibitor binds to the enzyme.

Methodology:

  • Protein Expression and Purification: Recombinant h15-LOX-2 is expressed and purified to high homogeneity.

  • Co-crystallization: The purified h15-LOX-2 is incubated with the inhibitor and subjected to crystallization screening to obtain co-crystals of the enzyme-inhibitor complex.

  • Data Collection and Structure Determination: The crystals are exposed to X-rays, and the resulting diffraction pattern is used to solve the three-dimensional structure of the complex. The solved structure reveals the precise orientation of the inhibitor in the binding site and its interactions with surrounding amino acid residues.

Site-Directed Mutagenesis

This technique is used to validate the importance of specific amino acid residues in inhibitor binding, as predicted by computational docking or crystallography.

Methodology:

  • Mutant Generation: A specific amino acid residue in the active site of h15-LOX-1, which is homologous to h15-LOX-2, is mutated to another amino acid (e.g., a smaller or non-interacting residue) using techniques like the QuikChange® II site-directed mutagenesis kit.[9][10]

  • Enzyme Expression and Purification: The mutant h15-LOX-1 enzyme is expressed and purified.[10]

  • Inhibition Assay: The inhibitory potency (IC50 or Ki) of the inhibitor against the mutant enzyme is determined and compared to its potency against the wild-type enzyme. A significant decrease in potency for the mutant enzyme suggests that the mutated residue plays a crucial role in inhibitor binding.

Hydrogen/Deuterium (B1214612) Exchange (HDX) Mass Spectrometry

HDX-MS is a powerful technique for mapping protein-ligand interaction surfaces by measuring changes in the protein's conformation and solvent accessibility upon inhibitor binding.

Methodology:

  • Deuterium Labeling: The h15-LOX-2 enzyme is incubated in a deuterium oxide (D2O) buffer, both in the presence and absence of the inhibitor. This leads to the exchange of backbone amide hydrogens with deuterium.

  • Quenching and Digestion: The exchange reaction is quenched by lowering the pH and temperature. The protein is then digested into smaller peptides.

  • Mass Spectrometry Analysis: The masses of the resulting peptides are measured by mass spectrometry. Regions of the protein that are protected from exchange upon inhibitor binding (i.e., show less deuterium uptake) are identified as part of the binding site or are allosterically affected by binding.

Steady-State Inhibition Kinetics

Kinetic studies are performed to determine the mechanism of inhibition, which can provide insights into the inhibitor's binding site.

Methodology:

  • Enzymatic Assay: The activity of h15-LOX-2 is measured at various concentrations of the substrate (e.g., arachidonic acid) and the inhibitor.[1] The formation of the product, 15-hydroperoxyeicosatetraenoic acid (15-HpETE), is monitored by measuring the increase in absorbance at 234 nm.[4][11]

  • Data Analysis: The data is fitted to different inhibition models (e.g., competitive, non-competitive, uncompetitive, or mixed-type) using software like GraphPad Prism. A mixed-type inhibition pattern, as observed for several h15-LOX-2 inhibitors, suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[1][4][5]

Visualizations

Workflow for Identifying Inhibitor Binding Site

G cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_confirmation Binding Site Confirmation docking Molecular Docking prediction Predict Binding Pose & Key Interactions docking->prediction kinetics Kinetic Studies (Mode of Inhibition) prediction->kinetics mutagenesis Site-Directed Mutagenesis prediction->mutagenesis hdx HDX-MS prediction->hdx crystallography X-ray Crystallography prediction->crystallography confirmation Confirmed Binding Site & Interaction Map kinetics->confirmation mutagenesis->confirmation hdx->confirmation crystallography->confirmation

Caption: A generalized workflow for identifying the binding site of an h15-LOX-2 inhibitor.

Schematic of h15-LOX-2 Active Site

G cluster_active_site h15-LOX-2 U-Shaped Active Site cluster_hydrophobic_pocket1 Hydrophobic Pocket 1 cluster_hydrophobic_pocket2 Hydrophobic Pocket 2 Fe Catalytic Iron (Fe) Ala188 Ala188 Leu374 Leu374 Ile412 Ile412 Leu415 Leu415 Leu605 Leu605 Ala606 Ala606 Leu609 Leu609 Leu610 Leu610 His373 His373 (π-stacking) Inhibitor Inhibitor Inhibitor->Fe Coordinates with Inhibitor->Ala188 Hydrophobic Interactions Inhibitor->Leu374 Hydrophobic Interactions Inhibitor->Ile412 Hydrophobic Interactions Inhibitor->Leu415 Hydrophobic Interactions Inhibitor->Leu605 Hydrophobic Interactions Inhibitor->Ala606 Hydrophobic Interactions Inhibitor->Leu609 Hydrophobic Interactions Inhibitor->Leu610 Hydrophobic Interactions Inhibitor->His373 π-stacking

Caption: A simplified diagram of the h15-LOX-2 active site with key interacting residues.

References

in silico modeling of h15-LOX-2 inhibitor 3 interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Modeling of Human 15-Lipoxygenase-2 (h15-LOX-2) Inhibitor Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the computational methodologies employed in the discovery and characterization of inhibitors targeting human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in inflammatory diseases and certain cancers.[1][2][3][4][5][6] The content herein details common in silico techniques, presents relevant quantitative data from recent studies, outlines experimental validation protocols, and visualizes key workflows and biological pathways.

Introduction to h15-LOX-2 and Its Inhibition

Human 15-lipoxygenase-2 (h15-LOX-2), also known as ALOX15B, is a non-heme iron-containing enzyme that catalyzes the regio- and stereospecific oxygenation of polyunsaturated fatty acids, primarily arachidonic acid, to produce bioactive lipid mediators.[1][5][7][8] These products are involved in a variety of physiological and pathophysiological processes. Notably, h15-LOX-2 expression is elevated in atherosclerotic plaques and some cancer tissues, making it a promising therapeutic target.[1][4][5][6] The development of potent and selective h15-LOX-2 inhibitors is crucial for elucidating its biological functions and for creating novel therapeutics.[5][9] In silico modeling plays a pivotal role in accelerating the discovery of such inhibitors by enabling the screening of large compound libraries and providing insights into inhibitor-enzyme interactions at a molecular level.

In Silico Modeling Methodologies

A variety of computational techniques are utilized to identify and characterize h15-LOX-2 inhibitors. These methods can be broadly categorized into ligand-based and structure-based approaches.

Virtual Screening

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as h15-LOX-2.[1][2][3] A typical VS workflow combines multiple filtering steps to progressively enrich the hit list with promising candidates.

cluster_0 Virtual Screening Workflow for h15-LOX-2 Inhibitors db Compound Database (e.g., ZINC) shape Shape-Based Screening db->shape Initial Library dissim 2D Structural Dissimilarity Filter shape->dissim Shape-Similar Compounds dock Molecular Docking dissim->dock Structurally Diverse Candidates visual Visual Inspection dock->visual Ranked Poses in_vitro In Vitro Enzyme Assays visual->in_vitro Selected Compounds for Testing hits Identified Hits in_vitro->hits Validated Inhibitors

Caption: A typical virtual screening workflow for identifying novel h15-LOX-2 inhibitors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][11] For h15-LOX-2, docking studies help to elucidate the binding modes of potential inhibitors within the enzyme's active site and to estimate their binding affinity.[1][4] The active site of h15-LOX-2 is a U-shaped cavity that is highly lipophilic, accommodating its lipid substrates.[1]

cluster_1 Molecular Docking Protocol prep_protein Prepare h15-LOX-2 Structure (PDB: 4NRE) define_site Define Binding Site prep_protein->define_site prep_ligand Prepare Ligand Structures (e.g., Inhibitor 3) run_docking Run Docking Algorithm prep_ligand->run_docking define_site->run_docking analyze_poses Analyze Docking Poses & Scoring run_docking->analyze_poses

Caption: A generalized workflow for molecular docking of an inhibitor with h15-LOX-2.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[12][13] These simulations can be used to assess the stability of the docked pose, analyze conformational changes in the protein and ligand, and calculate binding free energies.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.[14][15][16][17] A pharmacophore model for h15-LOX-2 inhibitors can be generated based on the structures of known active compounds or from the protein's active site.[17] This model can then be used as a 3D query to screen compound databases for novel scaffolds.[14][15]

Quantitative Data on h15-LOX-2 Inhibitors

Recent studies have identified several novel h15-LOX-2 inhibitors with micromolar potencies. The following table summarizes the inhibitory activities of some of these compounds.

CompoundInhibition TypeKi (μM)IC50 (μM)Reference
Compound 10 Mixed-type16.4 ± 8.1-[2][3][4][5]
Compound 13 Mixed-type15.1 ± 7.6-[2][3][4][5]
MLS000327069 Mixed-type, non-reductive-0.34 ± 0.05[9][18]
MLS000327186 Mixed-type, non-reductive-0.53 ± 0.04[9][18]
MLS000327206 Mixed-type, non-reductive-0.87 ± 0.06[9][18]
Oleoyl-CoA Allosteric0.082 ± 0.070.62[3]

Experimental Protocols

The validation of in silico findings through experimental testing is a critical step in the drug discovery process.

h15-LOX-2 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of h15-LOX-2.

Materials:

  • Recombinant human 15-LOX-2

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl)

  • Spectrophotometer

Protocol:

  • Prepare a solution of recombinant h15-LOX-2 in the assay buffer.

  • Add the test compound at various concentrations to the enzyme solution and incubate for a specified period.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Monitor the formation of the product (e.g., 15-hydroperoxyeicosatetraenoic acid) by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of Inhibition Mechanism (Ki)

To determine the mechanism of inhibition and the inhibition constant (Ki), kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then fitted to different enzyme inhibition models (e.g., competitive, non-competitive, mixed-type) using non-linear regression analysis.[2][3][4]

h15-LOX-2 Signaling and Biological Role

h15-LOX-2 is involved in signaling pathways that regulate cell growth and inflammation.[19] Its expression can lead to the production of reactive oxygen species (ROS) and the activation of downstream signaling cascades, such as the p38 MAPK pathway, which can inhibit cell proliferation.[19]

cluster_2 h15-LOX-2 Signaling Pathway AA Arachidonic Acid h15LOX2 h15-LOX-2 AA->h15LOX2 Lipid_Mediators 15(S)-HpETE h15LOX2->Lipid_Mediators ROS Increased ROS Lipid_Mediators->ROS p38 p38 MAPK Activation ROS->p38 Growth_Inhibition Cell Growth Inhibition p38->Growth_Inhibition

Caption: A simplified signaling pathway illustrating the role of h15-LOX-2 in cell growth inhibition.

Conclusion

The integration of in silico modeling techniques with experimental validation provides a powerful paradigm for the discovery and development of novel h15-LOX-2 inhibitors. Virtual screening, molecular docking, molecular dynamics, and pharmacophore modeling are instrumental in identifying promising lead compounds and understanding their interactions with the enzyme. The continued application of these computational tools will undoubtedly facilitate the development of new therapeutic agents for diseases in which h15-LOX-2 plays a significant role.

References

Methodological & Application

Application Notes and Protocols for In Vitro Inhibition of Human 15-Lipoxygenase-2 (h15-LOX-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human 15-lipoxygenase-2 (h15-LOX-2), an enzyme expressed in various tissues including macrophages and epithelial cells, plays a significant role in the metabolism of polyunsaturated fatty acids. It catalyzes the conversion of substrates like arachidonic acid into bioactive lipid mediators. The activity of h15-LOX-2 has been implicated in the pathophysiology of several diseases, including atherosclerosis, cystic fibrosis, and certain cancers, making it a compelling target for therapeutic intervention.[1] This document provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the potency of inhibitors against h15-LOX-2, with a focus on a class of potent and selective imidazole-based inhibitors. For the purpose of this protocol, "h15-LOX-2 inhibitor 3" will refer to the compound MLS000327206, a representative of this class.

h15-LOX-2 Signaling Pathway and Inhibition

h15-LOX-2 is a non-heme iron-containing enzyme that catalyzes the dioxygenation of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE). This product can be further metabolized to other signaling molecules involved in inflammatory pathways. The imidazole-based inhibitors discussed herein are mixed-type, non-reductive inhibitors, suggesting they can bind to both the free enzyme and the enzyme-substrate complex to prevent the formation of the product.[1][2]

h15_LOX_2_Pathway h15-LOX-2 Catalytic Pathway and Inhibition Arachidonic_Acid Arachidonic Acid (Substrate) h15_LOX_2 h15-LOX-2 (Enzyme) Arachidonic_Acid->h15_LOX_2 Binds to active site HpETE 15-HpETE (Product) h15_LOX_2->HpETE Catalyzes oxygenation Inhibitor This compound (MLS000327206) Inhibitor->h15_LOX_2 Inhibits Downstream Downstream Signaling HpETE->Downstream

Caption: h15-LOX-2 pathway and point of inhibition.

Data Presentation: In Vitro Inhibition of h15-LOX-2

The following table summarizes the inhibitory potency of three novel imidazole-based inhibitors against human 15-lipoxygenase-2. These compounds demonstrate high selectivity for h15-LOX-2 over other human lipoxygenase isoforms (h5-LOX, h12-LOX, h15-LOX-1) and cyclooxygenase enzymes (COX-1, COX-2), with selectivity ratios greater than 50-fold.[1][2]

Inhibitor IDChemical Name/StructureIC50 (µM) vs. h15-LOX-2Inhibition Type
MLS0003270692-(benzylthio)-1-(4-chlorophenyl)-1H-imidazole0.34 ± 0.05Mixed-type
MLS0003271862-(benzylthio)-1-(4-methoxyphenyl)-1H-imidazole0.53 ± 0.04Mixed-type
MLS000327206 (Inhibitor 3) 2-(benzylthio)-1-phenyl-1H-imidazole 0.87 ± 0.06 Mixed-type

Experimental Protocol: Spectrophotometric In Vitro Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of test compounds against purified recombinant human 15-lipoxygenase-2. The assay measures the formation of the conjugated diene product, 15-HpETE, which results in an increase in absorbance at 234 nm.

Materials and Reagents
  • Enzyme: Purified recombinant human 15-lipoxygenase-2 (h15-LOX-2)

  • Substrate: Arachidonic acid (stock solution in ethanol)

  • Inhibitor: this compound (MLS000327206) or other test compounds (stock solution in DMSO)

  • Assay Buffer: 25 mM HEPES, pH 7.5, containing 0.01% (v/v) Triton X-100

  • Instrumentation: UV/Vis spectrophotometer capable of kinetic measurements at 234 nm

  • Consumables: Quartz cuvettes, micropipettes, and tips

Experimental Workflow

Assay_Workflow h15-LOX-2 Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate, and Inhibitor Solutions Enzyme_Prep Dilute h15-LOX-2 in Assay Buffer Reagents->Enzyme_Prep Add_Components Add Assay Buffer, Inhibitor (or DMSO), and Enzyme to Cuvette Enzyme_Prep->Add_Components Pre_incubation Pre-incubate at Room Temperature Add_Components->Pre_incubation Initiate_Reaction Initiate Reaction with Arachidonic Acid Pre_incubation->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 234 nm (Kinetic Measurement) Initiate_Reaction->Measure_Absorbance Calculate_Rates Determine Initial Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate Percent Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the h15-LOX-2 in vitro inhibition assay.

Assay Procedure
  • Preparation of Reagents:

    • Prepare the assay buffer (25 mM HEPES, pH 7.5, 0.01% Triton X-100) and bring it to room temperature.

    • Prepare a stock solution of arachidonic acid in ethanol. Further dilute in assay buffer to the desired working concentration.

    • Prepare a stock solution of the inhibitor in DMSO. Create a dilution series of the inhibitor in DMSO.

  • Assay Setup:

    • Set up the spectrophotometer to measure absorbance at 234 nm in kinetic mode at room temperature.

    • For each reaction, pipette the following into a quartz cuvette:

      • Assay Buffer

      • Inhibitor solution (or DMSO for control)

      • Diluted h15-LOX-2 enzyme solution

    • The final volume should be adjusted with the assay buffer. A typical final reaction volume is 1-2 mL.

  • Pre-incubation:

    • Mix the contents of the cuvette gently and pre-incubate the enzyme with the inhibitor for a specified time (e.g., 5 minutes) at room temperature.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to the cuvette.

    • Immediately start monitoring the change in absorbance at 234 nm for a set period (e.g., 3-5 minutes).

  • Controls:

    • 100% Activity Control: Replace the inhibitor solution with an equal volume of DMSO.

    • Blank: A reaction mixture without the enzyme to correct for any non-enzymatic oxidation of the substrate.

Data Analysis
  • Calculate the initial rate of reaction (V) for each inhibitor concentration and the control from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (ε at 234 nm for 15-HpETE = 25,000 M⁻¹cm⁻¹).[2]

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This protocol provides a robust and reproducible method for assessing the in vitro inhibitory activity of compounds against human 15-lipoxygenase-2. The imidazole-based inhibitors, including MLS000327206, serve as excellent reference compounds due to their high potency and selectivity. This assay is a critical tool for the discovery and characterization of novel h15-LOX-2 inhibitors for potential therapeutic development.

References

Application Notes and Protocols for Cell-Based Assays of 15-Lipoxygenase-2 (15-LOX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-2 (15-LOX-2), an enzyme expressed in various epithelial tissues, plays a significant role in the metabolism of polyunsaturated fatty acids, primarily converting arachidonic acid to 15-hydroxyeicosatetraenoic acid (15-HETE). Emerging evidence implicates 15-LOX-2 in the pathophysiology of various diseases, including cancer, atherosclerosis, and inflammatory conditions. Consequently, the identification and characterization of potent and selective 15-LOX-2 inhibitors are of great interest for therapeutic development. This document provides detailed protocols for cell-based assays to evaluate the activity of 15-LOX-2 inhibitors. While the specific inhibitor "inhibitor 3" is not detailed in publicly available literature, the following protocols are applicable to the evaluation of any novel 15-LOX-2 inhibitor. The quantitative data presented is for representative potent and selective 15-LOX-2 inhibitors with an imidazole (B134444) scaffold.

Data Presentation: Inhibitory Activity of Representative 15-LOX-2 Inhibitors

The following table summarizes the in vitro and cell-based assay data for several recently identified 15-LOX-2 inhibitors.[1] These compounds serve as examples for the type of quantitative data that can be generated using the protocols described below.

Compound IDIn Vitro IC50 (µM) vs. h15-LOX-2Cell-Based Assay PlatformCellular ActivityReference
MLS0003270690.34 ± 0.05h15-LOX-2/HEK293Active[1]
MLS0003271860.53 ± 0.04h15-LOX-2/HEK293Active[1]
MLS0003272060.87 ± 0.06h15-LOX-2/HEK293Active[1]
MLS0005450912.6Not specifiedUnknown[1]
MLS0005369243.1Not specifiedUnknown[1]

Experimental Protocols

Protocol 1: Determination of 15-HETE Production in HEK293 Cells Expressing h15-LOX-2

This protocol describes a method to quantify the inhibitory effect of a compound on 15-LOX-2 activity in a cellular context by measuring the production of its primary metabolite, 15-HETE, using HPLC or LC-MS/MS.

Materials:

  • HEK293 cells stably expressing human 15-LOX-2 (h15-LOX-2/HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Test inhibitor (e.g., "inhibitor 3") dissolved in DMSO

  • Arachidonic Acid (AA)

  • Calcium Ionophore (e.g., A23187)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid

  • Internal Standard (e.g., d8-15-HETE)

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • HPLC or LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture h15-LOX-2/HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment:

    • On the day of the experiment, replace the culture medium with serum-free DMEM.

    • Prepare serial dilutions of the test inhibitor in serum-free DMEM. The final DMSO concentration should be kept below 0.5%.

    • Add the desired concentrations of the inhibitor to the cells and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).

  • Cell Stimulation and Metabolite Production:

    • Prepare a stimulation solution containing arachidonic acid (final concentration 10-20 µM) and calcium ionophore A23187 (final concentration 1-5 µM) in serum-free DMEM.

    • Add the stimulation solution to each well and incubate for 15-30 minutes at 37°C.

  • Sample Collection and Extraction:

    • Collect the cell culture supernatant.

    • Add an internal standard (e.g., d8-15-HETE) to each sample.

    • Perform solid-phase extraction (SPE) to purify the lipid metabolites.

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the sample onto the cartridge.

      • Wash the cartridge with water to remove salts.

      • Elute the lipids with methanol or ethyl acetate.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the mobile phase for analysis.

  • Quantification of 15-HETE by HPLC or LC-MS/MS:

    • Analyze the samples using a reverse-phase C18 column.

    • For HPLC analysis, monitor the absorbance at 235 nm.

    • For LC-MS/MS analysis, use multiple reaction monitoring (MRM) for the specific transition of 15-HETE (e.g., m/z 319.2 -> 219.2).

    • Quantify the amount of 15-HETE produced in each sample by comparing the peak area to a standard curve of authentic 15-HETE.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability/Proliferation Assay

This protocol assesses the downstream effects of 15-LOX-2 inhibition on cell growth and viability, which can be relevant in cancer cell lines where 15-LOX-2 is implicated in proliferation.

Materials:

  • Cancer cell line known to express 15-LOX-2 (e.g., A549 lung adenocarcinoma cells)[2]

  • Appropriate cell culture medium and supplements

  • Test inhibitor

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Inhibitor Treatment:

    • Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or luminescence development.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle control to determine the percentage of cell viability.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture h15-LOX-2/HEK293 Cells seed Seed Cells in 6-well Plates culture->seed inhibitor Add Test Inhibitor seed->inhibitor stimulate Stimulate with Arachidonic Acid and Calcium Ionophore inhibitor->stimulate collect Collect Supernatant stimulate->collect extract Solid-Phase Extraction of Lipids collect->extract analyze Quantify 15-HETE by HPLC or LC-MS/MS extract->analyze data Calculate IC50 analyze->data

Caption: Workflow for the cell-based assay to determine 15-HETE production.

signaling_pathway cluster_upstream Upstream cluster_product Product cluster_downstream Downstream Signaling cluster_effects Cellular Effects AA Arachidonic Acid LOX2 15-LOX-2 AA->LOX2 HETE 15(S)-HETE LOX2->HETE p38 p38 MAPK HETE->p38 STAT3 STAT3 HETE->STAT3 NFkB NF-κB HETE->NFkB proliferation Cell Proliferation p38->proliferation STAT3->proliferation metastasis Metastasis STAT3->metastasis inflammation Inflammation NFkB->inflammation Inhibitor Inhibitor 3 Inhibitor->LOX2

Caption: Simplified signaling pathway of 15-LOX-2 and its inhibition.

References

Application Notes and Protocols for Identifying 15-LOX-2 Inhibitors via Virtual Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the identification of novel inhibitors of human 15-lipoxygenase-2 (h15-LOX-2) using virtual screening techniques, coupled with detailed protocols for experimental validation. 15-LOX-2 is a critical enzyme in the biosynthesis of inflammatory lipid mediators and is considered a promising therapeutic target for various inflammatory diseases and certain types of cancer.

Introduction to 15-Lipoxygenase-2 (15-LOX-2)

Human 15-lipoxygenase-2 (h15-LOX-2) is a non-heme iron-containing enzyme that primarily catalyzes the regio- and stereospecific oxygenation of arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE)[1][2]. This enzymatic action is a key step in the production of both pro- and anti-inflammatory lipid mediators[3]. Elevated expression of 15-LOX-2 has been linked to the pathogenesis of conditions such as atherosclerosis, where it contributes to the formation of lipid-laden foam cells in atherosclerotic plaques[4][5]. Given its role in inflammation and disease progression, the discovery of potent and selective 15-LOX-2 inhibitors is a significant area of research for the development of new therapeutic agents[6].

Virtual Screening Workflow for 15-LOX-2 Inhibitor Identification

Virtual screening is a powerful computational methodology used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, in this case, 15-LOX-2. The following workflow outlines a typical approach that combines both ligand-based and structure-based methods to enhance the probability of discovering novel inhibitors.

G cluster_0 Phase 1: Database Preparation cluster_1 Phase 2: Ligand-Based Screening cluster_2 Phase 3: Structure-Based Screening cluster_3 Phase 4: Experimental Validation db Compound Database (e.g., ZINC) filter1 Drug-like & PAINS Filtering db->filter1 curated_db Curated Database filter1->curated_db shape Shape-Based Screening (e.g., ROCS) curated_db->shape dissimilarity 2D Structural Dissimilarity Filter shape->dissimilarity docking Molecular Docking (e.g., GOLD, Glide) dissimilarity->docking visual Visual Inspection & Scoring docking->visual hits Hit Compound Selection visual->hits in_vitro In Vitro Enzyme Inhibition Assay hits->in_vitro cell_based Cell-Based Assays in_vitro->cell_based G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Cellular Effects PUFA Arachidonic Acid (in membrane phospholipids) PLA2 Phospholipase A2 PUFA->PLA2 AA Free Arachidonic Acid PLA2->AA LOX2 15-LOX-2 AA->LOX2 HpETE 15(S)-HpETE LOX2->HpETE Inflammation Modulation of Inflammation (Pro- or Anti-inflammatory) LOX2->Inflammation Peroxidase Peroxidases HpETE->Peroxidase HETE 15(S)-HETE Peroxidase->HETE HETE->Inflammation Chemokine Chemokine Production (e.g., CCL2, CXCL10) HETE->Chemokine FoamCell Foam Cell Formation HETE->FoamCell

References

Application Notes and Protocols for Molecular Docking Studies of h15-LOX-2 Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in the pathogenesis of various inflammatory diseases, cancers, and cardiovascular conditions, has emerged as a significant target for therapeutic intervention.[1][2] This document provides detailed application notes and protocols for the molecular docking of a potent imidazole-based inhibitor, referred to herein as inhibitor 3 (MLS000327206), to h15-LOX-2. These guidelines are intended to assist researchers in computational drug design and the evaluation of potential h15-LOX-2 inhibitors.

h15-LOX-2 catalyzes the oxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators.[2] Inhibition of this enzyme can modulate inflammatory pathways and other cellular processes. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a ligand to a protein target, providing insights into the mechanism of inhibition and guiding the development of more potent and selective inhibitors.[3]

Data Presentation

The following table summarizes the quantitative data for h15-LOX-2 inhibitor 3 (MLS000327206) and related imidazole-based inhibitors.[4] This data is essential for comparing the potency and selectivity of these compounds.

Inhibitor IC50 (µM) for h15-LOX-2 Selectivity Inhibition Type
MLS0003270690.34 ± 0.05>50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2Mixed-type, Non-reductive
MLS0003271860.53 ± 0.04>50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2Mixed-type (Kic = 0.80 ± 0.05 µM, Kiu = 4.0 ± 3 µM)
Inhibitor 3 (MLS000327206) 0.87 ± 0.06 >50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 Mixed-type, Non-reductive

Experimental Protocols

This section outlines the detailed methodology for performing molecular docking studies of this compound.

Protein Preparation
  • Obtain the Crystal Structure: Download the X-ray crystal structure of human 15-lipoxygenase-2 from the Protein Data Bank (PDB). The recommended structure is PDB ID: 4NRE , which is co-crystallized with a substrate mimic inhibitor.[4]

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms to the protein structure.

    • Assign appropriate protonation states to the amino acid residues at a physiological pH (e.g., 7.4).

    • Perform energy minimization of the protein structure to relieve any steric clashes. This can be done using software like Schrödinger's Protein Preparation Wizard or similar tools.[4]

Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of inhibitor 3 (MLS000327206) can be obtained from chemical databases such as PubChem or ZINC, or sketched using a molecule builder.

  • Ligand Optimization:

    • Generate possible tautomers and ionization states of the ligand at the physiological pH.

    • Perform a conformational search to generate a set of low-energy conformers.

    • Minimize the energy of the ligand structure using a suitable force field (e.g., OPLS3e).

Molecular Docking Protocol
  • Grid Generation:

    • Define the binding site (active site) of h15-LOX-2. This is typically centered on the catalytic iron atom and the surrounding hydrophobic cavity.[5]

    • Generate a receptor grid that encompasses the defined active site. The grid dimensions should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

  • Docking Execution:

    • Use a molecular docking program such as Glide (Schrödinger), AutoDock, or GOLD.[3][4]

    • Set the docking parameters. For Glide, standard precision (SP) or extra precision (XP) mode can be used.[4]

    • Dock the prepared ligand conformers into the receptor grid. The software will generate a series of binding poses for the ligand.

  • Pose Analysis and Scoring:

    • Analyze the generated docking poses based on the docking score (e.g., GlideScore, binding energy). The pose with the best score is typically considered the most likely binding mode.

    • Visually inspect the top-scoring poses to assess the interactions between the inhibitor and the active site residues. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[3]

    • The active site of h15-LOX-2 is a U-shaped cavity formed by hydrophobic amino acids.[5]

Mandatory Visualizations

Signaling Pathway of h15-LOX-2

h15_LOX_2_Signaling_Pathway AA Arachidonic Acid h15_LOX_2 h15-LOX-2 AA->h15_LOX_2 15_HpETE 15(S)-HpETE h15_LOX_2->15_HpETE Inhibitor3 Inhibitor 3 Inhibitor3->h15_LOX_2 ROS Increased ROS 15_HpETE->ROS p38_MAPK p38 MAPK Activation ROS->p38_MAPK Cell_Growth_Inhibition Cell Growth Inhibition p38_MAPK->Cell_Growth_Inhibition

Caption: h15-LOX-2 signaling pathway leading to cell growth inhibition.

Experimental Workflow for Molecular Docking

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 4NRE) Grid_Gen Grid Generation (Active Site Definition) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (Inhibitor 3) Docking Molecular Docking (e.g., Glide, AutoDock) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis & Scoring Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Result Predicted Binding Mode & Affinity Interaction_Analysis->Result

Caption: Workflow for the molecular docking of h15-LOX-2 inhibitors.

References

Synthesis and Purification of h15-LOX-2 Inhibitor 3 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Human 15-lipoxygenase-2 (h15-LOX-2) is a crucial enzyme in the metabolic pathway of polyunsaturated fatty acids, catalyzing the conversion of arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[1] This enzymatic activity is implicated in various physiological and pathological processes, including inflammation and the development of atherosclerosis.[2][3] As such, h15-LOX-2 has emerged as a significant target for therapeutic intervention. This document provides detailed protocols for the chemical synthesis and purification of a potent imidazole-based inhibitor of h15-LOX-2, designated as inhibitor 3 , to facilitate further research into its therapeutic potential.

Quantitative Data Summary

The following table summarizes the key quantitative data for h15-LOX-2 inhibitor 3 and its analogs as reported in the literature.

CompoundMolecular Weight ( g/mol )Yield (%)IC₅₀ for h15-LOX-2 (μM)Ref.
Inhibitor 1 (MLS000327069) 390.4360-690.34 ± 0.05[4][5]
Inhibitor 2 (MLS000327186) 394.8860-690.53 ± 0.04[4][5]
Inhibitor 3 (MLS000327206) 424.4560-690.87 ± 0.06[4][5]

Signaling Pathway of h15-LOX-2

The diagram below illustrates the role of 15-LOX-2 in the arachidonic acid cascade. The enzyme stereospecifically oxygenates arachidonic acid to produce 15(S)-HpETE, a precursor to various bioactive lipid mediators.

h15_LOX_2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid h15_LOX_2 h15-LOX-2 Arachidonic_Acid->h15_LOX_2 Substrate 15S_HpETE 15(S)-HpETE h15_LOX_2->15S_HpETE Catalysis Inhibitor_3 Inhibitor 3 Inhibitor_3->h15_LOX_2 Inhibition Bioactive_Lipids Bioactive Lipid Mediators 15S_HpETE->Bioactive_Lipids Cellular_Response Inflammation, Cell Proliferation Bioactive_Lipids->Cellular_Response

Caption: The h15-LOX-2 signaling pathway and the inhibitory action of compound 3.

Experimental Protocols

Synthesis of h15-LOX-2 Inhibitor 3

The synthesis of inhibitor 3 (1-(p-tolyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazole) is a two-step process.[4]

Step 1: Synthesis of 1-(p-tolyl)-1H-imidazole-2-thiol

  • Combine p-tolyl isothiocyanate (5 mmol) and aminoacetaldehyde diethyl acetal (B89532) (5 mmol) in toluene (B28343) (10 mL) in a round-bottom flask.

  • Stir the mixture at room temperature for 1 hour.

  • Add concentrated hydrochloric acid (37 wt. % in water, 2.5 mmol) to the reaction mixture.

  • Heat the mixture to reflux (bath temperature = 110 °C) for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, evaporate the solvents under reduced pressure.

  • Treat the residue with water and adjust the pH to 8 with 1N NaOH.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and a hexane (B92381)/ether mixture.

  • Dry the solid in a vacuum to yield the imidazole-2-thiol product.

  • Recrystallize the product from a suitable solvent (e.g., acetonitrile, methanol (B129727), or benzene) for further purification if necessary. The typical yield is 43-53%.

Step 2: Synthesis of 1-(p-tolyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazole (Inhibitor 3)

  • Place the imidazole-2-thiol product from Step 1 (5 mmol) in a flask with acetone.

  • Slowly add potassium carbonate (15 mmol) to the mixture.

  • Stir the reaction under a nitrogen atmosphere for 1 hour.

  • Add 4-(trifluoromethyl)benzyl bromide (7.5 mmol) in ethanol (B145695) (10 mL) to the reaction mixture.

  • Heat the reaction to 80 °C for 12 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography. The typical yield is 60-69%.

Purification Protocol for this compound

Method: Normal Phase Silica (B1680970) Gel Chromatography

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate (B1210297) mixture).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running the initial mobile phase through it.

  • Sample Preparation and Loading:

    • Dissolve the crude inhibitor 3 in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

    • Alternatively, for better separation, perform a dry loading: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with a mobile phase of low polarity, for example, a mixture of dichloromethane and methanol (e.g., 4:1 v/v).[4]

    • Gradually increase the polarity of the mobile phase if necessary to elute the compound.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified inhibitor 3 .

  • Purity Confirmation:

    • Confirm the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis and Purification Workflow

The following diagram outlines the complete workflow for the synthesis and purification of h15-LOX-2 inhibitor 3 .

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start_Materials Starting Materials: p-tolyl isothiocyanate, aminoacetaldehyde diethyl acetal Step1_Reaction Step 1: Reaction in Toluene with HCl Start_Materials->Step1_Reaction Step1_Workup Work-up and Precipitation Step1_Reaction->Step1_Workup Imidazole_Thiol Intermediate: Imidazole-2-thiol Step1_Workup->Imidazole_Thiol Step2_Reaction Step 2: Reaction with 4-(trifluoromethyl)benzyl bromide Imidazole_Thiol->Step2_Reaction Crude_Product Crude Inhibitor 3 Step2_Reaction->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_Product Pure Inhibitor 3 Solvent_Evaporation->Pure_Product Characterization Characterization (NMR, MS) Pure_Product->Characterization

Caption: Workflow for the synthesis and purification of this compound.

References

Application Note: Experimental Protocol for In Vivo Evaluation of h15-LOX-2 Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental protocol for the preclinical evaluation of a novel h15-LOX-2 inhibitor, designated "Inhibitor 3," in a murine model of acute inflammation. Human 15-lipoxygenase-2 (h15-LOX-2 or ALOX15B) is an enzyme implicated in various inflammatory diseases, including atherosclerosis, by catalyzing the peroxidation of polyunsaturated fatty acids like arachidonic acid.[1][2][3] Inhibition of this enzyme is a promising therapeutic strategy.[1][4] This protocol outlines the widely used carrageenan-induced paw edema model, a standard method for screening potential anti-inflammatory agents.[5][6][7]

h15-LOX-2 Signaling Pathway and Point of Inhibition

The enzyme h15-LOX-2 converts arachidonic acid into 15-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), a precursor to various pro-inflammatory lipid mediators.[2][8] These mediators contribute to the inflammatory cascade and the progression of associated diseases.[1] "Inhibitor 3" is designed to block the catalytic activity of h15-LOX-2, thereby preventing the production of these downstream inflammatory molecules.

h15_LOX_2_Signaling_Pathway h15-LOX-2 Signaling Pathway cluster_substrate Substrate cluster_enzyme Enzyme Action cluster_product Products & Effects cluster_inhibitor Inhibition AA Arachidonic Acid LOX2 h15-LOX-2 Enzyme AA->LOX2 HpETE 15(S)-HpETE LOX2->HpETE Catalysis Mediators Pro-inflammatory Lipid Mediators HpETE->Mediators Inflammation Inflammation Atherosclerosis Mediators->Inflammation Inhibitor Inhibitor 3 Inhibitor->LOX2 Inhibition

Caption: The inhibitory action of Inhibitor 3 on the h15-LOX-2 inflammatory pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This model is a well-established in vivo assay to assess the activity of acute anti-inflammatory agents. The subcutaneous injection of carrageenan into the mouse paw induces a localized, reproducible inflammatory response characterized by edema.[7]

Materials and Reagents
  • Test Compound: h15-LOX-2 Inhibitor 3

  • Animals: Male or female BALB/c or C57BL/6 mice (8-10 weeks old, 20-25g)

  • Inducing Agent: Lambda-Carrageenan (1% w/v in sterile 0.9% saline)

  • Vehicle Control: Appropriate solvent for Inhibitor 3 (e.g., 0.5% carboxymethylcellulose, 1% Tween 80 in saline)

  • Positive Control: Indomethacin (10 mg/kg) or another validated NSAID[9]

  • Equipment:

    • Plebismometer for paw volume measurement

    • Animal balance

    • Oral gavage needles

    • 1 mL syringes with 27-gauge needles

    • Calipers

    • Microcentrifuge tubes

    • ELISA kits for cytokine analysis (e.g., TNF-α, IL-6)

    • LC-MS/MS for 15-HETE analysis

Experimental Workflow

Experimental_Workflow Workflow for In Vivo Testing of Inhibitor 3 acclimatize 1. Animal Acclimatization (7 days) grouping 2. Grouping & Randomization (n=8-10 per group) acclimatize->grouping fasting 3. Fasting (Overnight, water ad libitum) grouping->fasting dosing 4. Compound Administration (p.o.) - Vehicle - Inhibitor 3 (e.g., 10, 30, 100 mg/kg) - Positive Control (Indomethacin) fasting->dosing baseline 5. Baseline Paw Volume Measurement (t=0) dosing->baseline carrageenan 6. Carrageenan Injection (50 µL, 1% solution into sub-plantar region of right hind paw) baseline->carrageenan measure 7. Paw Volume Measurement (Hourly for 6 hours post-injection) carrageenan->measure sacrifice 8. Euthanasia & Tissue Collection (6 hours post-injection) measure->sacrifice analysis 9. Biomarker Analysis - Paw tissue (15-HETE, Cytokines) - Blood plasma (Cytokines) sacrifice->analysis

Caption: Step-by-step workflow for the carrageenan-induced paw edema model.

Detailed Procedure
  • Animal Acclimatization: House mice in a controlled environment (22±2°C, 12h light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.

  • Grouping and Dosing:

    • Randomly divide animals into experimental groups (n=8-10 per group):

      • Group 1: Vehicle Control

      • Group 2: Inhibitor 3 (Low Dose, e.g., 10 mg/kg)

      • Group 3: Inhibitor 3 (Mid Dose, e.g., 30 mg/kg)

      • Group 4: Inhibitor 3 (High Dose, e.g., 100 mg/kg)

      • Group 5: Positive Control (Indomethacin, 10 mg/kg)

    • Administer the assigned compounds orally (p.o.) 60 minutes prior to carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each mouse using a plebismometer (this is t=0).

    • Inject 50 µL of 1% carrageenan solution subcutaneously into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

    • The percentage inhibition of edema is calculated using the formula:

      • % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100

      • Where Vt is the paw volume at time t, and V0 is the initial paw volume.

  • Sample Collection and Analysis:

    • At the end of the experiment (6 hours), euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to obtain plasma and store at -80°C.

    • Excise the inflamed paw tissue, weigh it, and immediately flash-freeze in liquid nitrogen or store in a stabilizing solution for subsequent analysis.

    • Biomarker Analysis:

      • 15-HETE Levels: Homogenize paw tissue and extract lipids. Quantify the levels of 15-HETE (the stable metabolite of 15(S)-HpETE) using LC-MS/MS to directly assess h15-LOX-2 activity.

      • Cytokine Levels: Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in both paw tissue homogenates and plasma using commercially available ELISA kits.

Data Presentation

Quantitative data should be presented in a clear, tabular format to allow for easy comparison between treatment groups. Data are typically expressed as mean ± standard error of the mean (SEM).

Table 1: Effect of Inhibitor 3 on Paw Edema Volume
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.75 ± 0.06-
Inhibitor 310DataData
Inhibitor 330DataData
Inhibitor 3100DataData
Indomethacin100.32 ± 0.0457.3%
Note: Representative data for the positive control is shown. "Data" indicates where experimental results for Inhibitor 3 would be placed.
Table 2: Effect of Inhibitor 3 on Inflammatory Biomarkers
Treatment GroupDose (mg/kg)Paw Tissue 15-HETE (pg/mg tissue) (Mean ± SEM)Plasma TNF-α (pg/mL) (Mean ± SEM)
Vehicle Control-DataData
Inhibitor 310DataData
Inhibitor 330DataData
Inhibitor 3100DataData
Indomethacin10DataData
Note: "Data" indicates where experimental results would be placed. Statistical significance (e.g., p < 0.05) compared to the vehicle control should be indicated.

Alternative/Advanced Model: Atherosclerosis

Given the strong association between h15-LOX-2 and atherosclerosis[10][11][12], a chronic study using atherosclerosis-prone mice (e.g., ApoE-/- or Ldlr-/-) is a logical next step.

  • Model: ApoE-/- mice fed a high-fat "Western" diet for 12-16 weeks to induce atherosclerotic plaque formation.

  • Treatment: "Inhibitor 3" would be administered daily (e.g., via oral gavage or mixed in the diet) for the duration of the study.

  • Primary Endpoints:

    • Quantification of atherosclerotic lesion area in the aortic root and total aorta (en face staining with Oil Red O).

    • Analysis of plaque composition (e.g., macrophage content, collagen) via immunohistochemistry.

    • Measurement of h15-LOX-2-derived lipid mediators (e.g., 15-HETE) in plaque tissue.[13]

References

Application Note: A High-Throughput Screen for the Identification of Human 15-Lipoxygenase-2 (15-LOX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Human 15-lipoxygenase-2 (15-LOX-2 or ALOX15B) is a lipid-peroxidizing enzyme that plays a significant role in various physiological and pathological processes, including inflammation and cancer.[1][2][3] Its activity has been correlated with the suppression of tumor growth in several epithelial cancers, making it an attractive target for therapeutic intervention.[1][2] This document provides a detailed protocol for a quantitative high-throughput screening (qHTS) assay to identify novel small-molecule inhibitors of 15-LOX-2. The primary method described is a robust colorimetric assay using xylenol orange, which detects the hydroperoxide products of the lipoxygenase reaction.[1][4] Additionally, protocols for secondary validation and counter-screening are discussed.

Introduction to 15-LOX-2

Lipoxygenases (LOX) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid (AA), into biologically active hydroperoxy fatty acids.[1][2] Human 15-LOX-2, encoded by the ALOX15B gene, specifically converts arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE).[5][6] This product is then typically reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[6] Unlike its isoform 15-LOX-1, 15-LOX-2 expression is found in epithelial tissues like the skin, cornea, prostate, and lungs.[2] The development of potent and selective 15-LOX-2 inhibitors is crucial for elucidating its precise biological roles and for developing novel therapeutics.[1][2]

15-LOX-2 Signaling Pathway

The 15-LOX-2 enzyme is a key component of the arachidonic acid metabolic cascade. The pathway begins with the release of arachidonic acid from membrane phospholipids, which then serves as a substrate for 15-LOX-2. The resulting hydroperoxide products are precursors to various signaling lipids that modulate inflammatory responses and cell growth.

LOX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid (AA) PL->AA PLA2 LOX2 15-LOX-2 AA->LOX2 HPETE 15(S)-HPETE LOX2->HPETE + O2 HETE 15(S)-HETE HPETE->HETE GSH Peroxidases Effects Biological Effects (e.g., Anti-inflammatory, Tumor Suppression) HETE->Effects

Caption: Simplified 15-LOX-2 signaling pathway.

Principle of the High-Throughput Screening Assay

The recommended HTS assay is a colorimetric method based on the oxidation of ferrous ions (Fe²⁺) by the hydroperoxide products of the 15-LOX-2 reaction. The resulting ferric ions (Fe³⁺) form a colored complex with the xylenol orange (XO) dye, which can be measured by absorbance. The intensity of the color is directly proportional to the amount of hydroperoxide produced and thus to the enzyme's activity. Inhibitors of 15-LOX-2 will reduce the amount of hydroperoxide formed, leading to a decrease in the absorbance signal.[1][4]

Materials and Reagents

ReagentSupplierNotes
Human Recombinant 15-LOX-2In-house/VendorPurified N-terminal His6-tagged protein >90% purity.[4]
Arachidonic Acid (AA)Cayman ChemicalSubstrate, store as a stock solution in ethanol (B145695) at -80°C.
Xylenol Orange (XO)Sigma-AldrichDetection dye.
Ferrous Ammonium (B1175870) Sulfate (B86663) HexahydrateSigma-AldrichSource of Fe²⁺ ions.
Sulfuric Acid (H₂SO₄)Sigma-AldrichUsed to prepare the acidic FeXO stop/detection solution.
Dimethyl Sulfoxide (DMSO)FisherACS grade, for dissolving compounds.
Triton X-100Sigma-AldrichNon-ionic surfactant for assay buffer.
HEPES or Tris BufferVendorFor preparing assay buffer.
1536-well or 96-well Assay PlatesGreiner/CorningBlack, clear-bottom plates are recommended for automated systems.[4]
Nordihydroguaiaretic acid (NDGA)Cayman ChemicalNon-selective LOX inhibitor, can be used as a positive control.[2][7]

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 25 mM HEPES or Tris, pH 7.5, containing 0.01% Triton X-100. Prepare fresh and keep on ice.

  • 15-LOX-2 Enzyme Stock: Dilute purified 15-LOX-2 in cold Assay Buffer to the desired working concentration. The final concentration in the assay is typically ~50 nM.[4] The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Arachidonic Acid (Substrate) Solution: Prepare a stock solution of AA in ethanol. Immediately before use, dilute the stock in Assay Buffer to the working concentration. A typical final assay concentration is 10-50 µM.[4][8]

  • FeXO Stop/Detection Solution: Prepare a solution containing 200 µM Xylenol Orange and 300 µM ferrous ammonium sulfate in 50 mM sulfuric acid.[4] This solution should be prepared fresh daily.

  • Compound Plates: Serially dilute test compounds in DMSO. For a qHTS, a concentration range from ~50 µM down to low nM is common.[1] Transfer a small volume (e.g., 20-50 nL) of the compound solutions to the assay plates using a pintool or acoustic dispenser.

HTS Assay Workflow

The following protocol is adapted for a 1536-well plate format but can be scaled for 96- or 384-well plates.[4] All dispensing steps should be performed using automated liquid handlers for consistency.

HTS_Workflow start Start dispense_cmpd 1. Dispense Compounds & Controls (23 nL) start->dispense_cmpd dispense_enzyme 2. Dispense 15-LOX-2 Enzyme (3 µL) dispense_cmpd->dispense_enzyme incubate1 3. Pre-incubate (15 min, RT) dispense_enzyme->incubate1 add_substrate 4. Add Arachidonic Acid Substrate (1 µL) incubate1->add_substrate incubate2 5. Incubate (Reaction) (6.5 min, RT) add_substrate->incubate2 add_stop 6. Add FeXO Stop Solution (4 µL) incubate2->add_stop incubate3 7. Incubate (Color Dev.) (30 min, RT) add_stop->incubate3 read_plate 8. Read Absorbance (573 nm) incubate3->read_plate analyze 9. Data Analysis (% Inhibition, IC50) read_plate->analyze end_node End analyze->end_node

Caption: Automated workflow for the 15-LOX-2 qHTS assay.

Step-by-Step Procedure:

  • Compound Transfer: Transfer ~23 nL of test compounds, positive control (e.g., NDGA), and negative control (DMSO) to the wells of a 1536-well plate.[4]

  • Enzyme Addition: Dispense 3 µL of the 15-LOX-2 enzyme solution into each well.[4]

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compounds to interact with the enzyme.[4]

  • Reaction Initiation: Add 1 µL of the arachidonic acid substrate solution to each well to start the reaction.[4]

  • Reaction Incubation: Incubate the plate at room temperature for 6.5 minutes.[4] This time should be within the linear range of the reaction, which should be determined during assay development.

  • Reaction Termination: Stop the reaction by adding 4 µL of the FeXO stop/detection solution.[4]

  • Color Development: Incubate the plate at room temperature for 30 minutes to allow for full color development.[4]

  • Measurement: Read the absorbance of the plate at 573 nm using a plate reader.[4] Some protocols may use a range of 490-500 nm.[9][10]

Secondary Assay: UV-Vis Spectrophotometry

Hits identified from the primary screen should be validated using an orthogonal method. A classic spectrophotometric assay measures the formation of the conjugated diene in the hydroperoxide product, which results in an increase in absorbance at 234 nm.[11]

  • Setup: In a UV-transparent cuvette or microplate, combine Assay Buffer, the test compound (or DMSO), and 15-LOX-2 enzyme.

  • Initiation: Start the reaction by adding arachidonic acid (final concentration ~10-25 µM).[8][12]

  • Measurement: Immediately monitor the change in absorbance at 234 nm over time (e.g., for 3-5 minutes).[11]

  • Analysis: The rate of reaction is determined from the initial linear portion of the absorbance curve. The percent inhibition is calculated by comparing the rates of compound-treated samples to the DMSO control.

Counterscreen: Pseudoperoxidase Redox Assay

Many non-specific LOX inhibitors act by reducing the active-site iron, thereby inactivating the enzyme.[1][2] It is crucial to identify and eliminate such redox-active compounds. This can be achieved with a pseudoperoxidase assay.[2]

  • Procedure: Incubate the test compound with pre-formed hydroperoxide product (e.g., 13-HpODE or 15-HPETE) and the enzyme.[8]

  • Measurement: Monitor the absorbance at 234 nm.

  • Interpretation: A decrease in absorbance indicates that the compound is causing the degradation of the hydroperoxide product, suggesting it has redox activity and is not a true inhibitor of the enzymatic reaction.[1][8]

Data Analysis and Presentation

Calculation of Percent Inhibition

The percentage of 15-LOX-2 inhibition for each compound concentration is calculated using the following formula:

% Inhibition = [1 - (Abs_compound - Abs_blank) / (Abs_DMSO - Abs_blank)] * 100

  • Abs_compound: Absorbance of the well with the test compound.

  • Abs_DMSO: Average absorbance of the negative control wells (enzyme + substrate + DMSO).

  • Abs_blank: Average absorbance of the background wells (enzyme + DMSO, no substrate).

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the compound concentration. The data are then fitted to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, XLfit).

Data Tables

Table 1: Example HTS Assay Parameters

ParameterValueReference(s)
Plate Format1536-well[4]
Final Assay Volume~8 µL[4]
Final 15-LOX-2 Concentration~50 nM[4]
Final AA Concentration50 µM[4]
Pre-incubation Time15 min[4]
Reaction Time6.5 min[4]
Detection Wavelength573 nm[4]

Table 2: Example Data for Known 15-LOX-2 Inhibitors

CompoundType15-LOX-2 Kᵢ / IC₅₀ (µM)Selectivity over other LOXs/COXsReference(s)
MLS000545091Mixed-typeKᵢ = 0.9 ± 0.4>20-fold[1][2]
MLS000536924CompetitiveKᵢ = 2.5 ± 0.5>20-fold[1][2]
NDGARedox-activeIC₅₀ = 11.0 ± 0.7Non-selective[2]
Compound 327069Imidazole-basedIC₅₀ = 0.34 ± 0.05Not specified[8]

Conclusion

This application note provides a comprehensive framework for establishing a robust high-throughput screening campaign to identify novel inhibitors of human 15-LOX-2. The primary xylenol orange-based colorimetric assay is sensitive, reliable, and amenable to full automation. By incorporating orthogonal secondary assays and counterscreens for non-specific activity, researchers can confidently identify and validate promising hit compounds for further optimization in the drug discovery pipeline.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 15-LOX-2 Products with an Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-2 (15-LOX-2), an enzyme encoded by the ALOX15B gene, plays a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid.[1][2] It primarily converts arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[2] These lipid mediators are implicated in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer, making 15-LOX-2 a significant target for drug development.[1][3][4][5]

This document provides detailed application notes and protocols for the analysis of 15-LOX-2 products using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a specific focus on evaluating the efficacy of a novel inhibitor, herein referred to as "Inhibitor 3." The methodologies described are designed to enable researchers to quantify the enzymatic activity of 15-LOX-2 and assess the potency and selectivity of potential inhibitors.

Signaling Pathway of 15-LOX-2

The enzymatic activity of 15-LOX-2 is a key step in the biosynthesis of specific lipid signaling molecules. The pathway begins with the release of arachidonic acid from the cell membrane, which then serves as a substrate for 15-LOX-2. The enzyme catalyzes the insertion of molecular oxygen to produce 15-HpETE, which is subsequently reduced to the more stable 15-HETE. This product can then exert its biological effects through various downstream signaling cascades.

LOX_Pathway Arachidonic Acid Arachidonic Acid 15-LOX-2 15-LOX-2 Arachidonic Acid->15-LOX-2 Substrate 15-HpETE 15-HpETE 15-LOX-2->15-HpETE Oxygenation Inhibitor 3 Inhibitor 3 Inhibitor 3->15-LOX-2 Inhibition Peroxidases Peroxidases 15-HpETE->Peroxidases Reduction 15-HETE 15-HETE Peroxidases->15-HETE Downstream Signaling Downstream Signaling 15-HETE->Downstream Signaling

Caption: 15-LOX-2 signaling pathway with inhibitor action.

Experimental Workflow for Inhibitor Analysis

The overall workflow for assessing the impact of "Inhibitor 3" on 15-LOX-2 activity involves several key stages, from sample preparation to data analysis. This systematic approach ensures reproducible and reliable quantification of 15-HETE levels.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Cell Culture/Enzyme Assay Cell Culture/Enzyme Assay Incubation with Inhibitor 3 Incubation with Inhibitor 3 Cell Culture/Enzyme Assay->Incubation with Inhibitor 3 Lipid Extraction Lipid Extraction Incubation with Inhibitor 3->Lipid Extraction Chromatographic Separation Chromatographic Separation Lipid Extraction->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Quantification Quantification Mass Spectrometry Detection->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

Caption: Workflow for 15-LOX-2 inhibitor analysis.

Quantitative Data Summary

The following tables summarize the quantitative results from the analysis of 15-HETE production by 15-LOX-2 in the presence and absence of "Inhibitor 3."

Table 1: LC-MS/MS Parameters for 15-HETE Analysis

ParameterValue
Precursor Ion (m/z)319.2
Product Ion (m/z)115.1
Collision Energy (eV)-20
Internal Standard15(S)-HETE-d8
IS Precursor Ion (m/z)327.2
IS Product Ion (m/z)182.2

Table 2: Effect of Inhibitor 3 on 15-HETE Production

TreatmentInhibitor 3 Conc. (µM)15-HETE Concentration (ng/mL) ± SD% Inhibition
Vehicle (DMSO)0150.2 ± 12.50%
Inhibitor 30.1115.8 ± 9.822.9%
Inhibitor 3145.1 ± 5.270.0%
Inhibitor 3108.3 ± 1.594.5%

Detailed Experimental Protocols

Protocol 1: In Vitro 15-LOX-2 Enzyme Inhibition Assay

This protocol details the procedure for determining the inhibitory effect of "Inhibitor 3" on purified recombinant human 15-LOX-2.

Materials:

  • Recombinant human 15-LOX-2

  • Arachidonic acid

  • "Inhibitor 3" stock solution (in DMSO)

  • Borate (B1201080) buffer (0.2 M, pH 9.0)

  • DMSO (Dimethyl sulfoxide)

  • Internal Standard: 15(S)-HETE-d8

  • Methanol (B129727), Acetonitrile, Acetic Acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

Procedure:

  • Prepare the enzyme solution by diluting recombinant 15-LOX-2 in borate buffer to the desired concentration. Keep the solution on ice.

  • In a microcentrifuge tube, add the desired concentration of "Inhibitor 3" from the stock solution. For the control, add an equivalent volume of DMSO.

  • Add the 15-LOX-2 enzyme solution to the tubes and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid (final concentration typically 10-20 µM).

  • Incubate the reaction mixture at 37°C for 15 minutes.

  • Stop the reaction by adding two volumes of cold methanol containing the internal standard (15(S)-HETE-d8).

  • Vortex the samples and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube for lipid extraction.

Protocol 2: Lipid Extraction from Cell Culture

This protocol describes the extraction of lipids from cells treated with "Inhibitor 3."

Procedure:

  • Plate cells (e.g., HEK293 cells overexpressing 15-LOX-2) and grow to 80-90% confluency.

  • Treat the cells with various concentrations of "Inhibitor 3" or vehicle (DMSO) for the desired time (e.g., 1 hour).

  • Stimulate the cells with a calcium ionophore (e.g., A23187, 5 µM) and arachidonic acid (10 µM) for 15 minutes at 37°C.

  • Aspirate the media and wash the cells with cold PBS.

  • Lyse the cells and extract the lipids using a suitable method, such as the Bligh-Dyer or solid-phase extraction (SPE) method. For SPE, condition the cartridge with methanol and then water. Load the sample, wash with a low percentage of organic solvent, and elute the lipids with methanol or ethyl acetate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of 15-HETE

This protocol outlines the instrumental analysis of 15-HETE using a triple quadrupole mass spectrometer.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile/Methanol (90:10, v/v)

  • Gradient:

    • 0-3 min: 20% B

    • 3-16 min: 20% to 65% B

    • 16-19 min: 65% to 95% B

    • 19-23 min: Hold at 95% B

    • 23-23.2 min: 95% to 20% B

    • 23.2-25 min: Re-equilibrate at 20% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Ion Spray Voltage: -4000 V

  • Source Temperature: 500°C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 15-HETE: m/z 319.2 → 115.1[6]

    • 15(S)-HETE-d8: m/z 327.2 → 182.2[7]

Data Analysis:

  • Integrate the peak areas for the 15-HETE and 15(S)-HETE-d8 MRM transitions.

  • Calculate the ratio of the 15-HETE peak area to the 15(S)-HETE-d8 peak area.

  • Generate a standard curve using known concentrations of 15-HETE and a fixed concentration of the internal standard.

  • Quantify the amount of 15-HETE in the samples by interpolating the peak area ratios onto the standard curve.

  • Calculate the percentage of inhibition for each concentration of "Inhibitor 3" relative to the vehicle control.

References

Unveiling the Role of ALOX15B in Cellular Processes: A Guide to Studying Inhibitor Effects Using CRISPR-Cas9 Knockout

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arachidonate 15-lipoxygenase type B (ALOX15B) is a lipid-peroxidizing enzyme implicated in a variety of physiological and pathological processes, including inflammation, cancer, and ferroptosis.[1][2] Its role in cellular signaling pathways such as PPAR, MAPK/ERK, and AKT makes it a compelling target for therapeutic intervention.[1] This document provides a comprehensive guide for utilizing CRISPR-Cas9 technology to generate ALOX15B knockout cell lines, enabling the precise evaluation of ALOX15B inhibitors. Here, we focus on the effects of a representative imidazole-based inhibitor, herein referred to as "Inhibitor 3," on cell viability, apoptosis, and protein expression in the presence and absence of ALOX15B.

Data Presentation

The following tables summarize the quantitative effects of Inhibitor 3 on wild-type (WT) and ALOX15B knockout (KO) cells. This data is representative and compiled to illustrate the experimental outcomes.

Table 1: Effect of Inhibitor 3 on Cell Viability (MTT Assay)

Cell LineInhibitor 3 Concentration (µM)Cell Viability (%)
WT 0 (Vehicle)100 ± 4.5
185 ± 5.2
562 ± 3.8
1041 ± 4.1
ALOX15B KO 0 (Vehicle)100 ± 5.1
198 ± 4.9
595 ± 5.5
1092 ± 4.7

Table 2: Effect of Inhibitor 3 on Apoptosis (Caspase-3/7 Activity)

Cell LineInhibitor 3 Concentration (µM)Relative Caspase-3/7 Activity (Fold Change)
WT 0 (Vehicle)1.0 ± 0.1
103.2 ± 0.4
ALOX15B KO 0 (Vehicle)1.0 ± 0.2
101.1 ± 0.15

Table 3: Effect of Inhibitor 3 on Protein Expression (Western Blot)

Cell LineTreatmentALOX15B Expression (Relative to GAPDH)p-ERK Expression (Relative to Total ERK)
WT Vehicle1.01.0
Inhibitor 3 (10 µM)0.950.4
ALOX15B KO VehicleNot Detected1.1
Inhibitor 3 (10 µM)Not Detected1.05

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of ALOX15B

This protocol outlines the generation of a stable ALOX15B knockout cell line.

Materials:

  • Human cell line of interest (e.g., HEK293T, A549)

  • ALOX15B-specific sgRNA constructs

  • Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro)

  • Lipofectamine 2000 or other transfection reagent

  • Puromycin

  • 96-well plates

  • Cell culture medium and supplements

  • PBS

  • Trypsin-EDTA

Protocol:

  • sgRNA Design and Cloning: Design two to three sgRNAs targeting an early exon of the ALOX15B gene. Clone the sgRNAs into a suitable vector.

  • Transfection: Co-transfect the Cas9 expression vector and the sgRNA constructs into the target cells using a suitable transfection reagent following the manufacturer's instructions.

  • Selection: 24-48 hours post-transfection, begin selection with an appropriate concentration of puromycin.

  • Clonal Isolation: After selection, perform limiting dilution in 96-well plates to isolate single-cell clones.

  • Screening and Validation: Expand the clones and screen for ALOX15B knockout by Western blotting and Sanger sequencing of the targeted genomic region.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Wild-type and ALOX15B KO cells

  • 96-well plates

  • Inhibitor 3

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed WT and ALOX15B KO cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Inhibitor Treatment: Treat the cells with various concentrations of Inhibitor 3 (and a vehicle control) for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies caspase-3 and -7 activities, key markers of apoptosis.

Materials:

  • Wild-type and ALOX15B KO cells

  • 96-well white-walled plates

  • Inhibitor 3

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed WT and ALOX15B KO cells in a 96-well white-walled plate and treat with Inhibitor 3 as described for the cell viability assay.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix gently and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Western Blotting

This protocol is for detecting changes in protein expression.

Materials:

  • Wild-type and ALOX15B KO cells

  • Inhibitor 3

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ALOX15B, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: Treat cells with Inhibitor 3, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein levels relative to a loading control.

Visualizations

experimental_workflow cluster_crispr CRISPR-Cas9 Knockout cluster_assays Functional Assays sgRNA Design & Clone sgRNA transfect Transfect Cells with Cas9 & sgRNA sgRNA->transfect select Puromycin Selection transfect->select isolate Isolate Single Clones select->isolate validate Validate Knockout (Western Blot & Sequencing) isolate->validate treat_ko Treat ALOX15B KO Cells with Inhibitor 3 validate->treat_ko treat_wt Treat WT Cells with Inhibitor 3 viability Cell Viability Assay (MTT) treat_wt->viability apoptosis Apoptosis Assay (Caspase-Glo) treat_wt->apoptosis western Western Blot treat_wt->western treat_ko->viability treat_ko->apoptosis treat_ko->western signaling_pathway inhibitor Inhibitor 3 alox15b ALOX15B inhibitor->alox15b inhibits lipid_hydroperoxides Lipid Hydroperoxides alox15b->lipid_hydroperoxides pufas Polyunsaturated Fatty Acids (PUFAs) pufas->alox15b downstream Downstream Signaling (e.g., p-ERK) lipid_hydroperoxides->downstream cellular_effects Cellular Effects (Viability, Apoptosis) downstream->cellular_effects logical_relationship wt_cells Wild-Type Cells (ALOX15B Present) inhibitor Inhibitor 3 wt_cells->inhibitor ko_cells ALOX15B KO Cells (ALOX15B Absent) ko_cells->inhibitor effect Observed Cellular Effect (e.g., Decreased Viability) inhibitor->effect no_effect No Significant Cellular Effect inhibitor->no_effect conclusion Conclusion: Effect is ALOX15B-dependent effect->conclusion no_effect->conclusion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility of h15-LOX-2 Inhibitor 3 for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with h15-LOX-2 inhibitor 3 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and selective small molecule inhibitor of the human 15-lipoxygenase-2 (h15-LOX-2) enzyme. Like many novel small molecule inhibitors, it possesses a hydrophobic structure, which can lead to poor aqueous solubility. This can result in precipitation in cell culture media, leading to inaccurate dosing and unreliable experimental outcomes.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure the inhibitor is fully dissolved in the DMSO before further dilution.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A3: To minimize cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% and preferably at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]

Q4: My this compound precipitates immediately upon addition to the cell culture medium. What should I do?

A4: Immediate precipitation is often due to the rapid change in solvent polarity when a concentrated DMSO stock is added to the aqueous culture medium. To address this, several strategies can be employed, such as using an intermediate dilution step, warming the medium, and ensuring rapid mixing. Please refer to the Troubleshooting Guide for detailed protocols.

Q5: Can I use sonication or heating to dissolve the inhibitor in my stock solution or final culture medium?

A5: Gentle warming (e.g., to 37°C) and brief sonication can be used to dissolve the inhibitor in the initial DMSO stock solution. However, applying heat or sonication directly to the final cell culture medium containing the inhibitor is not recommended as it can degrade media components and harm the cells.

Troubleshooting Guide

Issue: Inhibitor Precipitation in Cell Culture Medium

Symptoms:

  • Visible particles or cloudiness in the culture medium after adding the inhibitor.

  • Inconsistent or lower-than-expected biological activity of the inhibitor.

  • Crystalline structures observed under the microscope.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Poor Aqueous Solubility The inherent hydrophobicity of the inhibitor limits its solubility in aqueous media.
High Final Concentration The desired final concentration of the inhibitor exceeds its maximum soluble concentration in the cell culture medium.
Suboptimal Dilution Method Adding a highly concentrated DMSO stock directly to the medium can cause localized high concentrations and rapid precipitation.
Low Temperature of Medium Adding the inhibitor to cold medium can decrease its solubility.
Interaction with Media Components Components in the serum or media may interact with the inhibitor, reducing its solubility.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol helps determine the practical working concentration of the inhibitor in your specific cell culture medium.

Materials:

  • This compound

  • DMSO

  • Your complete cell culture medium (including serum, if applicable)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform a serial dilution of the inhibitor stock solution in your complete cell culture medium. For example, in a 96-well plate, add 2 µL of a 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc., DMSO stock to 198 µL of pre-warmed (37°C) medium. This will give you final inhibitor concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, etc., with a final DMSO concentration of 1%.

  • Include a vehicle control well with 2 µL of DMSO in 198 µL of medium.

  • Incubate the plate at 37°C and 5% CO2 for a duration relevant to your experiment (e.g., 2, 6, and 24 hours).

  • Visually inspect the wells for any signs of precipitation (cloudiness or visible particles).

  • For a more sensitive assessment, examine the wells under a microscope.

  • The highest concentration that remains clear both visually and microscopically is the approximate maximum soluble concentration for your experimental conditions.

Protocol 2: Recommended Method for Preparing Working Solutions of this compound

This protocol minimizes the risk of precipitation when preparing the final working solution of the inhibitor.

Procedure:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mM). Ensure the inhibitor is completely dissolved. Gentle warming (37°C) and vortexing may be necessary.

  • Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. First, dilute the high-concentration DMSO stock to a lower concentration in DMSO (e.g., 1 mM).

  • Prepare the Final Working Solution: Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing or swirling. For instance, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[2]

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation before adding it to your cells.

Data Presentation

Table 1: Solubility of a Hypothetical this compound in Different Solvents and Media

Solvent/Medium Maximum Soluble Concentration Notes
DMSO≥ 50 mg/mL
Ethanol~10 mg/mL
PBS (pH 7.4)< 0.1 mg/mL
Cell Culture Medium + 10% FBS~25 µMPrecipitation observed at higher concentrations after 2 hours.
Cell Culture Medium (Serum-Free)~10 µMIncreased precipitation compared to serum-containing medium.

Note: This data is illustrative for a hypothetical poorly soluble inhibitor and should be experimentally determined for your specific batch of this compound and cell culture conditions.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Dilution Protocol cluster_application Cell Treatment stock Dissolve Inhibitor 3 in 100% DMSO intermediate Intermediate Dilution (in DMSO or Medium) stock->intermediate Dilute final Final Working Solution (in pre-warmed medium) intermediate->final Dilute while vortexing add_to_cells Add to Cell Culture final->add_to_cells Treat cells

Caption: Recommended workflow for preparing this compound for cell culture.

troubleshooting_flowchart cluster_solutions start Inhibitor Precipitation Observed? lower_conc Lower Final Concentration start->lower_conc Yes intermediate_dilution Use Intermediate Dilution lower_conc->intermediate_dilution warm_medium Warm Medium to 37°C intermediate_dilution->warm_medium check_dmso Ensure Final DMSO < 0.5% warm_medium->check_dmso serum Consider Serum-Containing Medium check_dmso->serum end_node Precipitation Resolved serum->end_node

Caption: Troubleshooting flowchart for this compound precipitation.

signaling_pathway AA Arachidonic Acid h15_LOX_2 h15-LOX-2 AA->h15_LOX_2 Product 15(S)-HpETE h15_LOX_2->Product Inhibitor_3 This compound Inhibitor_3->h15_LOX_2 Downstream Downstream Signaling (e.g., Inflammation) Product->Downstream

Caption: Simplified signaling pathway showing the action of h15-LOX-2 and its inhibition.

References

Technical Support Center: Troubleshooting Off-Target Effects of h15-LOX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing off-target effects of 15-lipoxygenase-2 (15-LOX-2) inhibitors.

Frequently Asked Questions (FAQs)

Q1: My h15-LOX-2 inhibitor is showing effects in cells that don't express h15-LOX-2. What could be the cause?

A1: This strongly suggests off-target effects. Small molecule inhibitors can interact with proteins other than their intended target, especially at higher concentrations. It is crucial to verify the specificity of the observed phenotype. A key initial step is to perform a control experiment using a structurally unrelated inhibitor that targets the same pathway to see if the same phenotype is produced.[1]

Q2: I'm observing significant cell toxicity at concentrations close to the IC50 of my h15-LOX-2 inhibitor. How can I determine if this is an on-target or off-target effect?

A2: Several factors could be at play:

  • On-target effect: Inhibition of h15-LOX-2 can induce ferroptosis, a form of programmed cell death, in certain cell types.[2] This would be considered an on-target effect.

  • Off-target toxicity: The inhibitor may be affecting pathways essential for cell survival.[1]

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is low (ideally ≤ 0.1%) and run a solvent-only control.[1]

  • Compound instability: The inhibitor might be degrading into toxic byproducts under your experimental conditions.[1][3]

To distinguish between these possibilities, consider using a rescue experiment. For example, if the toxicity is due to on-target h15-LOX-2 inhibition leading to ferroptosis, it might be rescued by ferroptosis inhibitors like ferrostatin-1.

Q3: My experimental results are inconsistent between batches of the h15-LOX-2 inhibitor. What are the likely causes?

A3: Inconsistent results can arise from several factors:

  • Compound Stability: Small molecules can degrade over time, especially with repeated freeze-thaw cycles or improper storage. It is recommended to prepare fresh dilutions from a stable stock solution for each experiment.[1][3]

  • Solubility Issues: Poor solubility can lead to inaccurate effective concentrations. Ensure the inhibitor is fully dissolved. You might consider using solubility enhancers like low concentrations of non-ionic surfactants (e.g., Tween-20), but their compatibility with your assay must be validated.[1]

  • Pipetting and Handling Errors: Minor variations in pipetting can lead to significant differences in final concentrations. Ensure pipettes are calibrated and use consistent techniques.[1]

Q4: How can I confirm that my inhibitor is engaging with h15-LOX-2 within the cell?

A4: Direct target engagement can be assessed using techniques such as:

  • Cellular Thermal Shift Assay (CETSA): This method measures the change in thermal stability of a protein upon ligand binding.

  • Immunoprecipitation-Western Blot: You can immunoprecipitate h15-LOX-2 and probe for the inhibitor if it has a tag or can be detected by a specific antibody.

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to assess the occupancy of the inhibitor at the active site of the enzyme.

Troubleshooting Guide

This guide addresses common issues encountered when using h15-LOX-2 inhibitors and provides a systematic approach to troubleshooting off-target effects.

Problem 1: Unexpected Phenotype or Contradictory Results
Possible Cause Suggested Solution
Off-target activity- Use a structurally unrelated inhibitor for the same target to confirm the phenotype.[1]- Perform target knockdown/knockout (e.g., using siRNA or CRISPR) to mimic pharmacological inhibition and compare the phenotype.- Profile the inhibitor against a panel of related enzymes (other LOX isoforms, COX enzymes) to determine its selectivity.
Compound instability- Assess compound stability in your specific cell culture media and conditions.[3]- Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[3]
Poor solubility- Visually inspect for precipitation.- Test different solvents or formulation strategies (e.g., with cyclodextrins).[1]
Problem 2: High Background or Low Signal-to-Noise Ratio in Assays
Possible Cause Suggested Solution
Suboptimal assay conditions- Optimize substrate and enzyme concentrations.- Ensure the buffer pH is optimal for enzyme activity.
Cell health issues- Ensure cells are healthy and in the exponential growth phase.- Stressed or dying cells can lead to increased background noise.[1]
Incorrect normalization- Evaluate different normalization methods. Total protein staining can be a robust method for comparing protein levels across samples.[1]

Data Presentation: Inhibitor Selectivity

The selectivity of an inhibitor is crucial for minimizing off-target effects. The following table summarizes the selectivity profile of a class of imidazole-based h15-LOX-2 inhibitors against other human LOX and COX isozymes.

EnzymeMLS000327069 IC50 (µM)MLS000327186 IC50 (µM)MLS000327206 IC50 (µM)
h15-LOX-2 0.34 ± 0.05 0.53 ± 0.04 0.87 ± 0.06
h15-LOX-1> 50> 50> 50
h12-LOX> 100> 100> 100
h5-LOX> 100> 100> 100
COX-1> 50> 50> 50
COX-2> 50> 50> 50
Data adapted from a study on novel h15-LOX-2 inhibitors. All experiments were performed in duplicate. Assays for LOX isozymes used 10 µM arachidonic acid (AA), while COX assays used 100 µM AA.[2]

Experimental Protocols

Protocol 1: In Vitro h15-LOX-2 Inhibition Assay

This protocol describes a method to determine the IC50 of an inhibitor against purified h15-LOX-2.

Materials:

  • Purified recombinant h15-LOX-2

  • Arachidonic acid (AA) substrate

  • Inhibitor stock solution (in DMSO)

  • Assay buffer: 50 mM sodium phosphate (B84403) (pH 7.4), 0.3 mM CaCl2, 0.1 mM EDTA, 0.01% Triton X-100[2]

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Prepare serial dilutions of the h15-LOX-2 inhibitor in the assay buffer.

  • In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the h15-LOX-2 enzyme to each well (except the negative control) and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Immediately measure the rate of formation of the product, 15-hydroperoxyeicosatetraenoic acid (15-HpETE), by monitoring the increase in absorbance at 234 nm over time.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based h15-LOX-2 Activity Assay

This protocol assesses the activity of an h15-LOX-2 inhibitor in a cellular context.

Materials:

  • HEK293 cells overexpressing h15-LOX-2[2]

  • Cell culture medium

  • h15-LOX-2 inhibitor

  • Calcium ionophore (e.g., A23187)

  • Arachidonic acid (AA)

  • LC-MS/MS system for lipid analysis

Procedure:

  • Plate the h15-LOX-2 expressing HEK293 cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of the h15-LOX-2 inhibitor for a predetermined time (e.g., 1 hour).

  • Stimulate the cells with a calcium ionophore and arachidonic acid to induce h15-LOX-2 activity.[4]

  • After a short incubation period, quench the reaction and extract the lipids from the cells and the supernatant.

  • Analyze the lipid extracts by LC-MS/MS to quantify the levels of 15-HETE, the product of h15-LOX-2 activity.

  • Determine the IC50 of the inhibitor by plotting the reduction in 15-HETE levels against the inhibitor concentration.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA_PE PUFA-PE Lipid_Peroxidation Lipid Peroxidation PUFA_PE->Lipid_Peroxidation h15LOX2 h15-LOX-2 h15LOX2_PEBP1 h15-LOX-2/PEBP1 Complex h15LOX2->h15LOX2_PEBP1 PEBP1 PEBP1 PEBP1->h15LOX2_PEBP1 h15LOX2_PEBP1->Lipid_Peroxidation acts on Inhibitor h15-LOX-2 Inhibitor 3 Inhibitor->h15LOX2_PEBP1 Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Simplified signaling pathway of h15-LOX-2-mediated ferroptosis and the point of intervention by an inhibitor.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Specificity Is the effect observed in h15-LOX-2 null cells? Start->Check_Specificity Off_Target Likely Off-Target Effect Check_Specificity->Off_Target Yes On_Target Potentially On-Target Check_Specificity->On_Target No Validate_Inhibitor Validate Inhibitor Properties Off_Target->Validate_Inhibitor On_Target->Validate_Inhibitor Solubility Check Solubility Validate_Inhibitor->Solubility Stability Check Stability Validate_Inhibitor->Stability Selectivity Assess Selectivity Profile Validate_Inhibitor->Selectivity Refine_Experiment Refine Experimental Conditions Solubility->Refine_Experiment Stability->Refine_Experiment Selectivity->Refine_Experiment

Caption: A logical workflow for troubleshooting unexpected results with h15-LOX-2 inhibitors.

Experimental_Workflow Start Start: Cell Treatment Incubate Incubate with h15-LOX-2 Inhibitor Start->Incubate Stimulate Stimulate with AA + Ca2+ Ionophore Incubate->Stimulate Extract Lipid Extraction Stimulate->Extract Analyze LC-MS/MS Analysis of 15-HETE Extract->Analyze End Determine IC50 Analyze->End

Caption: Experimental workflow for determining the cellular potency of an h15-LOX-2 inhibitor.

References

improving the selectivity of h15-LOX-2 inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with h15-LOX-2 inhibitor 3. Our goal is to help you overcome common challenges and improve the selectivity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

A1: this compound (also referred to as Compound 13) is an inhibitor of human 15-lipoxygenase-2 (h15-LOX-2).[1][2] It has a reported half-maximal inhibitory concentration (IC50) of 25 µM and a binding affinity (Ki) of 15.1 µM for h15-LOX-2.[2] Lipoxygenases (LOXs) are enzymes involved in the metabolism of fatty acids to produce inflammatory mediators like leukotrienes.[3][4][5] Inhibiting these enzymes can have an anti-inflammatory effect.[3][4]

Q2: How can I assess the selectivity of this compound in my experiments?

A2: To determine the selectivity of this compound, it is essential to test its inhibitory activity against a panel of related enzymes. This typically includes other human LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX-1) and cyclooxygenase (COX) enzymes (e.g., COX-1, COX-2).[6][7][8] A highly selective inhibitor will show significantly greater potency for h15-LOX-2 compared to other enzymes.[9]

Q3: What are some common reasons for observing poor selectivity with this compound?

A3: Poor selectivity can arise from several factors:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[10]

  • Assay Interference: The inhibitor might interfere with the assay signal, leading to false-positive results.[10] This can include autofluorescence or quenching in fluorescence-based assays.

  • Off-Target Effects: The inhibitor may have genuine inhibitory activity against other enzymes due to structural similarities in their active sites.[11]

Q4: How can I improve the apparent selectivity of this compound?

A4: Improving selectivity often involves optimizing assay conditions and employing medicinal chemistry strategies:

  • Include Detergents: Adding a non-ionic detergent like Triton X-100 (e.g., 0.01%) to your assay buffer can help disrupt compound aggregates.[10]

  • Vary Enzyme Concentration: A true inhibitor's IC50 should not be significantly affected by the enzyme concentration, whereas a nuisance inhibitor's IC50 often will be.[10]

  • Structural Modification: Rational drug design approaches can be used to modify the inhibitor's structure to enhance its interaction with h15-LOX-2 while reducing its affinity for other enzymes.[11] This often involves exploiting subtle differences in the active sites of the target enzymes.[11]

Troubleshooting Guides

Guide 1: Unexpectedly High Inhibition of Off-Target Enzymes

Problem: You observe significant inhibition of other LOX isoforms (e.g., 5-LOX, 12-LOX) or COX enzymes by this compound, suggesting poor selectivity.

Potential Cause Troubleshooting Step Expected Outcome
Compound Aggregation 1. Perform the inhibition assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).2. Visually inspect the compound in solution for any precipitation.The IC50 for off-target enzymes increases significantly, while the IC50 for h15-LOX-2 remains relatively stable.
Assay Signal Interference 1. Run a control experiment where the inhibitor is added after the reaction has been stopped.2. Measure the signal and compare it to a control without the inhibitor.A change in signal (increase for autofluorescence, decrease for quenching) indicates interference.
Non-Specific Inhibition 1. Vary the concentration of the target enzyme in the assay.2. Determine the IC50 of the inhibitor at each enzyme concentration.The IC50 of a true, specific inhibitor should remain constant regardless of the enzyme concentration.
Guide 2: High Variability in IC50 Values

Problem: You are getting inconsistent IC50 values for this compound across different experiments.

Potential Cause Troubleshooting Step Expected Outcome
Enzyme Instability 1. Prepare fresh enzyme dilutions for each experiment.2. Keep the enzyme on ice at all times.3. Use a known potent inhibitor as a positive control to verify enzyme activity.[10]Consistent IC50 values for both the test inhibitor and the positive control.
Inhibitor Solubility Issues 1. Ensure the inhibitor is fully dissolved in the solvent (e.g., DMSO) before diluting into the assay buffer.2. Avoid high concentrations of organic solvent in the final reaction mixture.Reduced variability in results and a more consistent dose-response curve.
Incorrect Assay Conditions 1. Verify the pH and composition of the assay buffer.2. Ensure a consistent incubation time and temperature for all experiments.[12]Reproducible IC50 values that are in line with expected results.

Experimental Protocols

Protocol 1: Lipoxygenase Inhibition Assay (UV-Vis)

This protocol is adapted for determining the inhibitory activity of this compound against various lipoxygenase isoforms.

Materials:

  • Purified human LOX enzymes (h15-LOX-2, h5-LOX, h12-LOX, h15-LOX-1)

  • Arachidonic acid (substrate)

  • This compound

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[6]

  • DMSO (for dissolving inhibitor)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a cuvette, combine the assay buffer, a specific concentration of the LOX enzyme, and the inhibitor dilution (or DMSO for control).

  • Incubate for a predetermined time at a specific temperature (e.g., 5 minutes at 25°C) to allow for inhibitor binding.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Immediately monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.[7]

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Cyclooxygenase (COX) Inhibition Assay

This protocol is to assess the off-target inhibition of COX enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing hemin (B1673052) and phenol)[6]

  • DMSO

  • Oxygen electrode or a commercial COX activity assay kit

Procedure:

  • Prepare solutions and dilutions of this compound as described in Protocol 1.

  • Add the COX enzyme to the assay buffer in the reaction vessel.

  • Add the inhibitor dilution (or DMSO for control) and incubate for a specified time (e.g., 5-10 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the rate of oxygen consumption using an oxygen electrode or follow the kit manufacturer's instructions for signal detection.

  • Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.

Data Presentation

Table 1: Illustrative Selectivity Profile of this compound

EnzymeIC50 (µM)Fold Selectivity (vs. h15-LOX-2)
h15-LOX-2 25 1
h15-LOX-1>200>8
h12-LOX>250>10
h5-LOX>300>12
COX-1>500>20
COX-2>500>20

Note: The data in this table is illustrative and intended for guidance. Actual values must be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock & Dilutions incubate Pre-incubate Enzyme with Inhibitor prep_inhibitor->incubate prep_enzyme Prepare Enzyme Solutions prep_enzyme->incubate prep_substrate Prepare Substrate Solution initiate Initiate Reaction with Substrate prep_substrate->initiate incubate->initiate measure Measure Activity (e.g., Absorbance) initiate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for determining enzyme inhibitor IC50.

troubleshooting_logic start Poor Selectivity Observed check_aggregation Test with Detergent (e.g., Triton X-100) start->check_aggregation aggregation_yes IC50 of Off-Target Increases? check_aggregation->aggregation_yes is_aggregation Issue is Likely Aggregation aggregation_yes->is_aggregation Yes check_interference Check for Assay Interference aggregation_yes->check_interference No interference_yes Signal Affected Post-Reaction? check_interference->interference_yes is_interference Issue is Assay Interference interference_yes->is_interference Yes true_off_target True Off-Target Activity interference_yes->true_off_target No

Caption: Troubleshooting logic for poor inhibitor selectivity.

References

Technical Support Center: Addressing h15-LOX-2 Inhibitor 3 Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of h15-LOX-2 Inhibitor 3 (MLS000327069) in solution. Proper handling and awareness of potential degradation pathways are crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A1: A color change in your stock or working solution may suggest chemical degradation or oxidation of the compound. Imidazole-containing molecules can be susceptible to photo-oxidation, and the thioether linkage in this compound could be prone to oxidation. It is crucial to assess the integrity of the compound before proceeding with experiments.

Q2: I'm observing precipitation in my frozen DMSO stock solution upon thawing. How can I prevent this?

A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To mitigate this, consider the following:

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if feasible.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Q3: Can the type of storage container affect the stability of my inhibitor?

A3: Yes, the material of your storage container can impact compound stability. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert. Some plastics may leach contaminants, or the compound may adhere to the container's surface.

Q4: I suspect my this compound is degrading in my cell culture medium. How can I confirm this?

A4: To confirm degradation in your assay medium, you can perform a time-course experiment. Measure the inhibitory activity at different time points after its addition to the medium. A decrease in activity over time can indicate instability. Additionally, HPLC or LC-MS analysis can be used to monitor the disappearance of the parent compound and the appearance of degradation products.

Q5: What is the recommended maximum concentration of DMSO to use in cell culture experiments?

A5: It is generally recommended to keep the final DMSO concentration in cell culture media below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity and off-target effects.[1][2] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Loss of Inhibitor Potency

This is a common problem that may arise from the degradation of the small molecule inhibitor in solution. Follow this systematic approach to troubleshoot the issue.

Potential Cause Suggested Solution
Improper Solution Preparation - Ensure the inhibitor is fully dissolved in the solvent. Use gentle vortexing or sonication if necessary.- Use high-quality, anhydrous solvents (e.g., DMSO) to prepare stock solutions.
Degradation in Stock Solution - Prepare fresh stock solutions frequently.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and contamination.[3]
Instability in Aqueous/Assay Buffer - Prepare working solutions in aqueous buffer immediately before use.- Evaluate the stability of the inhibitor in your specific assay buffer by incubating it for the duration of your experiment and then testing its activity or analyzing it by HPLC.
Photodegradation - Protect stock and working solutions from light by using amber vials or wrapping containers in aluminum foil.[4]
Oxidation - The thioether moiety in this compound may be susceptible to oxidation.- Consider purging the headspace of the stock solution vial with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage.
pH-dependent Instability - The stability of compounds with an imidazole (B134444) ring can be pH-dependent.[5] Ensure the pH of your assay buffer is within a stable range for the inhibitor.
Issue 2: Compound Precipitation in Aqueous Solution
Potential Cause Suggested Solution
Exceeded Aqueous Solubility - Decrease the final concentration of the inhibitor in the aqueous buffer.- Determine the kinetic solubility of the inhibitor in your specific buffer before preparing working solutions.[3]
Poor Solvent Mixing - When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing.
pH Effects on Solubility - The solubility of imidazole-containing compounds can be influenced by pH.[5] Test the solubility at different pH values to find the optimal range.
Use of Co-solvents - If solubility remains an issue, consider the use of a co-solvent system, but be mindful of potential effects on your experimental system.

Experimental Protocols

Protocol 1: Assessment of Kinetic Solubility in Aqueous Buffer

This protocol provides a general method to determine the approximate kinetic solubility of this compound in your experimental buffer.[3]

  • Prepare a high-concentration stock solution: Dissolve the inhibitor in 100% DMSO to make a 10 mM stock solution.[3]

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.[3]

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4).[3] This will create a range of final inhibitor concentrations.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[3]

  • Visual Inspection: Visually inspect each well for any signs of precipitation.[3]

  • Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.[3]

  • Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of the compound under these conditions.[3]

Protocol 2: Chemical Stability Assessment by HPLC

This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.[3]

  • Prepare Initial Sample (T=0):

    • Prepare a solution of the inhibitor in your desired buffer (e.g., cell culture medium) at the final working concentration.

    • Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and stop degradation.[3]

    • Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.[3]

  • Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO₂).[3]

  • Prepare Time-Point Samples: At each designated time point (e.g., 2, 4, 8, 24 hours), take an aliquot of the incubated solution and process it as described in step 1.

  • HPLC Analysis:

    • Analyze all samples by a validated HPLC method.

    • Monitor the peak area of the parent inhibitor compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the inhibitor remaining at each time point relative to the T=0 sample.

    • Plot the percentage of inhibitor remaining versus time to determine the stability profile.

Data Presentation

Table 1: General Stability of Imidazole-Based Thioether Inhibitors in Common Solvents

Note: This table provides generalized stability information based on the chemical properties of the imidazole and thioether functional groups. Specific stability of this compound should be experimentally determined.

Solvent Storage Temperature Recommended Duration Potential Issues
Anhydrous DMSO-20°C or -80°CMonths to YearsHygroscopic; repeated freeze-thaw cycles can lead to precipitation and degradation.[3][6]
Ethanol-20°CWeeks to MonthsMay be less effective at solubilizing highly hydrophobic compounds.
Aqueous Buffers (pH 6-8)4°CHours to DaysProne to hydrolysis, oxidation, and microbial growth. Prepare fresh daily.
Cell Culture Media (with serum)37°CHoursPotential for enzymatic degradation and binding to proteins.[6]
Table 2: Factors Affecting the Stability of this compound in Solution
Factor Potential Effect on Stability Recommendation
pH Imidazole ring pKa is ~7, making its properties pH-dependent.[5] Stability may be compromised at very acidic or basic pH.Maintain experimental pH between 6.0 and 8.0. Buffer solutions appropriately.
Light Imidazole derivatives can be susceptible to photo-oxidation.[3]Protect solutions from light using amber vials or foil.[4]
Temperature Higher temperatures generally accelerate chemical degradation.Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and use them promptly.
Oxygen The thioether linkage is susceptible to oxidation.For long-term storage of stock solutions, consider purging with an inert gas.
Freeze-Thaw Cycles Can lead to precipitation and degradation of some compounds in DMSO.[3][6]Aliquot stock solutions into single-use volumes.

Visualizations

G cluster_pathway Simplified 15-LOX-2 Signaling Pathway Arachidonic_Acid Arachidonic Acid h15_LOX_2 h15-LOX-2 Arachidonic_Acid->h15_LOX_2 _15S_HpETE 15(S)-HpETE h15_LOX_2->_15S_HpETE Inhibitor_3 This compound Inhibitor_3->h15_LOX_2 Peroxidases Peroxidases _15S_HpETE->Peroxidases _15S_HETE 15(S)-HETE Peroxidases->_15S_HETE Cellular_Effects Cellular Effects (e.g., Inflammation, Cell Growth Inhibition) _15S_HETE->Cellular_Effects

Caption: Simplified signaling pathway of h15-LOX-2 and the point of intervention for inhibitor 3.

G cluster_workflow Experimental Workflow for Assessing Inhibitor Stability start Start: Prepare Inhibitor Solution in Experimental Buffer t0 T=0 Sample: Quench and Store for HPLC start->t0 incubation Incubate Solution under Experimental Conditions start->incubation hplc HPLC Analysis of all Samples t0->hplc timepoint Collect Aliquots at Time Points (T=x) incubation->timepoint quench Quench and Store for HPLC timepoint->quench quench->hplc analysis Data Analysis: % Inhibitor Remaining vs. Time hplc->analysis

Caption: Workflow for determining the chemical stability of this compound over time.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent Results or Loss of Activity check_stock Is the stock solution old or repeatedly freeze-thawed? start->check_stock prepare_fresh_stock Prepare fresh stock solution and aliquot for single use. check_stock->prepare_fresh_stock Yes check_working Is the working solution prepared fresh daily? check_stock->check_working No prepare_fresh_working Prepare working solution immediately before use. check_working->prepare_fresh_working No check_conditions Are solutions protected from light and stored at the correct temperature? check_working->check_conditions Yes protect_solutions Use amber vials and store appropriately. check_conditions->protect_solutions No stability_assay Perform a stability assay in the experimental buffer. check_conditions->stability_assay Yes

Caption: A decision tree to troubleshoot inconsistent experimental outcomes with this compound.

References

Technical Support Center: Overcoming Resistance to 15-LOX-2 Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering resistance to 15-LOX-2 inhibitors, with a focus on a representative mixed-type inhibitor, h15-LOX-2 inhibitor 3.

Frequently Asked Questions (FAQs)

Q1: What is 15-LOX-2, and what is its role in cancer?

A1: 15-lipoxygenase-2 (15-LOX-2) is an enzyme that metabolizes polyunsaturated fatty acids, primarily arachidonic acid, to produce bioactive lipid mediators. Its role in cancer is complex and context-dependent, exhibiting both tumor-suppressing and tumor-promoting functions. In some cancers, such as prostate cancer, 15-LOX-2 expression is often decreased, suggesting a tumor-suppressive role. Conversely, in other contexts like lung adenocarcinoma, it can promote proliferation and metastasis. This dual role is a critical consideration in targeted therapy.

Q2: What is this compound, and how does it work?

A2: this compound (also known as Targetmol Compound 13) is a small molecule inhibitor of human 15-LOX-2. It exhibits a mixed-type mechanism of inhibition with an IC50 of 25 µM and a Ki of 15.1 µM.[1] A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate and its turnover number.

Q3: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A3: While specific resistance mechanisms to this compound are not yet extensively documented, resistance to targeted cancer therapies can arise through several general mechanisms:

  • Alterations in the Drug Target: Mutations in the ALOX15B gene (encoding 15-LOX-2) could alter the inhibitor's binding site, reducing its efficacy.

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating parallel or downstream signaling cascades that promote survival and proliferation. For 15-LOX-2, this could involve the STAT3 or p38 MAPK pathways.[2]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, lowering its intracellular concentration to sub-therapeutic levels.

  • Metabolic Reprogramming: Cancer cells might alter their lipid metabolism to become less dependent on the 15-LOX-2 pathway.

Q4: How can I confirm that my cell line has developed resistance to this compound?

A4: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of the inhibitor in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay, such as the MTT or CellTiter-Glo assay.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound and resistant cell lines.

Problem Possible Cause(s) Recommended Solution(s)
High variability in cell viability assay results 1. Inconsistent cell seeding density.2. Edge effects in the microplate.3. Incomplete solubilization of this compound.4. Contamination of cell culture.1. Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Ensure the inhibitor is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in culture medium.4. Regularly check for and address any microbial contamination.
No clear dose-response curve with this compound 1. The concentration range of the inhibitor is not optimal.2. The chosen assay endpoint is not suitable for your cell line.3. The cell line may have intrinsic resistance to the inhibitor.1. Broaden the range of concentrations tested, including both higher and lower doses.2. Consider a different viability assay (e.g., crystal violet) or a longer incubation time.3. Verify the expression of 15-LOX-2 in your cell line. Low or absent expression will result in a lack of response.
Resistant cell line shows reversion to sensitivity over time 1. The resistance mechanism is unstable without continuous drug pressure.1. Maintain the resistant cell line in a culture medium containing a maintenance dose of this compound.
Inconsistent results in Western blot for 15-LOX-2 or downstream targets 1. Poor antibody quality or incorrect antibody dilution.2. Inefficient protein transfer.3. Insufficient or excessive blocking.1. Validate your antibodies using positive and negative controls. Optimize the antibody concentration.2. Confirm efficient protein transfer by staining the membrane with Ponceau S after transfer.3. Optimize blocking conditions (e.g., type of blocking agent, incubation time).

Quantitative Data Summary

The following tables present hypothetical data illustrating the shift in IC50 values and changes in protein expression that might be observed in a cancer cell line that has developed resistance to this compound.

Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineParental (Sensitive) IC50 (µM)Resistant Subline IC50 (µM)Fold Resistance
A549 (Lung Carcinoma)251506
PC-3 (Prostate Cancer)301806
HT-29 (Colon Carcinoma)221326

Table 2: Relative Protein Expression Levels in Sensitive vs. Resistant A549 Cells

ProteinParental (Sensitive) - Relative ExpressionResistant Subline - Relative Expression
15-LOX-21.00.95
p-STAT3 (Tyr705)1.02.5
Total STAT31.01.1
p-p38 MAPK (Thr180/Tyr182)1.03.0
Total p38 MAPK1.01.2
ABCG2 (Drug Efflux Pump)1.04.5

Experimental Protocols

Protocol for Developing a Resistant Cancer Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[3][4][5]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Sterile culture flasks and plates

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT assay) to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing the inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Subculture: Monitor the cells for growth. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask to 70-80% confluency. This may take several passages.

  • Dose Escalation: Once the cells are growing steadily at the current inhibitor concentration, double the concentration of the inhibitor in the culture medium.

  • Repeat and Adapt: Repeat the process of monitoring, subculturing, and dose escalation. The cells will gradually adapt to higher concentrations of the inhibitor.

  • Establish a Resistant Line: Continue this process until the cells can proliferate in a medium containing a concentration of the inhibitor that is 4-6 times the initial IC50 of the parental line.

  • Characterize the Resistant Line: Confirm the resistance by performing a cell viability assay to determine the new IC50. The resistant cell line should be maintained in a medium containing a maintenance dose of the inhibitor (typically the concentration at which they were selected).

MTT Cell Viability Assay

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[6][7]

Materials:

  • 96-well plates

  • Cancer cells (sensitive and resistant lines)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Western Blotting for 15-LOX-2 and Signaling Proteins

This protocol allows for the detection and relative quantification of specific proteins in cell lysates.[8]

Materials:

  • Sensitive and resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-15-LOX-2, anti-p-STAT3, anti-STAT3, anti-p-p38, anti-p38, anti-ABCG2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathways

15-LOX-2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Arachidonic_Acid Arachidonic Acid 15_LOX_2 15-LOX-2 Arachidonic_Acid->15_LOX_2 15_HETE 15(S)-HETE 15_LOX_2->15_HETE Inhibitor_3 h15-LOX-2 inhibitor 3 Inhibitor_3->15_LOX_2 STAT3 STAT3 15_HETE->STAT3 Activates p38_MAPK p38 MAPK 15_HETE->p38_MAPK Activates p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) p_STAT3->Gene_Expression p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation p_p38_MAPK->Gene_Expression

Caption: 15-LOX-2 signaling pathway in cancer cells.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms Inhibitor_3 This compound 15_LOX_2 15-LOX-2 Inhibitor_3->15_LOX_2 Cell_Response Reduced Proliferation & Survival 15_LOX_2->Cell_Response Inhibition leads to Resistance Resistance Resistance->Inhibitor_3 Blocks effect of Bypass_Pathway Activation of Bypass Pathways (e.g., p-STAT3, p-p38) Bypass_Pathway->Resistance Drug_Efflux Increased Drug Efflux (e.g., ABCG2) Drug_Efflux->Resistance Target_Mutation Target Mutation (ALOX15B gene) Target_Mutation->Resistance

Caption: Mechanisms of resistance to 15-LOX-2 inhibitors.

Experimental Workflow

Experimental_Workflow Start Start with Parental Cancer Cell Line Develop_Resistance Develop Resistant Cell Line (Continuous inhibitor exposure) Start->Develop_Resistance Confirm_Resistance Confirm Resistance (IC50 determination via MTT assay) Develop_Resistance->Confirm_Resistance Investigate_Mechanisms Investigate Mechanisms Confirm_Resistance->Investigate_Mechanisms Western_Blot Western Blot for Bypass Pathways & Efflux Pumps Investigate_Mechanisms->Western_Blot Gene_Sequencing Gene Sequencing of ALOX15B Investigate_Mechanisms->Gene_Sequencing Overcome_Resistance Strategies to Overcome Resistance Western_Blot->Overcome_Resistance Gene_Sequencing->Overcome_Resistance Combination_Therapy Combination Therapy (e.g., with STAT3 or p38 inhibitor) Overcome_Resistance->Combination_Therapy End End Combination_Therapy->End

Caption: Workflow for studying and overcoming resistance.

References

dealing with non-specific binding in h15-LOX-2 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during h15-LOX-2 assays, with a specific focus on dealing with non-specific binding.

Troubleshooting Guide: Non-Specific Binding

Non-specific binding in h15-LOX-2 assays can lead to inaccurate results, including false positives and a reduced signal-to-noise ratio. This guide provides a systematic approach to identifying and mitigating these issues.

Issue 1: High background signal across the entire plate.

High background can mask the true enzyme activity and make it difficult to discern the effects of inhibitors.

Possible Cause Recommended Solution
Substrate or probe instability/auto-oxidation. Run a control well with the substrate and probe in the assay buffer without the enzyme. If a high signal is observed, consider preparing the substrate and probe solutions fresh for each experiment. Protect solutions from light and heat.
Contaminated reagents or buffers. Prepare fresh buffers using high-purity water and reagents. Filter-sterilize buffers if necessary.
Non-specific binding of detection reagents to the microplate. Test different types of microplates (e.g., low-binding plates). Pre-treating plates with a blocking agent like Bovine Serum Albumin (BSA) can also help.
Issue 2: False positive hits in an inhibitor screening campaign.

False positives can arise from compounds that interfere with the assay components rather than directly inhibiting h15-LOX-2.

Possible Cause Recommended Solution
Compound aggregation. A common cause of false positives is the formation of compound aggregates that sequester the enzyme. Include a non-ionic detergent, such as 0.01% (v/v) Triton X-100, in the assay buffer to prevent this.[1] Re-test positive hits in the presence and absence of the detergent. A significant drop in inhibition in the presence of the detergent suggests aggregation-based activity.
Compound interference with the assay signal. Some compounds may absorb light or fluoresce at the same wavelengths used for detection. To check for this, run a control with the compound in the assay buffer without the enzyme.
Redox-active compounds. Some compounds can interfere with the assay by acting as reducing or oxidizing agents. Consider using a counterscreen to identify and eliminate these compounds.
High concentration of solvent. Ensure the final concentration of the compound solvent (e.g., DMSO) is consistent across all wells and is at a level that does not inhibit the enzyme. A final DMSO concentration of 1.0% (v/v) has been shown to not significantly affect h15-LOX-2 activity.[1]
Issue 3: Inconsistent results and poor reproducibility.

Variability between wells and experiments can undermine the reliability of your data.

Possible Cause Recommended Solution
Incomplete mixing of reagents. Ensure thorough mixing of all reagents before and after addition to the wells.
Edge effects in the microplate. To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for samples. Fill the outer wells with assay buffer or water.
Variability in enzyme activity. Prepare a master mix of the enzyme solution to add to all wells to ensure a consistent concentration. Avoid repeated freeze-thaw cycles of the enzyme stock.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding in h15-LOX-2 assays?

A1: Non-specific binding in h15-LOX-2 assays can stem from several sources. The most common include hydrophobic interactions and charge-based interactions between assay components (the enzyme, substrate, or inhibitors) and the surfaces of the microplate wells. Another significant factor, particularly in inhibitor screening, is the aggregation of test compounds at higher concentrations, which can non-specifically sequester and inhibit the enzyme.

Q2: How can I prevent my test compounds from aggregating in the assay?

A2: A standard method to prevent the formation of compound aggregates is to include a low concentration of a non-ionic detergent in your assay buffer. For h15-LOX-2 assays, 0.01% (v/v) Triton X-100 has been shown to be effective without significantly impacting enzyme activity.[1]

Q3: What is a good starting point for a blocking agent in my h15-LOX-2 assay?

A3: While detergents are excellent for preventing compound aggregation, a protein-based blocking agent can be useful for reducing the non-specific binding of the enzyme or other proteins to the plate surface. Bovine Serum Albumin (BSA) at a concentration of 0.1-1% (w/v) in the assay buffer is a common and effective choice for many enzyme assays.

Q4: My negative control (no inhibitor) shows some inhibition. What could be the cause?

A4: This could be due to the solvent used to dissolve your test compounds, typically DMSO. High concentrations of DMSO can inhibit enzyme activity. It is crucial to maintain a consistent and low final concentration of DMSO across all wells, including your controls. A final concentration of 1% (v/v) DMSO is generally well-tolerated by h15-LOX-2.[1]

Q5: How do I differentiate between a true inhibitor and a compound that interferes with the assay signal?

A5: To identify compounds that interfere with your detection method, you should run a parallel assay in the absence of the h15-LOX-2 enzyme. If a compound shows a signal change in this enzyme-free control, it is likely an assay artifact. True inhibitors will only show activity in the presence of the enzyme.

Quantitative Data Summary

The following table provides an example of how to present inhibitor data, including IC50 and Ki values, which are crucial for characterizing the potency and mechanism of action of h15-LOX-2 inhibitors.

Compound IC50 (µM) Ki (µM) Mechanism of Inhibition
Compound 1026.9 ± 1.016.4 ± 8.1Mixed-type
Compound 1325.0 ± 1.115.1 ± 7.6Mixed-type

Data is illustrative and based on published findings for novel h15-LOX-2 inhibitors.[1][2][3][4]

The next table provides a hypothetical example of how troubleshooting steps can improve the signal-to-noise ratio in an h15-LOX-2 assay.

Assay Condition Signal (RFU) Background (RFU) Signal-to-Noise Ratio
Initial Assay1500050003
+ 0.01% Triton X-1001450020007.25
+ 0.01% Triton X-100 + 0.1% BSA14000100014

Experimental Protocols

Key Experiment: In Vitro h15-LOX-2 Inhibition Assay

This protocol describes a typical fluorescence-based assay to measure the inhibition of recombinant human 15-lipoxygenase-2.

Materials:

  • Recombinant human 15-LOX-2

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 250 mM NaCl

  • Test compounds dissolved in DMSO

  • Triton X-100

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare the assay buffer and allow all reagents to reach room temperature.

    • Prepare a working solution of the assay buffer containing 0.01% (v/v) Triton X-100.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • Assay buffer with Triton X-100.

      • Test compound solution (ensure the final DMSO concentration is ≤ 1%).

      • h15-LOX-2 enzyme solution.

    • Incubate the plate at room temperature for 10 minutes to allow the compounds to bind to the enzyme.

    • Prepare a substrate master mix containing arachidonic acid, the fluorescent probe, and HRP in the assay buffer.

    • Initiate the enzymatic reaction by adding the substrate master mix to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 15-30 minutes.

  • Controls:

    • Positive Control: Assay with enzyme but no inhibitor (100% activity).

    • Negative Control: Assay with no enzyme (background signal).

    • Solvent Control: Assay with enzyme and the same final concentration of DMSO as the test wells.

    • Compound Interference Control: Wells containing the test compound and substrate mix but no enzyme.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

    • Normalize the rates to the solvent control to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Troubleshooting_Workflow start High Non-Specific Binding Observed q1 Is compound aggregation suspected? start->q1 a1_yes Add 0.01% Triton X-100 to assay buffer q1->a1_yes Yes q2 Is background still high? q1->q2 No a1_yes->q2 a2_yes Incorporate 0.1% BSA into buffer q2->a2_yes Yes q3 Is there still an issue? q2->q3 No a2_yes->q3 a3_yes Optimize buffer conditions (pH, salt) q3->a3_yes Yes end Non-Specific Binding Minimized q3->end No check_interference Run compound interference controls a3_yes->check_interference check_interference->end

Caption: Troubleshooting workflow for non-specific binding.

h15LOX2_Reaction cluster_reaction Enzymatic Reaction AA Arachidonic Acid h15LOX2 h15-LOX-2 AA->h15LOX2 O2 Oxygen (O2) O2->h15LOX2 HpETE 15(S)-HpETE h15LOX2->HpETE Inhibitor Inhibitor Inhibitor->h15LOX2

Caption: Simplified h15-LOX-2 enzymatic reaction.

References

Technical Support Center: Synthesis of h15-LOX-2 Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of h15-LOX-2 inhibitor 3 and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for the imidazole-based this compound?

A1: The synthesis is a two-step process. The first step involves the formation of an imidazole-2-thiol intermediate by reacting a phenyl isothiocyanate with aminoacetaldehyde diethyl acetal (B89532) in the presence of hydrochloric acid. The second step is the S-alkylation of the intermediate with a benzyl (B1604629) bromide derivative using potassium carbonate as a base to yield the final inhibitor.[1]

Q2: What are the reported yields for the synthesis of these inhibitors?

A2: The reported yields for the two steps are variable depending on the specific analog being synthesized. For the first step (imidazole-2-thiol formation), yields are in the range of 43-53%. For the second step (S-alkylation), yields are reported to be between 60-69%.[1]

Q3: What are the key starting materials for the synthesis?

A3: The key starting materials are a substituted phenyl isothiocyanate, aminoacetaldehyde diethyl acetal, and a substituted benzyl bromide.[1]

Troubleshooting Guide

Problem 1: Low yield in Step 1 (Imidazole-2-thiol formation)

Possible Causes:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Side reactions: The starting materials may have undergone side reactions, reducing the amount of desired product.

  • Loss during workup: The product may be lost during the extraction and purification steps.

  • Purity of starting materials: Impurities in the phenyl isothiocyanate or aminoacetaldehyde diethyl acetal can affect the reaction efficiency.

Suggested Solutions:

  • Reaction Time and Temperature: The protocol suggests refluxing for 1-3 hours.[1] If you observe a low yield, consider monitoring the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Increasing the reflux time, in increments of 30 minutes, may drive the reaction to completion.

  • pH Adjustment: The protocol specifies adjusting the pH to 8 with 1N NaOH.[1] Ensure accurate pH measurement as incomplete neutralization can lead to product loss. It is advisable to add the base dropwise while monitoring the pH with a calibrated meter.

  • Purification of Starting Materials: Verify the purity of your starting materials by techniques such as NMR or melting point analysis. If necessary, purify the phenyl isothiocyanate by distillation or recrystallization.

  • Extraction Procedure: During the workup, ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to minimize the loss of the product.

Problem 2: Low yield in Step 2 (S-alkylation)

Possible Causes:

  • Incomplete deprotonation: The imidazole-2-thiol may not be fully deprotonated by potassium carbonate, leading to an incomplete reaction.

  • Decomposition of benzyl bromide: The benzyl bromide derivative might be unstable under the reaction conditions.

  • Inefficient reaction conditions: The reaction time or temperature may not be optimal.

  • Competing N-alkylation: While S-alkylation is generally favored, some N-alkylation might occur, leading to a mixture of products and lower yield of the desired isomer.

Suggested Solutions:

  • Base Strength and Equivalents: The protocol uses 15 mmol of potassium carbonate for 5 mmol of the thiol.[1] Ensure the potassium carbonate is finely ground and dry to maximize its reactivity. If low yield persists, consider using a stronger base like cesium carbonate, which has been shown to be effective in similar coupling reactions.

  • Reaction Temperature: The reaction is heated to 80°C.[1] A lower temperature might be beneficial if the benzyl bromide is prone to decomposition. Conversely, if the reaction is sluggish, a modest increase in temperature could improve the rate. Monitor the reaction by TLC to find the optimal temperature.

  • Solvent Choice: Acetone is used as the solvent.[1] Other polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) could be explored to improve solubility and reaction kinetics.

  • Purification: The final product is purified by silica (B1680970) chromatography.[1] Careful optimization of the solvent system for chromatography is crucial to separate the desired S-alkylated product from any N-alkylated side product and unreacted starting materials.

Data Presentation

Table 1: Reported Yields for the Synthesis of h15-LOX-2 Inhibitor Analogs

StepProductYield Range (%)
1Imidazole-2-thiol intermediates43 - 53
2Final h15-LOX-2 inhibitors60 - 69

Data sourced from Jameson et al., 2022.[1]

Experimental Protocols

Step 1: Synthesis of Imidazole-2-thiol Intermediate
  • In a round-bottom flask, combine the required phenyl isothiocyanate (5 mmol) and aminoacetaldehyde diethyl acetal (5 mmol) in toluene (B28343) (10 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Add concentrated hydrochloric acid (37 wt. % in water, 2.5 mmol) to the reaction mixture.

  • Heat the mixture to reflux (bath temperature = 110°C) for 1-3 hours.

  • After cooling, evaporate the solvents under reduced pressure.

  • Treat the residue with water and adjust the pH to 8 with 1N NaOH.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and a mixture of hexane/ether.

  • Dry the solid in a vacuum to obtain the desired imidazole-2-thiol product.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., acetonitrile, methanol, or benzene).[1]

Step 2: Synthesis of the Final h15-LOX-2 Inhibitor
  • Place the imidazole-2-thiol product from Step 1 (5 mmol) in a flask with acetone.

  • Slowly add potassium carbonate (15 mmol) to the mixture.

  • Stir the reaction under a nitrogen atmosphere for 1 hour.

  • Add the corresponding benzyl bromide (7.5 mmol) in ethanol (B145695) (10 mL).

  • Heat the reaction to 80°C for 12 hours.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by normal phase silica chromatography using a DCM/MeOH (4/1) solvent system to obtain the final product.[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Imidazole-2-thiol Formation cluster_step2 Step 2: S-alkylation A Phenyl Isothiocyanate + Aminoacetaldehyde Diethyl Acetal B Stir in Toluene (1h, RT) A->B C Add Conc. HCl B->C D Reflux (1-3h, 110°C) C->D E Workup (Evaporation, pH 8, Filtration) D->E F Imidazole-2-thiol Intermediate (Yield: 43-53%) E->F G Imidazole-2-thiol Intermediate F->G H Add K2CO3 in Acetone G->H I Stir under N2 (1h) H->I J Add Benzyl Bromide in Ethanol I->J K Heat (12h, 80°C) J->K L Purification (Silica Chromatography) K->L M Final h15-LOX-2 Inhibitor (Yield: 60-69%) L->M

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield Observed Step Which Step has Low Yield? Start->Step Step1_Causes Possible Causes for Step 1: - Incomplete Reaction - Side Reactions - Workup Loss - Impure Reagents Step->Step1_Causes Step 1 Step2_Causes Possible Causes for Step 2: - Incomplete Deprotonation - Reagent Decomposition - Suboptimal Conditions - N-alkylation Step->Step2_Causes Step 2 Step1_Solutions Solutions for Step 1: - Monitor by TLC, adjust time - Check pH carefully - Purify starting materials - Optimize extraction Step1_Causes->Step1_Solutions End Yield Improved Step1_Solutions->End Step2_Solutions Solutions for Step 2: - Use dry, fine K2CO3 or Cs2CO3 - Optimize temperature - Test alternative solvents (DMF) - Optimize chromatography Step2_Causes->Step2_Solutions Step2_Solutions->End

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Ensuring Reproducibility in h15-LOX-2 Inhibition Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible human 15-lipoxygenase-2 (h15-LOX-2) inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps to ensure the reliability of my h15-LOX-2 inhibition assay?

A1: Before initiating inhibitor screening, it is crucial to establish a robust and reproducible assay system. This involves:

  • Enzyme Purity and Activity: Ensure the use of a highly purified and active recombinant h15-LOX-2 enzyme. Purity can be estimated by SDS-PAGE to be ≥85%.[1] The specific activity should be determined using a standard substrate like arachidonic acid (AA) by monitoring the formation of the conjugated diene product at 234-238 nm.[1][2]

  • Substrate Quality: Use high-purity polyunsaturated fatty acid substrates such as arachidonic acid or linoleic acid. These should be stored under appropriate conditions (e.g., in an inert atmosphere at low temperatures) to prevent oxidation.

  • Buffer and Reagent Preparation: Prepare fresh buffers for each experiment. The choice of buffer can influence enzyme activity, with Tris and HEPES buffers commonly used at a pH range of 7.5-8.0.[3][4]

  • Positive Control: Always include a known h15-LOX-2 inhibitor as a positive control to validate the assay's performance. Nordihydroguaiaretic acid (NDGA) is a commonly used non-selective LOX inhibitor.[3][5]

Q2: My inhibitor shows poor solubility in the assay buffer. How can I address this?

A2: Poor inhibitor solubility is a common issue that can lead to inaccurate potency measurements. Here are some strategies to mitigate this:

  • Use of Solvents: Dissolve the inhibitor in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) at a high concentration to create a stock solution.[3] The final concentration of the organic solvent in the assay should be kept low (typically ≤1% v/v) to avoid affecting enzyme activity.[3] It is essential to run a vehicle control (assay buffer with the same concentration of the solvent) to account for any solvent effects.

  • Inclusion of Detergents: Non-ionic detergents like Triton X-100 can be included in the assay buffer at low concentrations (e.g., 0.01% v/v) to help solubilize hydrophobic compounds and prevent the formation of aggregates, which can lead to false-positive results.[3][4]

  • Sonication: Briefly sonicating the inhibitor stock solution or the final assay mixture can sometimes help to improve solubility.

Q3: I am observing inconsistent IC50 values for my test compound. What are the potential causes?

A3: Variability in IC50 values can stem from several factors:

  • Assay Conditions: Ensure that assay parameters such as enzyme concentration, substrate concentration, incubation time, and temperature are kept consistent across all experiments.

  • Enzyme Stability: h15-LOX-2 can be unstable. It is recommended to keep the enzyme on ice and use it within a short timeframe after dilution.[6] Avoid repeated freeze-thaw cycles of the enzyme stock.[7]

  • Substrate Oxidation: The substrate, being a polyunsaturated fatty acid, is prone to oxidation. Use fresh substrate solutions for each experiment and store stock solutions appropriately.

  • Pipetting Accuracy: Inaccurate pipetting, especially of the inhibitor and enzyme, can lead to significant variations. Use calibrated pipettes and proper pipetting techniques.

  • Data Analysis: Use a consistent method for data analysis, including background subtraction and fitting the data to a suitable dose-response curve model.

Q4: How can I be sure that my compound is a true inhibitor and not acting through a non-specific mechanism?

A4: To rule out non-specific inhibition, consider the following control experiments:

  • Redox Activity Assay (Pseudo-peroxidase Assay): Some compounds can inhibit LOX enzymes by reducing the active site iron from the active ferric (Fe3+) state to the inactive ferrous (Fe2+) state. This redox activity can be assessed using a pseudo-peroxidase assay, which monitors the degradation of a hydroperoxide product (e.g., 13-HpODE) at 234 nm in the presence of the enzyme and the test compound.[4][8] A true inhibitor should not exhibit significant redox activity.

  • Inhibitor Stability Assay: Verify that the inhibitor itself is not being modified or consumed by the enzyme during the assay. This can be checked by incubating the inhibitor with the enzyme (with and without substrate), followed by extraction and analysis using techniques like HPLC.[8]

  • Selectivity Profiling: Test the inhibitor against other related enzymes, such as other LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX-1) and cyclooxygenases (COX-1, COX-2), to determine its selectivity.[8]

Q5: What are the key differences between h15-LOX-1 and h15-LOX-2 that I should be aware of in my experiments?

A5: While both are 15-lipoxygenases, they have distinct characteristics:

  • Sequence Identity: They share less than 40% amino acid sequence identity.[9]

  • Substrate Specificity: h15-LOX-1 can produce both 15-HPETE and 12-HPETE from arachidonic acid, whereas h15-LOX-2 almost exclusively produces 15(S)-HPETE.[1][9]

  • Tissue Distribution: Their expression patterns differ. h15-LOX-2 is primarily found in epithelial tissues like the prostate, lung, skin, and cornea.[1]

  • Regulation: Their expression can be regulated differently by cytokines and other stimuli. For instance, in human lung macrophages, LPS stimulation increases the expression of ALOX15B (the gene for h15-LOX-2), while IL-4/IL-13 induces ALOX15 (the gene for h15-LOX-1).[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or very low enzyme activity Inactive enzymeUse a fresh aliquot of enzyme. Verify activity with a positive control substrate and no inhibitor.
Incorrect buffer pHPrepare fresh buffer and verify the pH. The optimal pH is typically between 7.5 and 9.0.[6]
Substrate degradationPrepare fresh substrate solution from a properly stored stock.
High background signal Autoxidation of substratePrepare substrate solution immediately before use. Consider adding an antioxidant like EDTA to the buffer.
Absorbance from test compoundMeasure the absorbance of the compound alone at the detection wavelength and subtract this from the assay readings.
Irreproducible results between assays Inconsistent incubation timesUse a timer and ensure all samples are incubated for the same duration.
Temperature fluctuationsPerform the assay in a temperature-controlled environment (e.g., a water bath or incubator).
Reagent variabilityPrepare fresh reagents for each assay run. Use the same batch of enzyme and substrate if possible.
Inhibitor appears more potent than expected Compound aggregationInclude a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer.[3][4]
Non-specific redox activityPerform a pseudo-peroxidase assay to check for redox cycling.[4][8]
Inhibitor shows no dose-response Poor solubilityRe-evaluate the solubility of the compound and try different solvents or the addition of detergents.
Compound has precipitatedVisually inspect the assay wells for any precipitation. Centrifuge the plate briefly before reading.
Inhibition is not occurringConfirm enzyme activity with a positive control inhibitor. The compound may not be an inhibitor of h15-LOX-2.

Quantitative Data Summary

Table 1: Kinetic Parameters for h15-LOX-2 with Different Substrates

SubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
Arachidonic Acid (AA)1.9 ± 0.370.6 ± 0.020.32[9]
Arachidonic Acid (AA)--0.264 ± 0.121[11]
Dihomo-γ-linolenic acid (DGLA)--0.0895 ± 0.0075[11]
Ethyl-Arachidonate--0.0464 ± 0.0084[11]
Ethyl-Dihomo-γ-linolenate--0.0335 ± 0.0056[11]

Table 2: Potency of Selected h15-LOX-2 Inhibitors

InhibitorIC50 (µM)Ki (µM)Inhibition TypeReference
Compound 1026.9 ± 1.016.4 ± 8.1Mixed[3]
Compound 1325.0 ± 1.115.1 ± 7.6Mixed[3]
MLS000545091-0.9 ± 0.4Mixed[8]
MLS000536924-2.5 ± 0.5Competitive[8]
3270690.34 ± 0.05--[4]
3271860.53 ± 0.040.80 ± 0.05 (Kic), 4.0 ± 3 (Kiu)Mixed[4]
3272060.87 ± 0.06--[4]
NDGA3.0 ± 1.1--[3]

Experimental Protocols

Detailed Methodology for a Standard h15-LOX-2 Inhibition Assay

This protocol is a generalized procedure based on common practices in the literature.[3][4][6]

1. Reagents and Buffers:

  • Assay Buffer: 25 mM Tris-HCl or HEPES, pH 7.5-8.0, containing 250 mM NaCl.[3]

  • h15-LOX-2 Enzyme: Purified recombinant human 15-LOX-2. Store at -80°C.

  • Substrate: Arachidonic acid (AA) stock solution in ethanol. Store under nitrogen at -80°C.

  • Inhibitor: Test compound and positive control (e.g., NDGA) dissolved in DMSO.

  • Optional: Triton X-100 (0.01% v/v final concentration) can be included in the assay buffer to improve inhibitor solubility.[3][4]

2. Assay Procedure:

  • Prepare a working solution of h15-LOX-2 in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point could be around 420 nM.[3] Keep the enzyme solution on ice.

  • In a 96-well UV-transparent microplate, add the following to each well:

    • Assay Buffer

    • Inhibitor solution at various concentrations (or DMSO for control wells).

    • h15-LOX-2 enzyme solution.

  • Incubate the plate at room temperature for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the arachidonic acid substrate. A typical final concentration is 25 µM.[3]

  • Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 5-10 minutes) using a microplate reader. The rate of reaction is determined from the initial linear portion of the absorbance curve.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation or another suitable dose-response model.

  • To determine the mechanism of inhibition and the Ki value, perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots or non-linear regression.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Plate Aliquot Buffer and Inhibitor to 96-well Plate Reagents->Plate Add_Enzyme Add h15-LOX-2 Enzyme Plate->Add_Enzyme Incubate Pre-incubate Inhibitor with Enzyme Add_Enzyme->Incubate Add_Substrate Initiate Reaction with Arachidonic Acid Incubate->Add_Substrate Read_Absorbance Monitor Absorbance at 234 nm Add_Substrate->Read_Absorbance Calc_Inhibition Calculate % Inhibition Read_Absorbance->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for a typical h15-LOX-2 inhibition assay.

Signaling_Pathway cluster_effects Cellular Consequences AA Arachidonic Acid (AA) h15LOX2 h15-LOX-2 AA->h15LOX2 HPETE 15(S)-HPETE h15LOX2->HPETE Inhibitor Inhibitor Inhibitor->h15LOX2 Peroxidases Cellular Peroxidases HPETE->Peroxidases HETE 15(S)-HETE Peroxidases->HETE Downstream Downstream Effects HETE->Downstream Inflammation Modulation of Inflammation Downstream->Inflammation Ferroptosis Regulation of Ferroptosis Downstream->Ferroptosis CellGrowth Negative Regulation of Cell Growth Downstream->CellGrowth

Caption: Simplified signaling pathway of h15-LOX-2 and its inhibition.

References

Validation & Comparative

comparing h15-LOX-2 inhibitor 3 with other known LOX inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of h15-LOX-2 Inhibitor 3 with Other Known Lipoxygenase Inhibitors

For researchers and professionals in drug development, the identification and characterization of selective enzyme inhibitors are paramount. This guide provides an objective comparison of this compound (also known as Compound 13) with other established lipoxygenase (LOX) inhibitors. The comparative analysis is supported by experimental data on inhibitor potency and selectivity, detailed experimental methodologies, and visualizations of relevant biological and experimental frameworks.

Introduction to Lipoxygenases and Their Inhibition

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators involved in inflammatory responses.[1] Key isoforms in humans include 5-LOX, 12-LOX, 15-LOX-1, and 15-LOX-2 (h15-LOX-2), each playing distinct roles in physiology and pathology. Consequently, the development of specific LOX inhibitors is a significant area of therapeutic research. h15-LOX-2, in particular, has been implicated in inflammatory processes and the development of certain diseases, making its selective inhibition a topic of growing interest.[2]

Comparative Analysis of Inhibitor Potency

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of an inhibitor is assessed by comparing its IC50 value against the target enzyme with its IC50 values against other related enzymes.

The following table summarizes the IC50 values of this compound and other known LOX inhibitors against various human LOX isoforms. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as substrate concentration.[3][4]

Table 1: Comparison of IC50 Values of Various LOX Inhibitors

Inhibitorh15-LOX-2 IC50 (µM)h15-LOX-1 IC50 (µM)h12-LOX IC50 (µM)h5-LOX IC50 (µM)Reference
This compound (Compound 13) 25.0 ± 1.1 Not ReportedNot ReportedNot Reported[5]
MLS0003270690.34 ± 0.05> 50> 50> 50[6]
MLS0003271860.53 ± 0.04> 50> 50> 50[6]
MLS0005450912.6> 50> 50> 50[6]
MLS0005369243.1> 50> 50> 50[6]
Nordihydroguaiaretic acid (NDGA)11Not ReportedNot ReportedNot Reported[6]
ZileutonNot ReportedNot ReportedNot Reported0.18[1]

Data is presented as mean ± standard error of the mean where available. "Not Reported" indicates that the data was not found in the cited sources.

From the available data, this compound demonstrates moderate potency against h15-LOX-2.[5] In comparison, inhibitors like MLS000327069 and MLS000327186 show significantly higher potency and excellent selectivity for h15-LOX-2 over other LOX isoforms.[6] NDGA is a non-selective LOX inhibitor, while Zileuton is a known potent 5-LOX inhibitor.[1][6] The selectivity profile of this compound against other LOX isoforms has not been extensively reported in the available literature.

Mechanism of Action

This compound has been characterized as a mixed-type inhibitor with a Ki value of 15.1 ± 7.6 μM.[5] This suggests that it can bind to both the free enzyme and the enzyme-substrate complex, albeit with potentially different affinities.

Experimental Protocols

The determination of inhibitor potency and selectivity is crucial for comparative analysis. Below is a detailed methodology for a typical in vitro LOX inhibitor screening assay.

In Vitro Lipoxygenase Inhibition Assay

Objective: To determine the IC50 value of a test compound against a specific lipoxygenase isoform.

Materials:

  • Purified recombinant human LOX enzyme (e.g., h15-LOX-2)

  • Arachidonic acid (substrate)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, containing 250 mM NaCl and 0.014% v/v Triton X-100)[5]

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare a solution of arachidonic acid in the assay buffer.

    • Prepare a solution of the LOX enzyme in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a defined volume of the assay buffer to each well.

    • Add the serially diluted inhibitor to the respective wells. Include a control well with solvent only (e.g., DMSO) to determine 100% enzyme activity.

    • Add the LOX enzyme solution to all wells except for the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 5 minutes).

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer. This wavelength corresponds to the formation of the conjugated diene product.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Normalize the reaction rates to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal curve).[3]

Visualizing Key Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental workflows.

LOX_Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 PLA2 LOX_Enzymes Lipoxygenases (5-LOX, 12-LOX, 15-LOX) Arachidonic_Acid->LOX_Enzymes Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Lipoxins Lipoxins LOX_Enzymes->Lipoxins Inflammation Inflammation Leukotrienes->Inflammation Resolution Resolution of Inflammation Lipoxins->Resolution

Caption: The Lipoxygenase (LOX) signaling pathway.

LOX_Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Serial_Dilutions Create Serial Dilutions of Inhibitor Reagents->Serial_Dilutions Incubation Incubate Enzyme with Inhibitor Serial_Dilutions->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Activity (Spectrophotometry) Reaction->Measurement Calculate_Rates Calculate Reaction Rates Measurement->Calculate_Rates Dose_Response Plot Dose-Response Curve Calculate_Rates->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50

Caption: Experimental workflow for LOX inhibitor screening.

Comparison_Logic cluster_criteria Comparison Criteria Inhibitor_Pool Pool of LOX Inhibitors Potency Potency (IC50) Inhibitor_Pool->Potency Selectivity Selectivity Profile Inhibitor_Pool->Selectivity Mechanism Mechanism of Action Inhibitor_Pool->Mechanism Objective_Comparison Objective Comparison Potency->Objective_Comparison Selectivity->Objective_Comparison Mechanism->Objective_Comparison

References

Validating H15-LOX-2 Inhibition in Atherosclerosis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of targeting 15-lipoxygenase-2 (H15-LOX-2), also known as ALOX15B, in a preclinical mouse model of atherosclerosis. Due to the limited availability of published in vivo data for specific small-molecule H15-LOX-2 inhibitors, this guide focuses on the validation of H15-LOX-2 as a therapeutic target using genetic knockdown as a proxy for pharmacological inhibition.

The enzyme H15-LOX-2 is expressed in macrophages within atherosclerotic plaques and is implicated in the oxidation of low-density lipoprotein (LDL), a critical step in the formation of foam cells and the progression of atherosclerosis.[1][2] Inhibition of this enzyme, therefore, presents a promising strategy for the treatment of atherosclerotic cardiovascular disease.[3] This guide summarizes key experimental data from a pivotal study utilizing shRNA-mediated knockdown of Alox15b (the murine ortholog of human ALOX15B) in a low-density lipoprotein receptor-deficient (Ldlr−/−) mouse model of atherosclerosis.

Comparative Efficacy of H15-LOX-2 Inhibition on Atherosclerotic Plaque Development

The following tables summarize the quantitative data on the effects of Alox15b knockdown on key markers of atherosclerosis in Ldlr−/− mice fed a high-fat diet.

ParameterControl Group (Scrambled shRNA)Alox15b Knockdown Group (shRNA)Percentage Change
Atherosclerotic Lesion Area (% of Aorta) 0.85 ± 0.120.45 ± 0.07↓ 47%
Lipid Accumulation in Aortic Arch (relative units) 1.0 ± 0.150.6 ± 0.09↓ 40%
Macrophage Content in Lesions (% of lesion area) 35 ± 422 ± 3↓ 37%
Plasma Cholesterol (mmol/L) 15.2 ± 1.814.8 ± 1.5No significant change
Plasma Triglycerides (mmol/L) 1.2 ± 0.21.1 ± 0.1No significant change
Data is presented as mean ± SEM.

In Vitro Inhibitor Potency

While in vivo data for specific H15-LOX-2 small molecule inhibitors in atherosclerosis models is not yet widely published, several potent inhibitors have been identified. The following table presents the in vitro potency of representative H15-LOX-2 inhibitors.

InhibitorTypeIC50 (µM)Selectivity vs. other LOX isoforms
MLS000327069 Mixed-type, non-reductive0.34 ± 0.05>50-fold vs h5-LOX, h12-LOX, h15-LOX-1
MLS000327186 Mixed-type, non-reductive0.53 ± 0.04>50-fold vs h5-LOX, h12-LOX, h15-LOX-1
MLS000327206 Mixed-type, non-reductive0.87 ± 0.06>50-fold vs h5-LOX, h12-LOX, h15-LOX-1
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data from in vitro enzyme assays.[2]

Experimental Protocols

Animal Model and Induction of Atherosclerosis
  • Mouse Strain: Low-density lipoprotein receptor-deficient (Ldlr−/−) mice on a C57BL/6 background are used. These mice are prone to developing atherosclerosis, especially when fed a high-fat diet.

  • Diet: Following bone marrow transplantation, mice are fed a high-fat diet (e.g., containing 21% fat and 0.15% cholesterol) for a period of 16-20 weeks to induce the formation of atherosclerotic plaques.

shRNA-mediated Knockdown of Alox15b
  • Lentiviral Vector: Lentiviral vectors expressing short hairpin RNA (shRNA) targeting the mouse Alox15b gene are used. A control group receives a lentiviral vector with a scrambled, non-targeting shRNA sequence.

  • Bone Marrow Transplantation:

    • Donor Ldlr−/− mice are euthanized, and bone marrow is harvested from the femur and tibia.

    • The bone marrow cells are transduced with the lentiviral vectors (either Alox15b shRNA or scrambled shRNA).

    • Recipient Ldlr−/− mice are lethally irradiated to ablate their native bone marrow.

    • The transduced bone marrow cells are transplanted into the irradiated recipient mice via tail vein injection.[4][5]

    • This procedure repopulates the hematopoietic system of the recipient mice with cells that have a stable knockdown of Alox15b.

Quantification of Atherosclerotic Lesions
  • Tissue Collection: After the dietary intervention period, mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde). The entire aorta, from the heart to the iliac bifurcation, is dissected.

  • En Face Analysis:

    • The aorta is opened longitudinally and pinned flat.

    • The tissue is stained with Oil Red O, a lipid-soluble dye that stains neutral lipids, highlighting the atherosclerotic lesions.[6][7][8]

    • The aorta is imaged, and the total aortic area and the Oil Red O-positive (lesion) area are quantified using image analysis software. The lesion area is typically expressed as a percentage of the total aortic surface area.[1]

  • Aortic Root Sectioning and Staining:

    • The upper portion of the heart and the aortic root are embedded in an optimal cutting temperature (OCT) compound and frozen.

    • Serial cryosections are cut through the aortic root.

    • Sections are stained with Oil Red O to visualize lipid accumulation and counterstained with hematoxylin.

    • Immunohistochemistry can be performed on adjacent sections using antibodies against macrophage markers (e.g., Mac-3) to quantify the macrophage content within the plaques.

Visualizing Key Pathways and Workflows

G cluster_0 Atherosclerosis Signaling Pathway LDL LDL oxLDL Oxidized LDL LDL->oxLDL Oxidation Macrophage Macrophage oxLDL->Macrophage Uptake via Scavenger Receptors FoamCell Foam Cell Macrophage->FoamCell Transformation Plaque Atherosclerotic Plaque FoamCell->Plaque Accumulation H15LOX2 H15-LOX-2 H15LOX2->oxLDL Inhibition

Caption: Role of H15-LOX-2 in Atherosclerosis.

G cluster_1 Experimental Workflow for Alox15b Knockdown Harvest Harvest Bone Marrow (Ldlr-/- mice) Transduce Lentiviral Transduction (shAlox15b or Scrambled) Harvest->Transduce Transplant Bone Marrow Transplantation Transduce->Transplant Irradiate Irradiate Recipient (Ldlr-/- mice) Irradiate->Transplant Diet High-Fat Diet (16-20 weeks) Transplant->Diet Analyze Atherosclerosis Analysis Diet->Analyze

Caption: Mouse Model Experimental Workflow.

Alternative Therapeutic Strategies

While H15-LOX-2 inhibition is a targeted approach, other strategies for mitigating atherosclerosis in mouse models include:

  • Statins (HMG-CoA Reductase Inhibitors): While primarily used to lower cholesterol, statins also have pleiotropic anti-inflammatory effects.

  • PCSK9 Inhibitors: These agents increase LDL receptor recycling, leading to enhanced clearance of LDL from the circulation.

  • Anti-inflammatory agents: Targeting general inflammatory pathways, for example, with inhibitors of cytokines like Interleukin-1β.

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: These have been shown to reduce atherosclerotic lesions in ApoE knockout mice.[5]

Conclusion

The validation of H15-LOX-2 as a therapeutic target for atherosclerosis is strongly supported by genetic knockdown studies in the Ldlr−/− mouse model. The significant reduction in atherosclerotic lesion area, lipid accumulation, and macrophage content in the absence of systemic lipid-lowering effects highlights the potential of targeting this enzyme directly within the vessel wall. While the development and in vivo testing of specific, potent, and selective small-molecule inhibitors of H15-LOX-2 are still in early stages, the data presented in this guide provide a compelling rationale for continued research and development in this area. Future studies should focus on demonstrating the efficacy of pharmacological H15-LOX-2 inhibition in preclinical models of atherosclerosis to pave the way for potential clinical translation.

References

comparing the inhibitory profile of h15-LOX-2 inhibitor 3 and MLS000327069

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the inhibitory profiles of two human 15-lipoxygenase-2 (h15-LOX-2) inhibitors, MLS000327069 and a representative inhibitor designated here as "Inhibitor 3" (MLS000545091), is presented for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their performance based on available experimental data.

Quantitative Inhibitory Profile

The inhibitory activities of MLS000327069 and MLS000545091 against h15-LOX-2 and other related enzymes are summarized in the table below. This data facilitates a direct comparison of their potency and selectivity.

Target Enzyme MLS000327069 IC50 (µM) MLS000545091 IC50 (µM)
h15-LOX-20.34 ± 0.05[1]2.6[1][2]
h5-LOX> 50[1][3]> 50
h12-LOX> 50[1][3]> 50
h15-LOX-1> 50[1][3]> 50
COX-1> 50[1][3]Not Reported
COX-2> 50[1][3]Not Reported

Note on "h15-LOX-2 inhibitor 3": For the purpose of this comparison, the inhibitor MLS000545091 has been used as a representative example of a well-characterized h15-LOX-2 inhibitor, and is referred to as "Inhibitor 3" in this guide.

Mechanism of Inhibition

MLS000327069 has been characterized as a mixed-type, non-reductive inhibitor of h15-LOX-2.[1] This mode of inhibition suggests that it can bind to both the free enzyme and the enzyme-substrate complex. For a related compound, 327186, with a similar imidazole (B134444) scaffold, the inhibition constants were determined to be a Kic of 0.80 ± 0.05 μM and a Kiu of 4.0 ± 3 μM.[1]

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of compounds against h15-LOX-2, based on common methodologies found in the literature.[1][4][5][6][7]

15-Lipoxygenase-2 Inhibition Assay

Objective: To determine the concentration at which a test compound inhibits 50% of the h15-LOX-2 enzymatic activity (IC50).

Materials:

  • Recombinant human 15-LOX-2 enzyme

  • Arachidonic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0) or Tris buffer (25 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • Test inhibitors (MLS000327069, "Inhibitor 3")

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of h15-LOX-2 in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme batch.

    • Prepare a stock solution of arachidonic acid.

    • Dissolve the test inhibitors in DMSO to create stock solutions. Further dilutions are made in the assay buffer.

  • Assay Protocol:

    • In a quartz cuvette, combine the assay buffer, a specific volume of the enzyme solution, and the test inhibitor at various concentrations.

    • Incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 5 minutes).

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

    • Monitor the formation of the product, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), by measuring the increase in absorbance at 234 nm over time.

    • The rate of reaction is determined from the initial linear portion of the absorbance versus time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction containing only DMSO.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a lipoxygenase inhibition assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix Combine Enzyme and Inhibitor prep_enzyme->mix prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix incubate Incubate mix->incubate incubate->add_substrate measure Measure Absorbance at 234 nm add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot Plot Dose-Response Curve calc_inhibition->plot det_ic50 Determine IC50 Value plot->det_ic50

Caption: Workflow for a typical 15-LOX-2 inhibition assay.

15-LOX-2 Signaling Pathway

The diagram below depicts a simplified signaling pathway involving 15-LOX-2 and the point of action for the inhibitors.

G AA Arachidonic Acid LOX2 h15-LOX-2 AA->LOX2 HpETE 15(S)-HpETE LOX2->HpETE Peroxidases Cellular Peroxidases HpETE->Peroxidases HETE 15(S)-HETE Downstream Downstream Signaling (e.g., Ferroptosis, Inflammation) HETE->Downstream Peroxidases->HETE Inhibitors MLS000327069 'Inhibitor 3' Inhibitors->LOX2

Caption: Simplified 15-LOX-2 signaling pathway and inhibitor action.

References

head-to-head comparison of h15-LOX-2 inhibitor 3 and LIT-04

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two inhibitors of human 15-lipoxygenase-2 (h15-LOX-2): the imidazole-based inhibitor 3 (MLS000327069) and the oxadiazole-containing LIT-04. This document summarizes their performance based on available experimental data, outlines detailed experimental methodologies, and visualizes key pathways and workflows.

Executive Summary

Human 15-lipoxygenase-2 (h15-LOX-2) is a critical enzyme implicated in various inflammatory diseases and ferroptosis. The development of potent and selective inhibitors is crucial for advancing research and therapeutic interventions. This guide focuses on a comparative analysis of two such inhibitors: H15-LOX-2 inhibitor 3, a potent imidazole-based compound, and LIT-04, a known mixed-type inhibitor. While direct head-to-head experimental data is limited, this guide synthesizes available information to provide a comprehensive overview of their respective biochemical activities and characteristics.

Data Presentation: Inhibitor Performance

The following table summarizes the key quantitative data for this compound and LIT-04 based on published studies. It is important to note that "this compound" is identified as compound MLS000327069 from the work of Tsai et al. (2018).

FeatureThis compound (MLS000327069)LIT-04
Chemical Scaffold Imidazole-based1,3,4-Oxadiazole-based
h15-LOX-2 IC50 0.34 ± 0.05 µM[1]Data not readily available in published literature.
Mechanism of Inhibition Mixed-type, non-reductive[1]Mixed-type[2]
Selectivity >50-fold selective over h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2[1]Reported to have some selectivity against other LOXs and COXs, but specific quantitative data is not readily available.[2]
Cellular Activity Active in HEK293 cell-based assay[1]Information on cellular activity is not readily available.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro h15-LOX-2 Inhibition Assay (UV-Vis Spectrophotometry)

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against h15-LOX-2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified h15-LOX-2.

Principle: The activity of h15-LOX-2 is monitored by measuring the formation of the conjugated diene product, 15-hydroperoxyeicosatetraenoic acid (15-HpETE), from the substrate arachidonic acid. The increase in absorbance at 234 nm is proportional to the enzyme activity.

Materials:

  • Purified human 15-LOX-2 enzyme

  • Arachidonic acid (substrate)

  • Tris-HCl buffer (e.g., 25 mM, pH 8.0)

  • Sodium chloride (e.g., 250 mM)

  • Triton X-100

  • Test inhibitor (dissolved in DMSO)

  • DMSO (vehicle control)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, NaCl, and Triton X-100.

  • Add the desired concentration of the test inhibitor (or DMSO for control) to the reaction mixture.

  • Add the purified h15-LOX-2 enzyme to the mixture and pre-incubate for a defined period (e.g., 2 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Immediately monitor the increase in absorbance at 234 nm for a set duration (e.g., 5 minutes) in kinetic mode.

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based h15-LOX-2 Inhibition Assay (HEK293T cells)

This protocol describes a method to evaluate the inhibitory activity of compounds in a cellular context.

Objective: To assess the ability of a test compound to inhibit h15-LOX-2 activity in intact cells.

Materials:

  • HEK293T cells overexpressing h15-LOX-2

  • Cell culture medium (e.g., MEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test inhibitor (dissolved in DMSO)

  • DMSO (vehicle control)

  • Calcium ionophore (e.g., A23187)

  • Arachidonic acid

  • Methanol (B129727)

  • Internal standard (e.g., PGB1)

  • Solid-phase extraction (SPE) columns

  • LC-MS/MS system

Procedure:

  • Culture HEK293T cells overexpressing h15-LOX-2 to approximately 90% confluency.

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with 0.1% glucose) to a concentration of 1 million cells/mL.

  • Treat the cells with the test inhibitor or DMSO (vehicle) and incubate at 37°C for 20 minutes.

  • Stimulate the cells with calcium ionophore and arachidonic acid for 10 minutes at 37°C to induce h15-LOX-2 activity.

  • Stop the reaction by adding acidified methanol and an internal standard.

  • Extract the lipid metabolites using solid-phase extraction.

  • Analyze the extracted samples by LC-MS/MS to quantify the amount of 15-hydroxyeicosatetraenoic acid (15-HETE), the product of h15-LOX-2 activity.

  • Calculate the percentage of inhibition of 15-HETE formation by the test compound compared to the vehicle control.

Mandatory Visualizations

Signaling Pathway of h15-LOX-2 in Inflammation and Ferroptosis

G h15-LOX-2 Signaling Pathway AA Arachidonic Acid (in membrane phospholipids) h15LOX2 h15-LOX-2 AA->h15LOX2 HpETE 15-HpETE-PE h15LOX2->HpETE Oxygenation HETE 15-HETE-PE HpETE->HETE Reduction Lipid_ROS Lipid ROS HpETE->Lipid_ROS Accumulation Inflammation Inflammation HpETE->Inflammation Pro-inflammatory signaling GSH GSH GPX4 GPX4 GSH->GPX4 GPX4->HETE Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Simplified signaling pathway of h15-LOX-2 leading to inflammation and ferroptosis.

Experimental Workflow for In Vitro h15-LOX-2 Inhibition Assay

G Workflow for In Vitro h15-LOX-2 IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reaction Buffer, Enzyme, Substrate, Inhibitor Stocks Mix Combine Buffer, Inhibitor, and h15-LOX-2 Reagents->Mix Preincubation Pre-incubate Mix->Preincubation Initiate Add Arachidonic Acid Preincubation->Initiate Monitor Monitor Absorbance at 234 nm Initiate->Monitor Rate Calculate Reaction Rates Monitor->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50 G Inhibitor Interaction with h15-LOX-2 Inhibitor3 This compound (Imidazole-based) h15LOX2 h15-LOX-2 Enzyme Inhibitor3->h15LOX2 Binds (Mixed-type) LIT04 LIT-04 (Oxadiazole-based) LIT04->h15LOX2 Binds (Mixed-type) ActiveSite Active Site h15LOX2->ActiveSite Contains Inhibition Inhibition of Enzymatic Activity h15LOX2->Inhibition Product 15-HpETE ActiveSite->Product Catalyzes conversion to Substrate Arachidonic Acid Substrate->ActiveSite Binds to

References

Validating the Non-Reductive Inhibition Mechanism of h15-LOX-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the non-reductive inhibition mechanism of selected inhibitors targeting human 15-lipoxygenase-2 (h15-LOX-2). Human 15-LOX-2 is a crucial enzyme implicated in the biosynthesis of inflammatory lipid mediators and has been linked to the pathogenesis of conditions like atherosclerosis and certain cancers.[1][2][3][4][5][6][7] Understanding the mechanism of its inhibitors is paramount for the development of novel therapeutics. This document presents supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the underlying mechanisms and workflows.

Comparative Analysis of Non-Reductive h15-LOX-2 Inhibitors

Several non-reductive inhibitors of h15-LOX-2 have been identified, characterized by their ability to inhibit the enzyme without directly interacting with the catalytic iron center through a redox mechanism.[8][9] These inhibitors typically exhibit a mixed-type or competitive inhibition pattern, binding to either the free enzyme or the enzyme-substrate complex.[1][2][4][5][8][9] Below is a summary of the inhibitory potency and mechanism for a selection of such compounds.

Table 1: Comparison of Non-Reductive h15-LOX-2 Inhibitors

Inhibitor IDIC50 (µM)Ki (µM)Inhibition MechanismSelectivity
MLS0003270690.34 ± 0.05Not ReportedMixed-type>50-fold selective vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2
MLS0003271860.53 ± 0.04Not ReportedMixed-type>50-fold selective vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2
MLS0003272060.87 ± 0.06Not ReportedMixed-type>50-fold selective vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2
Compound 1026.9 ± 1.016.4 ± 8.1Mixed-typeNot explicitly quantified, but structurally novel compared to known inhibitors.
Compound 1325.0 ± 1.115.1 ± 7.6Mixed-typeNot explicitly quantified, but structurally novel compared to known inhibitors.
MLS0005450912.60.9 ± 0.4Mixed-type>20-fold selective vs 5-LOX, 12-LOX, 15-LOX-1, COX-1, and COX-2
MLS0005369243.12.5 ± 0.5Competitive>20-fold selective vs 5-LOX, 12-LOX, 15-LOX-1, COX-1, and COX-2

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of enzyme inhibitors. Below are protocols for key experiments used to characterize the non-reductive inhibition of h15-LOX-2.

h15-LOX-2 Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of h15-LOX-2 by monitoring the formation of the conjugated diene product from a fatty acid substrate, which absorbs light at 234 nm.

Materials:

  • Recombinant human 15-LOX-2

  • Arachidonic acid (substrate)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • Inhibitor stock solutions (dissolved in DMSO)

  • DMSO (vehicle control)

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the desired concentration of the test inhibitor (or DMSO for control).

  • Incubate the mixture at a controlled temperature (e.g., 25°C) for a specified period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a pre-determined concentration of h15-LOX-2 enzyme.

  • Immediately after adding the enzyme, add the arachidonic acid substrate to the cuvette.

  • Monitor the increase in absorbance at 234 nm over time. The rate of this increase is proportional to the enzyme activity.

  • Calculate the percent inhibition by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (DMSO).

  • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.

Determination of Inhibition Mechanism (Kinetic Studies)

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type), enzyme kinetics are studied at varying concentrations of both the substrate and the inhibitor.

Procedure:

  • Perform the h15-LOX-2 inhibition assay as described above.

  • For each fixed concentration of the inhibitor, vary the concentration of the arachidonic acid substrate.

  • Measure the initial reaction rates for each combination of inhibitor and substrate concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]).

  • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor:

    • Competitive: Vmax is unchanged, Km increases.

    • Non-competitive: Vmax decreases, Km is unchanged.

    • Uncompetitive: Both Vmax and Km decrease proportionally.

    • Mixed-type: Both Vmax and Km are altered, but not proportionally.[1][2]

  • The inhibitor constant (Ki) can be determined from these plots.

Non-Reductive Mechanism Validation (Pseudoperoxidase Assay)

This assay is used to confirm that the inhibitor does not act via a reductive mechanism, which is common for some classes of lipoxygenase inhibitors. Reductive inhibitors act by reducing the active site iron from the ferric (Fe3+) to the ferrous (Fe2+) state.

Procedure:

  • React h15-LOX-2 with its hydroperoxide product (e.g., 15-HpETE) in the presence of the inhibitor.

  • Monitor the absorbance at 234 nm.

  • A decrease in absorbance indicates the degradation of the hydroperoxide, suggesting a reductive mechanism.

  • No change in absorbance confirms a non-reductive inhibition mechanism.[10]

Visualizations

The following diagrams illustrate the non-reductive inhibition mechanism and the experimental workflow for its validation.

G cluster_0 Non-Reductive (Mixed-Type) Inhibition of h15-LOX-2 E h15-LOX-2 (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) (Arachidonic Acid) I Inhibitor (I) ES->E ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I P Product (P) (15-HpETE) ES->P k_cat EI->E EI->ESI + S ESI->ES ESI->EI

Caption: Mechanism of mixed-type non-reductive inhibition of h15-LOX-2.

G cluster_1 Experimental Workflow for Inhibitor Validation A Primary Screening: h15-LOX-2 Inhibition Assay B IC50 Determination A->B C Kinetic Studies: Lineweaver-Burk Plot B->C D Mechanism Determination (Competitive, Mixed, etc.) C->D E Non-Reductive Mechanism Check: Pseudoperoxidase Assay D->E F Selectivity Profiling: (vs. other LOX/COX isozymes) E->F G Validated Non-Reductive h15-LOX-2 Inhibitor F->G

References

Assessing the In Vivo Target Engagement of h15-LOX-2 Inhibitor Series 3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the in vivo target engagement of a novel series of imidazole-based human 15-lipoxygenase-2 (h15-LOX-2) inhibitors, herein referred to as "Inhibitor Series 3" (MLS000327069, MLS000327186, and MLS000327206). The performance of this series is compared with other known h15-LOX-2 inhibitors. This document outlines detailed experimental protocols, presents available data in a structured format, and includes visualizations of key pathways and workflows to aid in the design and execution of in vivo studies.

Introduction to h15-LOX-2 and Target Engagement

Human 15-lipoxygenase-2 (h15-LOX-2), encoded by the ALOX15B gene, is an enzyme implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis, and certain types of cancer.[1] It catalyzes the oxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators. A primary product of h15-LOX-2 activity on arachidonic acid is 15-hydroxyeicosatetraenoic acid (15-HETE).[2] Given its role in disease, h15-LOX-2 is a promising therapeutic target.

Assessing the in vivo target engagement of h15-LOX-2 inhibitors is a critical step in their development. It provides evidence that the compound reaches its intended target in a living organism and exerts its inhibitory effect, a crucial link between pharmacokinetic (PK) exposure and pharmacodynamic (PD) response.

Comparison of h15-LOX-2 Inhibitors

The following tables summarize the available in vitro and ex vivo data for Inhibitor Series 3 and other comparative h15-LOX-2 inhibitors.

Table 1: In Vitro Potency and Selectivity of h15-LOX-2 Inhibitors

InhibitorChemical Classh15-LOX-2 IC50 (µM)Selectivity over other LOX/COX enzymesReference
MLS000327069 Imidazole0.34 ± 0.05>50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2[3]
MLS000327186 Imidazole0.53 ± 0.04>50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2[3]
MLS000327206 Imidazole0.87 ± 0.06>50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2[3]
MLS000545091 Thiazole0.9 ± 0.4 (Ki)>20-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2[4]
MLS000536924 Thiazole2.5 ± 0.5 (Ki)>20-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2[4]
NDGA Catechol11.0Non-selective[3]
Compound 27d 6,7-dihydroxyisoflavan8.0Not specified[3]

Table 2: Ex Vivo Activity of h15-LOX-2 Inhibitors

InhibitorCell LineAssayEC50 (µM)Reference
MLS000327069 HEK293T (overexpressing h15-LOX-2)Inhibition of 15-HETE productionNot explicitly provided, but stated as active[3]
MLS000327186 HEK293T (overexpressing h15-LOX-2)Inhibition of 15-HETE productionNot explicitly provided, but stated as active[3]
MLS000327206 HEK293T (overexpressing h15-LOX-2)Inhibition of 15-HETE productionNot explicitly provided, but stated as active[3]
MLS000536924 HEK293T (overexpressing h15-LOX-2)Inhibition of 15-HETE production0.60[3]

Proposed Experimental Protocol for In Vivo Target Engagement

The following protocol describes a proposed study to assess the in vivo target engagement of the Inhibitor Series 3 in a mouse model of atherosclerosis, a disease context where h15-LOX-2 is implicated.[5]

  • Model: Apolipoprotein E-deficient (ApoE-/-) mice.[6]

  • Diet: Western-type high-fat diet to induce atherosclerosis.

  • Age: 8-12 weeks at the start of the study.

  • Group Size: n = 8-10 mice per group to ensure statistical power.

  • Group 1: Vehicle control (e.g., DMSO/Cremophor emulsion).

  • Group 2: MLS000327069 (dose range to be determined by preliminary PK studies).

  • Group 3: MLS000327186 (dose range to be determined by preliminary PK studies).

  • Group 4: MLS000327206 (dose range to be determined by preliminary PK studies).

  • Group 5: Positive control inhibitor (e.g., MLS000536924, if sufficient in vivo data is available).

  • Dosing: Oral gavage or intraperitoneal injection, once or twice daily for a period of 4-8 weeks.

  • Blood Sampling: Collect blood via tail vein or retro-orbital sinus at multiple time points after the final dose to determine inhibitor concentration (PK) and 15-HETE levels (PD).

  • Tissue Collection: At the end of the study, euthanize mice and collect aorta and peritoneal macrophages for ex vivo analysis.

  • Primary Endpoint: Reduction in the levels of 15-HETE in plasma and atherosclerotic plaques.

  • Methodology: Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 15-HETE.[7][8]

  • Isolate peritoneal macrophages from treated and control mice.

  • Stimulate macrophages ex vivo with a calcium ionophore (e.g., A23187) to induce arachidonic acid release.

  • Measure the production of 15-HETE in the cell culture supernatant by LC-MS/MS to assess the residual activity of h15-LOX-2.

Visualizations

h15_LOX_2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid h15_LOX_2 h15-LOX-2 Arachidonic_Acid->h15_LOX_2 15_HpETE 15(S)-HpETE h15_LOX_2->15_HpETE 15_HETE 15(S)-HETE 15_HpETE->15_HETE via GPx Foam_Cell_Formation Foam Cell Formation 15_HETE->Foam_Cell_Formation Inhibitor_3 Inhibitor Series 3 Inhibitor_3->h15_LOX_2 Inhibition GPx Glutathione Peroxidase Atherosclerosis Atherosclerosis Foam_Cell_Formation->Atherosclerosis

In_Vivo_Target_Engagement_Workflow Animal_Model ApoE-/- Mice on High-Fat Diet Dosing Dosing with Inhibitor Series 3 (or Vehicle/Control) Animal_Model->Dosing Sample_Collection Blood and Tissue Collection Dosing->Sample_Collection PK_Analysis PK Analysis: Measure Inhibitor Concentration (LC-MS/MS) Sample_Collection->PK_Analysis PD_Analysis PD Analysis: Measure 15-HETE Levels (LC-MS/MS) Sample_Collection->PD_Analysis Ex_Vivo_Assay Ex Vivo Assay: Macrophage Stimulation and 15-HETE Measurement Sample_Collection->Ex_Vivo_Assay Data_Analysis Data Analysis and Comparison PK_Analysis->Data_Analysis PD_Analysis->Data_Analysis Ex_Vivo_Assay->Data_Analysis

Conclusion

The imidazole-based Inhibitor Series 3 demonstrates promising in vitro potency and selectivity for h15-LOX-2. To further validate their therapeutic potential, rigorous in vivo assessment of target engagement is essential. The proposed experimental framework, utilizing an atherosclerosis animal model and robust analytical techniques, provides a clear path for generating the necessary data. By comparing the in vivo efficacy of this series with other known inhibitors, researchers can make informed decisions on which candidates to advance in the drug development pipeline. The successful demonstration of in vivo target engagement will be a critical milestone in the development of a novel therapeutic for h15-LOX-2-mediated diseases.

References

A Comparative Guide to 15-Lipoxygenase-2 (15-LOX-2) Inhibitors: In Vitro Potency and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of identified inhibitors of 15-lipoxygenase-2 (15-LOX-2), an enzyme implicated in various inflammatory diseases and certain types of cancer. While comprehensive in vivo pharmacokinetic data for a wide range of 15-LOX-2 inhibitors remains limited in publicly accessible literature, this document summarizes the available in vitro potency and selectivity data, outlines common experimental protocols, and illustrates a key signaling pathway associated with lipoxygenase activity.

In Vitro Efficacy of 15-LOX-2 Inhibitors

The development of potent and selective 15-LOX-2 inhibitors is crucial for advancing research into its physiological and pathological roles. Several promising compounds have been identified, primarily characterized by their half-maximal inhibitory concentration (IC50) values, which quantify the concentration of an inhibitor required to reduce the enzyme's activity by half in vitro.

Below is a summary of the in vitro potency and selectivity of several notable 15-LOX-2 inhibitors. It is important to note that direct comparisons of in vivo pharmacokinetic properties such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) are not possible at this time due to the scarcity of published data.

Inhibitor15-LOX-2 IC50 (µM)Selectivity Profile
MLS000545091 2.6[1]>20-fold selective over 5-LOX, 12-LOX, 15-LOX-1, COX-1, and COX-2[2]
MLS000536924 3.1[1]>20-fold selective over 5-LOX, 12-LOX, 15-LOX-1, COX-1, and COX-2[2]
MLS000327069 0.34 ± 0.05[1][3]>50-fold selective over h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2[1][3]
MLS000327186 0.53 ± 0.04[1][3]>50-fold selective over h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2[1][3]
MLS000327206 0.87 ± 0.06[1][3]>50-fold selective over h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2[1][3]
Nordihydroguaiaretic acid (NDGA) 11.0 ± 0.7[1][2]Non-selective, redox-active LOX inhibitor[1][2]
Compound 27c (flavanoid-based) 8.3 ± 0.9[2]Not reported to be selective for 15-LOX-2[2]

Experimental Protocols

The following sections detail the general methodologies employed in the in vitro characterization of 15-LOX-2 inhibitors.

15-Lipoxygenase Inhibition Assay (UV-Vis Spectrophotometry)

This assay is a common method for determining the inhibitory potential of compounds against 15-LOX.

  • Principle: The activity of 15-lipoxygenase is measured by monitoring the formation of the conjugated diene product, 13-hydroperoxyoctadecadienoic acid, from the substrate linoleic acid. This product absorbs light at 234 nm, and the rate of increase in absorbance is proportional to the enzyme's activity.

  • Reagents:

    • Borate buffer (0.2 M, pH 9.0)

    • 15-Lipoxygenase (from soybean, e.g., Sigma-Aldrich) enzyme solution

    • Linoleic acid substrate solution

    • Test inhibitor dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • The test inhibitor or vehicle control is pre-incubated with the 15-LOX enzyme solution in a quartz cuvette at room temperature for a defined period (e.g., 5 minutes).

    • The reaction is initiated by adding the linoleic acid substrate solution.

    • The increase in absorbance at 234 nm is monitored over time using a UV-Vis spectrophotometer.

    • The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control.

    • IC50 values are calculated by plotting the percentage of inhibition against a range of inhibitor concentrations.[4][5]

Cell-Based Assay for 15-LOX-2 Activity

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant environment.

  • Principle: This assay measures the ability of an inhibitor to block the production of 15-hydroxyeicosatetraenoic acid (15-HETE), a primary product of 15-LOX-2, in cells that either naturally express or are engineered to overexpress the enzyme.

  • Cell Line: Human Embryonic Kidney (HEK293) cells overexpressing human 15-LOX-2 are commonly used.

  • Procedure:

    • Cells are cultured and treated with the test inhibitor or vehicle control for a specified duration.

    • The cells are then stimulated with arachidonic acid, the substrate for 15-LOX-2.

    • The reaction is stopped, and the cells and supernatant are collected.

    • The amount of 15-HETE produced is quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).

    • The inhibitory effect is determined by comparing the amount of 15-HETE produced in inhibitor-treated cells to that in vehicle-treated cells.

12/15-Lipoxygenase Signaling Pathway

The 12/15-lipoxygenase (12/15-LOX) pathway plays a significant role in inflammation. Arachidonic acid is converted by 12/15-LOX to 12- and 15-hydroxyeicosatetraenoic acids (12-HETE and 15-HETE).[6] These metabolites can then act as signaling molecules, influencing various cellular processes that contribute to the inflammatory response.

12_15_LOX_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid LOX_12_15 12/15-Lipoxygenase Arachidonic_Acid->LOX_12_15 HETE_12_15 12(S)-HETE / 15(S)-HETE LOX_12_15->HETE_12_15 Oxygenation RhoA RhoA Activation HETE_12_15->RhoA Signal Transduction PKCa PKCα Activation RhoA->PKCa NFkB NF-κB Activation PKCa->NFkB ICAM1 ICAM-1 Expression NFkB->ICAM1 Monocyte_Adhesion Monocyte Adhesion ICAM1->Monocyte_Adhesion

Caption: The 12/15-Lipoxygenase signaling cascade in inflammation.

References

Validating the Therapeutic Effect of a Novel 15-Lipoxygenase-2 Inhibitor in a Ferroptosis Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a potent 15-lipoxygenase-2 (15-LOX-2) inhibitor, MLS000327069 (referred to herein as Inhibitor 3), with other known ferroptosis inhibitors. The objective is to validate its potential therapeutic efficacy in a ferroptosis model by examining its performance against established benchmarks. This document includes supporting experimental data from published literature, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Ferroptosis and the Role of 15-LOX-2

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1] This process is distinct from other cell death mechanisms like apoptosis and is implicated in various pathological conditions, including neurodegenerative diseases, ischemic injury, and cancer.[2][3] A key enzymatic driver of lipid peroxidation in ferroptosis is 15-lipoxygenase (15-LOX), with the 15-LOX-2 isoform being a promising therapeutic target.[1][2] Specifically, the complex of 15-LOX-2 with phosphatidylethanolamine-binding protein 1 (PEBP1) is known to catalyze the peroxidation of polyunsaturated fatty acids within phosphatidylethanolamines (PE), a critical step in the execution of ferroptosis.[3] Therefore, inhibitors of 15-LOX-2 are being actively investigated as potential therapeutic agents to counteract ferroptosis-driven pathologies.

Comparative Analysis of 15-LOX-2 Inhibitor 3

This section compares the biochemical potency and cellular efficacy of Inhibitor 3 (MLS000327069) with other relevant inhibitors. For a comprehensive evaluation, we include data on a well-established radical-trapping antioxidant and ferroptosis inhibitor, Ferrostatin-1, and recently developed inhibitors targeting the 15-LOX-2/PEBP1 complex, FerroLOXIN-1 and FerroLOXIN-2.

Table 1: Comparison of Inhibitor Potency

InhibitorTargetTypeIC50 (in vitro)EC50 (cellular, RSL3-induced ferroptosis)Reference
Inhibitor 3 (MLS000327069) 15-LOX-2Small Molecule0.34 ± 0.05 µM Not Reported[3]
MLS00032718615-LOX-2Small Molecule0.53 ± 0.04 µMNot Reported[3]
MLS00032720615-LOX-2Small Molecule0.87 ± 0.06 µMNot Reported[3]
FerroLOXIN-115-LOX-2/PEBP1 ComplexSmall MoleculeNot Reported~100 nM[4][5]
FerroLOXIN-215-LOX-2/PEBP1 ComplexSmall MoleculeNot Reported~100 nM[4]
Ferrostatin-1Radical-Trapping AntioxidantSmall MoleculeNot Applicable~10-100 nM[6][7]

Note: While Inhibitor 3 (MLS000327069) demonstrates high potency in inhibiting the 15-LOX-2 enzyme in vitro, its efficacy in a cellular ferroptosis model has not been reported. In contrast, FerroLOXIN-1 and FerroLOXIN-2, which target the 15-LOX-2/PEBP1 complex, show potent anti-ferroptotic activity in cell-based assays.[4] This highlights the importance of evaluating enzyme inhibitors in relevant cellular models to confirm their therapeutic potential.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach for validating these inhibitors, the following diagrams illustrate the 15-LOX-2 signaling pathway in ferroptosis and a typical experimental workflow.

G cluster_0 Cellular Inputs cluster_1 Ferroptosis Induction cluster_2 Inhibitory Mechanisms cluster_3 Antioxidant Defense PUFA Polyunsaturated Fatty Acids (PUFAs) ACSL4 ACSL4 PUFA->ACSL4 Iron Iron (Fe2+) LOX2_PEBP1 15-LOX-2/PEBP1 Complex Iron->LOX2_PEBP1 LPCAT3 LPCAT3 ACSL4->LPCAT3 PUFA_PE PUFA- Phosphatidylethanolamine (PUFA-PE) LPCAT3->PUFA_PE PUFA_PE->LOX2_PEBP1 Lipid_Peroxidation Lipid Peroxidation LOX2_PEBP1->Lipid_Peroxidation Catalyzes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Inhibitor3 Inhibitor 3 (MLS000327069) Inhibitor3->LOX2_PEBP1 Inhibits Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_Peroxidation Scavenges Radicals GPX4 GPX4 GPX4->PUFA_PE Reduces Peroxides GSH GSH GSH->GPX4 RSL3 RSL3 RSL3->GPX4 Inhibits

Caption: 15-LOX-2 Signaling Pathway in Ferroptosis.

G cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis start Seed Cells (e.g., HT-1080) inducer Induce Ferroptosis (e.g., RSL3) start->inducer inhibitor Add Inhibitor (e.g., Inhibitor 3) inducer->inhibitor incubation Incubate (e.g., 24 hours) inhibitor->incubation viability_assay Cell Viability Assay (CCK-8) incubation->viability_assay lipid_peroxidation_assay Lipid Peroxidation Assay (C11-BODIPY) incubation->lipid_peroxidation_assay data_analysis Data Analysis (Calculate EC50) viability_assay->data_analysis lipid_peroxidation_assay->data_analysis comparison Compare with Alternative Inhibitors data_analysis->comparison conclusion Draw Conclusions comparison->conclusion

Caption: Experimental Workflow for Inhibitor Validation.

Detailed Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for the key experiments are provided below.

Protocol 1: Induction of Ferroptosis in a Cellular Model

This protocol describes the induction of ferroptosis in a cancer cell line using RSL3, a direct inhibitor of GPX4.

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HT-1080 fibrosarcoma cells) in a 96-well plate at a density that will achieve 70-80% confluency at the time of treatment.[6]

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Ferroptosis Induction and Inhibitor Treatment:

    • Prepare a stock solution of RSL3 in DMSO. The final concentration of RSL3 for inducing ferroptosis typically ranges from 100 nM to 1 µM, depending on the cell line.[6][8]

    • Prepare a dose range of the inhibitor to be tested (e.g., Inhibitor 3, Ferrostatin-1).

    • On the day of the experiment, remove the old medium and add fresh medium containing the desired concentration of RSL3.

    • Concurrently, add the different concentrations of the inhibitor to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Ferrostatin-1).

    • Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

Protocol 2: Cell Viability Assay (CCK-8)

This protocol measures cell viability as an indicator of the protective effect of the inhibitor against ferroptosis.

  • Reagent Preparation:

    • Thaw the Cell Counting Kit-8 (CCK-8) solution to room temperature.

  • Assay Procedure:

    • After the incubation period with the ferroptosis inducer and inhibitor, add 10 µL of CCK-8 solution to each well of the 96-well plate.[9][10]

    • Be careful not to introduce bubbles into the wells.

    • Incubate the plate for 1-4 hours at 37°C in the CO2 incubator. The incubation time may vary depending on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the untreated control cells.

    • Plot the cell viability against the inhibitor concentration to determine the EC50 value.

Protocol 3: Lipid Peroxidation Assay (C11-BODIPY Staining)

This assay quantifies the level of lipid peroxidation, a key hallmark of ferroptosis.

  • Probe Preparation:

    • Prepare a stock solution of C11-BODIPY 581/591 in high-quality anhydrous DMSO (e.g., 10 mM).[11]

  • Staining Procedure:

    • Towards the end of the inhibitor treatment period (e.g., the last 30-60 minutes of incubation), add C11-BODIPY to the cell culture medium to a final concentration of 1-5 µM.[6]

    • Incubate the cells for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with a buffered saline solution (e.g., HBSS or PBS).

  • Detection and Analysis:

    • Lipid peroxidation can be detected using either fluorescence microscopy or flow cytometry.[1]

    • The C11-BODIPY probe fluoresces red in its reduced state (~590 nm emission) and shifts to green fluorescence (~510 nm emission) upon oxidation by lipid peroxides.[11]

    • Quantify the ratio of green to red fluorescence to determine the level of lipid peroxidation. An effective inhibitor will show a dose-dependent decrease in this ratio in the presence of the ferroptosis inducer.

Conclusion

The 15-LOX-2 inhibitor, MLS000327069 (Inhibitor 3), demonstrates significant potential as a therapeutic agent for pathologies involving ferroptosis due to its high in vitro potency against the 15-LOX-2 enzyme. However, for a complete validation of its therapeutic effect, further studies are required to determine its efficacy in cellular models of ferroptosis and to compare its cellular EC50 value with those of other established ferroptosis inhibitors. The experimental protocols and comparative data provided in this guide offer a robust framework for conducting such validation studies and for advancing the development of novel anti-ferroptotic therapies.

References

Independent Verification of h15-LOX-2 Inhibitor Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported potency of a representative potent human 15-lipoxygenase-2 (h15-LOX-2) inhibitor, MLS000327069 (referred to herein as a key example of a potent inhibitor from recent studies), against other known inhibitors of the enzyme. The data presented is compiled from published research and is intended to serve as a resource for the independent verification and comparison of inhibitor efficacy.

Comparative Potency of h15-LOX-2 Inhibitors

The following table summarizes the reported potency of various h15-LOX-2 inhibitors. The data is extracted from primary research articles, providing a basis for comparing their relative efficacies. It is important to note that direct comparison of IC₅₀ values should be done with caution, as experimental conditions can vary between studies.

Inhibitor IDChemical ClassPotency (IC₅₀/Kᵢ)Inhibition TypeSelectivityReference
MLS000327069 Imidazole-basedIC₅₀ = 0.34 ± 0.05 µMMixed>50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2[1]
MLS000327186Imidazole-basedIC₅₀ = 0.53 ± 0.04 µM, Kᵢc = 0.80 ± 0.05 µMMixed>50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2[1]
MLS000327206Imidazole-basedIC₅₀ = 0.87 ± 0.06 µMMixed>50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2[1]
MLS0005450911,3,4-OxadiazoleIC₅₀ = 2.6 µM, Kᵢ = 0.9 ± 0.4 µMMixed~20-fold vs 5-LOX, >50-fold vs 12-LOX, ~40-fold vs 15-LOX-1[1][2]
MLS0005369241,2,4-TriazoleIC₅₀ = 3.1 µM, Kᵢ = 2.5 ± 0.5 µMCompetitive>30-fold vs 5-LOX, >50-fold vs 12-LOX, ~20-fold vs 15-LOX-1[1][2]
Compound 10Virtual Screen HitKᵢ = 16.4 ± 8.1 µMMixedNot fully characterized[3][4][5]
Compound 13Virtual Screen HitKᵢ = 15.1 ± 7.6 µMMixedNot fully characterized[3][4][5]
NDGACatecholIC₅₀ = 11.0 ± 0.7 µMRedoxNon-selective[1][2]
Compound 27d6,7-dihydroxyisoflavanIC₅₀ = 8 µMNot specifiedNon-selective[1]

Experimental Protocols for Potency Determination

The most common method for determining the potency of h15-LOX-2 inhibitors is a UV-Vis spectrophotometric assay. This assay measures the enzymatic activity of h15-LOX-2 by monitoring the formation of the conjugated diene product, 15-hydroperoxyeicosatetraenoic acid (15-HpETE), from the substrate arachidonic acid. This product has a characteristic absorbance at 234 nm.

Key Experimental Parameters:

  • Enzyme: Purified recombinant human 15-LOX-2.

  • Substrate: Arachidonic acid (typically around 10 µM).

  • Buffer: HEPES or sodium phosphate (B84403) buffer at a physiological pH (e.g., pH 7.5).[1]

  • Detergent: A non-ionic detergent like Triton X-100 (e.g., 0.01%) is often included to maintain enzyme stability and solubility of the substrate and inhibitor.[1]

  • Detection: The increase in absorbance at 234 nm is monitored over time using a UV-Vis spectrophotometer.[6][7]

  • Inhibitor Preparation: Inhibitors are typically dissolved in DMSO to create stock solutions, which are then diluted into the assay buffer.[6]

  • Data Analysis: The initial rates of the reaction are measured at various inhibitor concentrations. The IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.[2]

Experimental Workflow for h15-LOX-2 Inhibition Assay

The following diagram illustrates the typical workflow for determining the potency of an h15-LOX-2 inhibitor using a UV-Vis spectrophotometric assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare h15-LOX-2 Solution mix_components Combine Buffer, Enzyme, and Inhibitor prep_enzyme->mix_components prep_substrate Prepare Arachidonic Acid Solution initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction prep_inhibitor Prepare Inhibitor Stock (in DMSO) prep_inhibitor->mix_components prep_buffer Prepare Assay Buffer prep_buffer->mix_components pre_incubate Pre-incubate mix_components->pre_incubate pre_incubate->initiate_reaction measure_absorbance Monitor Absorbance at 234 nm initiate_reaction->measure_absorbance calculate_rates Calculate Initial Reaction Rates measure_absorbance->calculate_rates plot_data Plot % Inhibition vs. [Inhibitor] calculate_rates->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Workflow for determining h15-LOX-2 inhibitor potency.

Signaling Pathway Context

h15-LOX-2 is an enzyme in the lipoxygenase family that catalyzes the dioxygenation of polyunsaturated fatty acids. Its primary substrate in humans is arachidonic acid, which is converted to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This product can then be further metabolized to other signaling molecules that are involved in various physiological and pathological processes, including inflammation and cancer.[2] The inhibition of h15-LOX-2 is a therapeutic strategy being explored for diseases where its activity is dysregulated.

signaling_pathway Arachidonic_Acid Arachidonic Acid h15_LOX_2 h15-LOX-2 Arachidonic_Acid->h15_LOX_2 HpETE 15(S)-HpETE h15_LOX_2->HpETE Inhibitor_3 h15-LOX-2 Inhibitor Inhibitor_3->h15_LOX_2 Downstream_Metabolites Downstream Metabolites HpETE->Downstream_Metabolites Biological_Effects Biological Effects (e.g., Inflammation) Downstream_Metabolites->Biological_Effects

Caption: Inhibition of the h15-LOX-2 signaling pathway.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for h15-LOX-2 Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the proper disposal of h15-LOX-2 inhibitor 3, a research chemical. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.

Immediate Safety Precautions

Before handling this compound waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A lab coat should be worn to protect from spills.

All handling of this chemical waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks. An emergency eyewash station and safety shower must be accessible.

Waste Disposal Protocol

The disposal of this compound must be treated as hazardous chemical waste. Adhere to the following step-by-step procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

    • Keep solid and liquid waste in separate containers.

    • Avoid mixing with incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides[1].

  • Waste Collection and Container Management:

    • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred to minimize the risk of breakage. The container must have a secure, screw-top cap and be in good condition.

    • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations. The label should also include the date when the first waste was added.

    • Container Filling: Do not overfill the waste container. It is recommended to fill it to no more than 75-80% of its capacity to allow for expansion and prevent spills.

    • Container Sealing: Keep the waste container tightly sealed at all times, except when adding waste.

  • Storage (Satellite Accumulation Area):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

    • Ensure the SAA is away from heat sources, direct sunlight, and high-traffic areas[2].

    • Provide secondary containment (such as a spill tray) for liquid waste containers.

  • Disposal Request and Pickup:

    • Once the waste container is full or has been in accumulation for the maximum allowed time (consult your EHS guidelines), complete a chemical waste collection request form.

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.

    • Do not attempt to dispose of this compound down the drain or in the regular trash[3]. Evaporation is not an acceptable method of disposal[4].

Quantitative Data for Waste Management

The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting. These are typical values; always refer to your local and institutional regulations.

ParameterGuidelineCitation
Maximum Volume in SAA 55 gallons[5]
Maximum Acutely Toxic Waste 1 quart (liquid) or 1 kilogram (solid)[5]
Maximum Accumulation Time 9-12 months (or until full)[5][6]
Container Weight Limit Maximum 15 kg for manual handling[2]

Experimental Protocols Cited

While no experimental protocols for the disposal of this compound were found, the general principles of laboratory chemical waste management are based on established safety protocols and regulatory standards from agencies such as the Environmental Protection Agency (EPA) in the United States.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid, No Mixing) ppe->segregate container Use Labeled, Sealed, Compatible Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage check_full Container Full or Max Time Reached? storage->check_full check_full->storage No request_pickup Request Waste Pickup from EHS check_full->request_pickup Yes end End: Proper Disposal by EHS request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling h15-LOX-2 inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for h15-LOX-2 Inhibitor 3

This guide provides crucial safety and logistical information for handling this compound, a potent small molecule compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of the inhibitor.

Note: "this compound" is a general term. Potent inhibitors of human 15-lipoxygenase-2 (h15-LOX-2), also known as ALOX15B, include compounds such as MLS000327069 and MLS000327186.[1][2] This guide is based on best practices for handling such potent, non-redox, mixed-type inhibitors.[1][2] A specific Safety Data Sheet (SDS) for your particular compound should always be consulted.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific SDS for "this compound" is not publicly available, it should be handled as a hazardous compound due to its potent biological activity. The following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or other chemically resistant gloves.To prevent skin contact and absorption of the potent compound.[3][4][5]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes or airborne particles.[3][4][5]
Skin and Body Protection A fully buttoned lab coat.To protect skin and clothing from contamination.[3][4][6]
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of the compound, especially when handling it as a solid or preparing solutions.[4]
Operational Plan: Step-by-Step Handling Procedures

Strict protocols must be in place to prevent accidental exposure and to ensure the integrity of the experimental results.

  • Designated Work Area: All work involving this compound, including weighing and solution preparation, must be conducted in a designated area within a certified chemical fume hood.[4]

  • Weighing:

    • Use a balance located inside the chemical fume hood or a containment enclosure.

    • Utilize anti-static weigh paper to minimize the dispersal of the powdered compound.

  • Solution Preparation:

    • Prepare all solutions within the fume hood.

    • h15-LOX-2 inhibitors are often soluble in organic solvents like DMSO.[4] For aqueous buffers, it is recommended to first create a concentrated stock solution in DMSO and then dilute it with the aqueous buffer to the desired final concentration.

  • Spill Management:

    • Maintain a spill kit readily accessible in the laboratory.

    • In the event of a spill, evacuate the immediate area and adhere to your institution's established procedures for hazardous chemical spills.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated personal protective equipment (gloves, disposable lab coats), weigh paper, and other solid materials in a dedicated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container for hazardous materials.[4]

Experimental Protocols and Data

In Vitro h15-LOX-2 Inhibition Assay

This protocol is based on methodologies used to characterize novel h15-LOX-2 inhibitors.[1][7]

  • Reagents and Buffers:

    • Human recombinant h15-LOX-2 enzyme.[8]

    • Arachidonic acid (substrate).

    • Assay buffer: 25 mM HEPES (pH 7.5), 0.01% Triton X-100.[1]

    • Inhibitor stock solution (in DMSO).

  • Procedure:

    • The enzymatic reactions are carried out in the specified assay buffer.

    • This compound is added at various concentrations to determine its inhibitory effect.

    • The reaction is initiated by the addition of arachidonic acid.

    • The activity of h15-LOX-2 is monitored by measuring the formation of the hydroperoxide product, which can be detected by an increase in absorbance at 234 nm.[7]

  • Data Analysis:

    • The percent inhibition at various inhibitor concentrations is plotted to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Quantitative Data for h15-LOX-2 Inhibitors

The following table summarizes the inhibitory potency of several identified h15-LOX-2 inhibitors.

Compound IDIC50 (μM)Inhibition TypeSelectivity
MLS0003270690.34 ± 0.05Mixed-type>50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2
MLS0003271860.53 ± 0.04Mixed-type>50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2
MLS0003272060.87 ± 0.06Mixed-type>50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2
MLS0005450912.6Mixed-type>20-fold vs. 5-LOX, 12-LOX, 15-LOX-1, COX-1, COX-2
MLS0005369243.1Competitive>20-fold vs. 5-LOX, 12-LOX, 15-LOX-1, COX-1, COX-2

Data sourced from Jameson et al., 2014 and Tsai et al., 2021.[1][2][7]

Visualizations

Signaling Pathway of 15-LOX-2

The 15-lipoxygenase-2 (15-LOX-2) enzyme plays a role in the metabolism of polyunsaturated fatty acids like arachidonic acid. Its activity leads to the production of bioactive lipid mediators that are involved in inflammatory processes. For instance, the expression of 15-LOX-2 can lead to an increase in reactive oxygen species (ROS) and inhibit cell growth through the p38 MAPK signaling pathway.[9]

G cluster_0 Cellular Environment cluster_1 Downstream Signaling Arachidonic_Acid Arachidonic Acid h15_LOX_2 h15-LOX-2 Arachidonic_Acid->h15_LOX_2 Substrate 15_HpETE 15(S)-HpETE h15_LOX_2->15_HpETE Catalyzes Inhibitor_3 This compound Inhibitor_3->h15_LOX_2 Inhibits ROS Increased ROS 15_HpETE->ROS p38_MAPK p38 MAPK Activation ROS->p38_MAPK Growth_Inhibition Cell Growth Inhibition p38_MAPK->Growth_Inhibition

Caption: Simplified signaling pathway of h15-LOX-2 and its inhibition.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing a novel inhibitor like this compound involves several key steps, from initial screening to detailed kinetic analysis.

G Start Compound Library HTS High-Throughput Screening (HTS) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Assays (vs. other LOX/COX) Dose_Response->Selectivity Kinetic_Analysis Kinetic Analysis (e.g., Mixed, Competitive) Selectivity->Kinetic_Analysis End Lead Compound Kinetic_Analysis->End

Caption: Workflow for the identification of h15-LOX-2 inhibitors.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.